4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOFJJTXLIWONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590685 | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-48-6 | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86256-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications
A Note on the Subject Compound: Initial searches for "4-Fluoro-3-(trifluoromethoxy)benzaldehyde" did not yield a readily available commercial compound or a specific CAS number. This suggests the compound is either novel, not widely available, or the nomenclature is ambiguous. This guide will therefore focus on the closely related and commercially significant building block, 4-Fluoro-3-(trifluoromethyl)benzaldehyde , which bears the CAS Number 67515-60-0 .[1][2][3][4] This structural isomer offers a valuable case study into the interplay of fluoro- and trifluoromethyl-substituents on the reactivity and utility of an aromatic aldehyde.
Introduction and Core Characteristics
4-Fluoro-3-(trifluoromethyl)benzaldehyde is a highly versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its value in medicinal chemistry, agrochemical research, and materials science is derived from the unique electronic properties conferred by its two fluorine-containing substituents. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly enhances the electrophilic character of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This heightened reactivity, combined with the metabolic stability often associated with fluorinated compounds, makes this molecule a prized building block for creating novel therapeutic agents and high-performance materials.[1]
This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, key chemical properties, reactivity, and applications of 4-Fluoro-3-(trifluoromethyl)benzaldehyde, supported by detailed protocols and safety information.
Physicochemical and Spectroscopic Data
The distinct physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)benzaldehyde are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 67515-60-0 | [2][3] |
| Molecular Formula | C₈H₄F₄O | [1][2] |
| Molecular Weight | 192.11 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.408 - 1.41 g/mL at 25 °C | [1] |
| Boiling Point | 178 °C (lit.); 60 °C at 0.5 mmHg | [1] |
| Refractive Index | n20/D 1.457 - 1.46 (lit.) | [1] |
| Flash Point | 80 °C (176 °F) - closed cup | |
| Purity | ≥ 97% (GC) | [1] |
| InChI Key | BIUDHHGROGJSHN-UHFFFAOYSA-N | |
| SMILES | Fc1ccc(C=O)cc1C(F)(F)F |
Spectroscopic data is crucial for the identification and characterization of 4-Fluoro-3-(trifluoromethyl)benzaldehyde. While a comprehensive dataset is best obtained from the supplier's Certificate of Analysis, typical spectral features can be predicted. The NIST WebBook provides access to the mass spectrum (electron ionization) for this compound, which is a key resource for its identification.[5]
Synthesis and Mechanistic Considerations
One potential pathway could involve the ortho-lithiation of 1-fluoro-2-(trifluoromethyl)benzene followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF). The directing effect of the fluorine and trifluoromethyl groups would be critical in achieving the desired regioselectivity.
Exemplary Synthesis Workflow: Ortho-Metalation Strategy
This protocol is a representative example of how a substituted benzaldehyde can be synthesized. Note: This is a generalized protocol and requires optimization for this specific substrate.
Step 1: Preparation of the Starting Material
-
Ensure the starting material, 1-fluoro-2-(trifluoromethyl)benzene, is pure and anhydrous.
Step 2: Directed Ortho-Metalation
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-fluoro-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise while maintaining the temperature at -78 °C. The ortho-directing trifluoromethyl group will guide the lithiation to the desired position.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
Step 3: Formylation
-
Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture at -78 °C.
-
Allow the mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.
Step 4: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
Caption: A generalized workflow for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
Chemical Reactivity and Electronic Profile
The reactivity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde is dominated by the strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents.
-
Inductive Effect (-I): Both the fluorine atom and the -CF₃ group exert powerful inductive effects, pulling electron density away from the aromatic ring.
-
Mesomeric Effect (-M): The aldehyde group is a deactivating, meta-directing group.
-
Enhanced Electrophilicity: The cumulative electron-withdrawing effects of the substituents make the carbonyl carbon exceptionally electrophilic. This renders the aldehyde highly reactive towards a wide array of nucleophiles in reactions such as aldol condensations, Wittig reactions, and reductive aminations.
This high degree of electrophilicity makes it an excellent substrate for constructing complex molecular scaffolds, as it readily participates in carbon-carbon and carbon-heteroatom bond-forming reactions.
Sources
An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethoxy)benzaldehyde for Research & Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a benzaldehyde core substituted with both a fluorine atom and a trifluoromethoxy group, offers a unique combination of reactivity and physicochemical properties. The aldehyde group provides a versatile handle for a myriad of chemical transformations, while the fluorinated substituents are instrumental in modulating biological and material characteristics.
The strategic incorporation of fluorine-containing moieties like the trifluoromethoxy (-OCF3) group is a cornerstone of modern drug design.[1] These groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the core physical properties, safety protocols, and synthetic applications of this compound, designed to equip researchers, chemists, and drug development professionals with the technical knowledge required for its effective utilization.
Section 1: Core Physical and Chemical Properties
Accurate characterization of a chemical's physical properties is fundamental to its application in research and development. The data for this compound is summarized below. It is important to note that while some properties are determined experimentally, others may be predicted values and should be treated as such.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 86256-48-6 | [3][4] |
| Molecular Formula | C₈H₄F₄O₂ | [3][4] |
| Molecular Weight | 208.11 g/mol | [3] |
| Appearance | Powder or granule | [4] |
| Purity | 97% - 99% | [3][4] |
| Boiling Point | 201.0 ± 35.0 °C (Predicted) | |
| Density | 1.428 ± 0.06 g/cm³ (Predicted) | |
| Sensitivity | Air Sensitive | [3] |
Section 2: Spectroscopic and Analytical Characterization
While specific spectral data for this exact compound is not widely published, a standard analytical workflow is essential for confirming the identity, purity, and structure of any research chemical.
Expected Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (~9.9-10.1 ppm) and complex multiplets in the aromatic region (7.0-8.0 ppm) resulting from the coupling between the aromatic protons and the fluorine atom.
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the aldehyde carbonyl carbon (~190 ppm). The aromatic carbons will show splitting due to C-F coupling, and the trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected: one for the aromatic fluorine and a second for the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde, along with strong C-F stretching bands typically found in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 208.11.
Diagram: Standard Analytical Workflow for Chemical Characterization
Caption: Workflow for structural confirmation.
Section 3: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of this compound. This compound is noted to be air-sensitive.[3] While a specific Safety Data Sheet (SDS) for this isomer is not available in the search results, safety protocols for similar fluorinated benzaldehydes provide essential guidance.[5][6][7][8][9]
General Safety and Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[7][8]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
Storage:
-
Store in a tightly sealed container to protect from air and moisture.[3]
-
For long-term stability, storage under an inert gas (e.g., Argon or Nitrogen) is recommended.[3]
Diagram: Laboratory Safe Handling Workflow
Caption: Protocol for safe laboratory handling.
Section 4: Relevance in Drug Discovery and Organic Synthesis
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules.
The Role of Fluorinated Groups: The trifluoromethoxy (-OCF3) and fluoro (-F) groups are prized in medicinal chemistry for their ability to enhance key drug-like properties.[1][10][11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated groups resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug.[1]
-
Lipophilicity: The -OCF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and increase its oral bioavailability.[1][2]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a biological target, potentially increasing the drug's potency and selectivity.[1]
-
Permeability: Enhanced lipophilicity often facilitates better permeability across biological barriers, including the blood-brain barrier, which is critical for drugs targeting the central nervous system.[1]
The Versatility of the Aldehyde Group: The aldehyde functional group is a cornerstone of synthetic organic chemistry, serving as a precursor to a vast array of other functional groups and molecular scaffolds. It readily participates in reactions such as:
-
Reductive amination to form substituted amines.
-
Wittig reactions to generate alkenes.
-
Aldol and other condensation reactions to form carbon-carbon bonds.
-
Oxidation to carboxylic acids or reduction to alcohols.
This synthetic versatility allows chemists to incorporate the 4-fluoro-3-(trifluoromethoxy)phenyl moiety into diverse molecular architectures, exploring its potential in various therapeutic areas.[12][13]
Diagram: Structure-Function Relationships in Drug Design
Caption: How structural motifs drive applications.
Section 5: Exemplary Synthetic Protocol: Reductive Amination
To illustrate the synthetic utility of this compound, the following is a generalized, step-by-step protocol for a reductive amination reaction to synthesize a secondary amine, a common transformation in pharmaceutical chemistry.
Objective: To synthesize N-benzyl-1-(4-fluoro-3-(trifluoromethoxy)phenyl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).
-
Imine Formation: Add benzylamine (1.0-1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure secondary amine product.
-
Characterization: Confirm the structure and purity of the final product using the analytical techniques described in Section 2.
Diagram: Reductive Amination Experimental Flowchart
Caption: Step-by-step reductive amination workflow.
Conclusion
This compound is a strategically important synthetic intermediate. Its value is derived from the synergistic combination of a versatile aldehyde handle and the powerful physicochemical influence of its fluoro and trifluoromethoxy substituents. These features provide medicinal chemists and material scientists with a robust tool to enhance metabolic stability, tune lipophilicity, and create novel molecular architectures. A thorough understanding of its physical properties, coupled with stringent adherence to safety and handling protocols, will enable researchers to fully leverage the potential of this compound in the development of next-generation pharmaceuticals and advanced materials.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: https://www.mdpi.com/1420-3049/29/14/3233
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/39058145/
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. LinkedIn. Available at: https://www.linkedin.com/pulse/role-trifluoromethoxy-groups-modern-chemical-synthesis-vyas-group-inc-f7dcf
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem. Available at: https://www.benchchem.com/pdf/B597726_Tech_Doc.pdf
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: https://www.mdpi.com/1420-3049/28/13/5038
- 3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR | Sigma-Aldrich. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds010759
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0 - Sigma-Aldrich. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/469335
- 4-Trifluoromethoxy-benzaldehyde - SpectraBase. Wiley SpectraBase. Available at: https://spectrabase.com/spectrum/4823vE5NLyQ
- 4-Trifluoromethylbenzaldehyde - Grokipedia. Grokipedia. Available at: https://grokipedia.org/4-trifluoromethylbenzaldehyde/
- Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: https://www.rsc.
- Factory Supply this compound. Ality Chemical Corporation. Available at: https://www.alitychem.com/product/show/4-fluoro-3-trifluoromethoxybenzaldehyde-86256-48-6.html
- 4-(Trifluoromethyl)benzaldehyde 98 455-19-6 - Sigma-Aldrich. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/224944
- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. Benchchem. Available at: https://www.benchchem.
- This compound, 97%, Thermo Scientific 5 g | Buy Online. Fisher Scientific. Available at: https://www.fishersci.pt/shop/products/4-fluoro-3-trifluoromethoxy-benzaldehyde-97-thermo-scientific/11482287
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde - Chem-Impex. Chem-Impex. Available at: https://www.chemimpex.com/products/06443
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: https://www.rsc.
- 4-Trifluoromethylbenzaldehyde - Wikipedia. Wikipedia. Available at: https://en.wikipedia.org/wiki/4-Trifluoromethylbenzaldehyde
- SAFETY DATA SHEET. Fisher Scientific. Available at: https://www.fishersci.com/sdsfiles/00454/004540250.pdf
- 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | Tokyo Chemical Industry Co., Ltd.(JP). Tokyo Chemical Industry. Available at: https://www.tcichemicals.com/JP/ja/p/T1091
- 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/220227-98-5_1HNMR.htm
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at: https://www.fishersci.com/sdsfiles/00388/003880050.pdf
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11296568/
- The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.
- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols. Benchchem. Available at: https://www.benchchem.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. Factory Supply this compound, CasNo.86256-48-6 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 5. 4-フルオロ-3-(トリフルオロメチル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
A Technical Guide to 4-Fluoro-3-(trifluoromethoxy)benzaldehyde: A Key Synthon for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of increasing importance in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, discuss plausible and efficient synthetic pathways, and detail its reactivity in key transformations for drug development. The unique electronic contributions of the fluoro and trifluoromethoxy substituents render this molecule a highly valuable building block for creating novel therapeutic agents with enhanced metabolic stability, lipophilicity, and target-binding affinity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the strategic advantages of fluorinated scaffolds in their work.
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the pharmacological profile of lead compounds.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a bioisostere for other functionalities, offering a unique combination of properties. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group acts as a lipophilic hydrogen bond acceptor and can significantly modulate a molecule's conformation and electronic properties.[2]
This compound emerges as a particularly strategic starting material. It combines three key features:
-
A Reactive Aldehyde Handle: Provides a versatile point for synthetic elaboration via reactions like reductive amination, Wittig olefination, and aldol condensation.
-
A Trifluoromethoxy Group: Enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity to improve membrane permeability, and can strengthen binding interactions with biological targets.[2]
-
A Fluoro Substituent: Further modulates the electronic character of the aromatic ring, influencing both the reactivity of the aldehyde and the pKa of adjacent functionalities, which can be critical for optimizing drug-receptor interactions.
This guide will serve as a comprehensive resource for understanding and utilizing this potent chemical tool.
Physicochemical and Structural Properties
The precise arrangement of the electron-withdrawing groups on the benzaldehyde core dictates its reactivity and physical characteristics.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₂ | [3] |
| Molecular Weight | 208.11 g/mol | [4] |
| Monoisotopic Mass | 208.01474 Da | [3] |
| InChIKey | CGOFJJTXLIWONB-UHFFFAOYSA-N | [3] |
| Appearance | Varies; typically a solid or oil | [4] |
| Predicted XlogP | 2.7 | [3] |
Below is the 2D chemical structure of the title compound.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzaldehydes often requires careful planning to manage functional group compatibility. A plausible and efficient route to this compound involves the trifluoromethoxylation of a readily available phenol precursor.
Proposed Synthetic Workflow:
The pathway begins with the protection of the aldehyde in 4-fluoro-3-hydroxybenzaldehyde, followed by trifluoromethoxylation, and concluding with deprotection to yield the final product.
Caption: Experimental workflow for a typical reductive amination reaction.
Expert Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent. It is milder and more selective for imines over aldehydes than other hydrides like NaBH₄, allowing for a one-pot procedure. Its acidity also helps catalyze imine formation.
-
Solvent: Anhydrous aprotic solvents like DCM or DCE are crucial to prevent hydrolysis of the imine intermediate and decomposition of the hydride reagent.
-
Validation: The protocol is self-validating through in-process monitoring (TLC/LC-MS) to confirm the consumption of starting material and formation of the product before proceeding to the workup and purification stages. Final product identity and purity would be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Building Blocks for Heterocyclic Scaffolds
The aldehyde can participate in multi-component reactions or condensation reactions with difunctional reagents to construct important heterocyclic cores (e.g., pyrimidines, imidazoles, oxazoles) that are central to many therapeutic areas, including oncology and anti-inflammatory agents. [5]
Safety and Handling
While a specific MSDS for this compound should be consulted, related fluorinated aromatic aldehydes are typically classified with the following hazards:
-
Signal Word: Warning [4]* Hazard Statements: May be harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, causes serious eye irritation. [4]* Precautionary Measures: Standard laboratory PPE is required, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is more than just another aromatic aldehyde; it is a high-value, strategically designed building block for modern chemical synthesis. The convergence of a reactive aldehyde handle with the powerful pharmacological modulating effects of both fluoro and trifluoromethoxy groups makes it an indispensable tool for medicinal chemists. Its application can accelerate the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties, particularly in areas requiring enhanced metabolic stability and CNS penetration.
References
-
African Rock Art. (n.d.). 4-(Trifluoromethoxy)benzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Trifluoromethoxy-benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H4F4O2). Retrieved from [Link]
-
NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
- Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PubMed Central (PMC). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H4F4O2) [pubchemlite.lcsb.uni.lu]
- 4. 3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
4-Fluoro-3-(trifluoromethoxy)benzaldehyde synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Introduction: A Key Fluorinated Building Block
This compound is an aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by a benzaldehyde core substituted with a fluorine atom at the 4-position and a trifluoromethoxy group (-OCF₃) at the 3-position. The presence of these fluorine-containing moieties is critical; fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1][2] The trifluoromethoxy group, in particular, serves as a lipophilic hydrogen bond acceptor and can significantly modulate the electronic properties and metabolic fate of a molecule. As such, this compound is a valuable intermediate for synthesizing complex, biologically active compounds.[3] This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques essential for its characterization.
Synthetic Strategy: From Toluene to Aldehyde
The most practical and industrially scalable approach to synthesizing substituted benzaldehydes is through the oxidation of the corresponding toluene derivative.[4][5][6] This strategy avoids the complexities and potentially harsh conditions of direct formylation of the aromatic ring. The proposed synthesis of this compound therefore commences from 4-fluoro-3-(trifluoromethoxy)toluene and proceeds via a two-step sequence:
-
Benzylic Bromination: A free-radical halogenation at the benzylic position of the starting toluene.
-
Oxidation: Conversion of the resulting benzyl bromide to the target aldehyde. This is a crucial transformation with several established methods available.[7][8]
This pathway is efficient and relies on well-understood chemical transformations, making it a reliable choice for producing the target compound with high purity.
Caption: Proposed two-step synthesis of this compound.
Step 1: Free-Radical Benzylic Bromination
The first step involves the selective bromination of the methyl group of 4-fluoro-3-(trifluoromethoxy)toluene. This is achieved using a free-radical initiator.
-
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes competing electrophilic aromatic substitution (bromination of the benzene ring).
-
Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the reaction upon heating.
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions.
-
The reaction proceeds through a classic free-radical chain mechanism involving initiation, propagation, and termination steps. The benzylic radical is particularly stable due to resonance delocalization into the aromatic ring, favoring substitution at this position.
Step 2: Oxidation of Benzyl Bromide to Benzaldehyde
The conversion of the intermediate benzyl bromide to the final aldehyde product is a critical oxidation step. While several methods exist, such as the Sommelet reaction or the Kornblum oxidation (using DMSO), a particularly mild and efficient method employs an amine N-oxide.[9][10]
-
Causality Behind Experimental Choices:
-
Oxidant: Pyridine N-oxide is an effective and mild oxidizing agent for converting benzylic halides to aldehydes.[9] It acts as the oxygen donor. The reaction often proceeds at room temperature, which prevents the over-oxidation of the aldehyde to the corresponding carboxylic acid—a common side reaction with harsher oxidants.[11]
-
Promoter: Silver oxide (Ag₂O) is used to facilitate the reaction, likely by acting as a halide scavenger to promote the formation of a key intermediate.[9]
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.[9]
-
This method is advantageous due to its mild conditions, good yields for substrates with both electron-donating and withdrawing groups, and straightforward workup.[9]
Experimental Protocols
The following protocols are representative procedures based on established methodologies for analogous transformations.
Protocol 1: Synthesis of 1-(Bromomethyl)-4-fluoro-3-(trifluoromethoxy)benzene
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-(trifluoromethoxy)toluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).
-
Solvent Addition: Add dry carbon tetrachloride (CCl₄) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 1-(bromomethyl)-4-fluoro-3-(trifluoromethoxy)benzene can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask protected from light, dissolve the crude 1-(bromomethyl)-4-fluoro-3-(trifluoromethoxy)benzene (1 equivalent) and pyridine N-oxide (1 equivalent) in acetonitrile.[9]
-
Reagent Addition: Add silver oxide (Ag₂O, 0.5 equivalents) to the solution.[9]
-
Reaction: Stir the resulting mixture vigorously at room temperature under a nitrogen atmosphere overnight (12-16 hours).[9]
-
Work-up: Upon completion, add a drying agent like anhydrous sodium sulfate to the reaction mixture and filter through a pad of Celite. Rinse the flask and filter cake with ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude oil should be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization and Data Presentation
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following data are predicted based on the structure and known values for similar compounds.[12][13]
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ 7.6-7.9 ppm (m, 3H, Ar-H) |
| ¹³C NMR | δ ~189-191 ppm (C=O), δ ~160-165 ppm (d, ¹JCF, C-F), δ ~120.4 (q, ¹JCF, -OCF₃), Aromatic carbons δ 115-140 ppm |
| ¹⁹F NMR | Two distinct signals are expected: one for the -OCF₃ group and one for the aromatic fluorine. |
| IR (cm⁻¹) | ~2850, 2750 (C-H stretch, aldehyde), ~1705 (C=O stretch, aldehyde), ~1250 (asym C-F stretch, -OCF₃), ~1170 (sym C-F stretch, -OCF₃) |
| Mass Spec (EI) | M⁺ peak corresponding to the molecular weight of C₈H₄F₄O₂ (208.11 g/mol). Fragments showing loss of -H, -CHO, -OCF₃. |
Note: d = doublet, q = quartet, m = multiplet, s = singlet. Coupling constants (J) are critical for definitive assignment.
References
-
Hu, Y., et al. (2007). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. National Institutes of Health. Available at: [Link]
-
Reddy, M. S., & Narender, M. (2012). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. ResearchGate. Available at: [Link]
-
Organic Mystery. Preparation of Aromatic Aldehydes and Ketones. organicmystery.com. Available at: [Link]
-
ResearchGate. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. ResearchGate. Available at: [Link]
-
Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. onlinechemistrynotes.com. Available at: [Link]
-
Ghamari, M., et al. (2018). Microwave Assisted Oxidation of Benzyl Halides to Aldehydes and Ketones with 4-Hydroxypyridinium Nitrate Functionalized Silica Gel in Aqueous Media. Taylor & Francis Online. Available at: [Link]
-
Glasp. (2023). Methods to Prepare Benzaldehyde from Toluene. Glasp. Available at: [Link]
-
Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Scribd. Available at: [Link]
-
RJPN. CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID. rjptonline.org. Available at: [Link]
-
Shi, S., et al. (2024). Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor. Royal Society of Chemistry. Available at: [Link]
-
SpectraBase. 4-Trifluoromethoxy-benzaldehyde. Wiley Online Library. Available at: [Link]
-
Wikipedia. 4-Trifluoromethylbenzaldehyde. Wikipedia. Available at: [Link]
-
NIST. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. NIST WebBook. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. inno-pharmchem.com. Available at: [Link]
-
PubChem. 4-(Trifluoromethyl)benzaldehyde. National Institutes of Health. Available at: [Link]
-
NIST. Benzaldehyde, 4-(trifluoromethyl)-. NIST WebBook. Available at: [Link]
- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.
-
Supporting Information. 4. Royal Society of Chemistry. Available at: [Link]
-
Supporting Information. 2. Royal Society of Chemistry. Available at: [Link]
-
NIST. 4-Fluoro-2-(trifluoromethyl)benzaldehyde. NIST WebBook. Available at: [Link]
-
NIST. 2-Fluoro-3-(trifluoromethyl)benzaldehyde. NIST WebBook. Available at: [Link]
-
Jadhav, S. A., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. organicmystery.com [organicmystery.com]
- 5. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 6. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. rjpn.org [rjpn.org]
- 9. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Introduction
4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts distinct electronic properties that can significantly influence molecular interactions, metabolic stability, and lipophilicity. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical candidates and advanced functional materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the disposition of protons on the aromatic ring and the key aldehyde proton. The electron-withdrawing nature of the aldehyde, fluorine, and trifluoromethoxy groups results in a general downfield shift for all protons into the aromatic region.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ~9.95 | s | - | H-7 (Aldehyde) |
| ~8.05 | dd | J_HH ≈ 2.0 Hz, J_HF ≈ 5.0 Hz | H-6 |
| ~7.90 | ddd | J_HH ≈ 8.5 Hz, J_HH ≈ 2.0 Hz, J_HF ≈ 2.5 Hz | H-2 |
| ~7.40 | t | J_HH ≈ 8.5 Hz, J_HF ≈ 8.5 Hz | H-5 |
Expert Interpretation:
-
Aldehyde Proton (H-7): The aldehyde proton is the most deshielded, appearing as a sharp singlet around 9.95 ppm due to the strong anisotropic effect of the carbonyl group.
-
Aromatic Protons (H-2, H-5, H-6):
-
H-5: This proton is expected to appear as a triplet around 7.40 ppm. The apparent triplet multiplicity arises from nearly equal ortho-coupling to H-6 (³J_HH ≈ 8.5 Hz) and ortho-coupling to the fluorine at C-4 (³J_HF ≈ 8.5 Hz).
-
H-2: This proton, ortho to the aldehyde, will be significantly deshielded. It is predicted to be a doublet of doublet of doublets due to ortho-coupling with H-6 (⁴J_HH ≈ 2.0 Hz), meta-coupling with H-5 (³J_HH ≈ 8.5 Hz is not applicable), and meta-coupling to the fluorine at C-4 (⁴J_HF ≈ 2.5 Hz).
-
H-6: This proton is ortho to the trifluoromethoxy group and meta to the aldehyde. It is predicted to appear as a doublet of doublets due to meta-coupling with H-2 (⁴J_HH ≈ 2.0 Hz) and para-coupling to the fluorine (⁵J_HF ≈ 5.0 Hz).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, with chemical shifts and carbon-fluorine couplings being particularly diagnostic.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) | Assignment |
| ~189.5 | - | C-7 (C=O) |
| ~155.0 | d, ¹J_CF ≈ 260 Hz | C-4 |
| ~145.0 | d, ²J_CF ≈ 15 Hz | C-3 |
| ~133.0 | d, ⁴J_CF ≈ 3 Hz | C-1 |
| ~131.0 | d, ⁴J_CF ≈ 4 Hz | C-5 |
| ~125.0 | s | C-2 |
| ~120.5 | q, ¹J_CF ≈ 258 Hz | C-8 (-OCF₃) |
| ~118.0 | d, ²J_CF ≈ 22 Hz | C-6 |
Expert Interpretation:
-
Carbonyl Carbon (C-7): The aldehyde carbonyl carbon will appear significantly downfield, around 189.5 ppm.
-
Fluorine-Coupled Carbons: The most telling signals are those coupled to fluorine.
-
C-4: The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF) of approximately 260 Hz.
-
C-3 and C-5: The carbons ortho to the fluorine (C-3 and C-5) will show smaller two-bond couplings (²J_CF).
-
-OCF₃ Carbon (C-8): The carbon of the trifluoromethoxy group will appear as a distinct quartet around 120.5 ppm due to coupling with the three attached fluorine atoms (¹J_CF ≈ 258 Hz).
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for confirming the presence and electronic environment of the two distinct fluorine-containing groups. Chemical shifts are referenced to CFCl₃ (δ = 0.00 ppm).
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 | s | -OCF₃ |
| ~ -115 | m | Ar-F |
Expert Interpretation:
-
Trifluoromethoxy Group (-OCF₃): The three fluorine atoms of the trifluoromethoxy group are equivalent and are not coupled to any nearby protons or fluorine atoms, thus they are expected to appear as a sharp singlet around -58 ppm.
-
Aromatic Fluorine (Ar-F): The single fluorine atom on the aromatic ring is expected to appear as a multiplet around -115 ppm due to coupling with the ortho (H-5) and meta (H-2) protons.
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire data using a proton-decoupled sequence, a 30° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans for adequate signal-to-noise.
-
¹⁹F NMR: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 64 scans. Use an external reference standard if necessary.
-
Processing: Apply a Fourier transform, phase correction, and baseline correction to all spectra.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands (ATR)
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch (Aldehyde) |
| ~1710 | Strong, Sharp | C=O stretch (Aromatic Aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1250 | Very Strong | C-F stretch (Ar-F) |
| ~1210 | Very Strong | C-F asymmetric stretch (-OCF₃) |
| ~1160 | Very Strong | C-O stretch (Aryl Ether) |
| ~1050 | Very Strong | C-F symmetric stretch (-OCF₃) |
Expert Interpretation:
The IR spectrum is dominated by several strong, diagnostic peaks:
-
Aldehyde Group: The presence of the aldehyde is confirmed by the sharp, strong carbonyl (C=O) stretch around 1710 cm⁻¹ and the pair of medium-intensity C-H stretching bands between 2750 and 2850 cm⁻¹.
-
Fluorine Groups: The most intense region of the spectrum will be between 1000 and 1300 cm⁻¹. This area contains the very strong C-F stretching vibrations from both the aromatic C-F bond and, most prominently, the asymmetric and symmetric stretches of the -OCF₃ group. The C-O stretch of the aryl ether linkage also appears in this region.
Standard Protocol for ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Processing: Perform an automatic baseline correction and peak-picking.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.
Predicted Mass Spectrometry Data (Electron Ionization, EI-MS)
| Predicted m/z | Relative Intensity | Assignment |
| 208 | High | [M]⁺ (Molecular Ion) |
| 207 | High | [M-H]⁺ |
| 189 | Medium | [M-F]⁺ |
| 179 | High | [M-CHO]⁺ |
| 123 | Medium | [M-OCF₃]⁺ |
Expert Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 208, corresponding to the molecular formula C₈H₄F₄O₂. Due to the presence of four fluorine atoms, this peak should be quite stable and thus have a high relative intensity.
-
Key Fragments:
-
[M-H]⁺ (m/z 207): Loss of the weakly bound aldehyde proton is a very common fragmentation pathway for benzaldehydes.
-
[M-CHO]⁺ (m/z 179): Loss of the formyl radical is another characteristic fragmentation, leading to a fluorinated trifluoromethoxybenzene cation.
-
[M-OCF₃]⁺ (m/z 123): Cleavage of the ether bond to lose the trifluoromethoxy radical results in a fluorobenzoyl cation.
-
Standard Protocol for GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the sample into the GC. Use a standard non-polar column (e.g., DB-5) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to separate the compound from any impurities.
-
MS Detection: The EI source is typically operated at 70 eV. Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Integrated Spectroscopic Analysis: A Unified Structural Proof
The true power of spectroscopy lies in integrating the data from multiple techniques to build an unassailable structural argument. The workflow below illustrates how the predicted data points converge to confirm the identity of this compound.
Caption: Integrated workflow for structural confirmation.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra provide an unambiguous map of the atomic framework and the electronic environment of each nucleus. IR spectroscopy confirms the presence of critical aldehyde and fluoroether functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a self-validating system of evidence, ensuring the identity and purity of the compound for researchers and drug development professionals. This guide establishes a benchmark for the spectroscopic analysis of this important chemical entity.
References
Note: As no direct experimental data was found for the target compound, these references provide data for analogous structures and fundamental spectroscopic principles used for the predictive analysis.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link] (Used for reference spectra of benzaldehyde and related substituted analogs).
-
PubChem Database. National Center for Biotechnology Information, U.S. National Library of Medicine.[Link] (Used for chemical properties and data on related compounds like 4-(trifluoromethyl)benzaldehyde, CID 67996).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
A Technical Guide to the Reactivity and Stability of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Executive Summary
4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethoxy group, and an aldehyde, imparts a complex and highly useful reactivity profile. The potent electron-withdrawing nature of the trifluoromethoxy and fluoro substituents renders the aromatic ring electron-deficient and significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This activation makes the compound an excellent substrate for nucleophilic addition reactions and a key intermediate for building complex molecular architectures.[1][2] Concurrently, the fluorine atom at the C4 position is activated for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for sequential, site-selective modifications. However, this high reactivity necessitates careful handling and storage, as the compound is sensitive to air, moisture, and certain nucleophiles, with a potential for oxidation of the aldehyde group. This guide provides an in-depth analysis of the electronic factors governing its behavior, a detailed overview of its reactivity, stability considerations, and validated protocols for its application in synthetic chemistry.
Introduction and Physicochemical Properties
This compound is a synthetic building block designed for use in drug discovery and materials science.[1] The incorporation of fluorine and trifluoromethoxy groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This compound serves as a versatile scaffold, offering multiple reaction sites for the construction of novel chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₂ | [4] |
| Molecular Weight | 208.11 g/mol | |
| CAS Number | 187353-56-8 (example, may vary) | N/A |
| InChIKey | CGOFJJTXLIWONB-UHFFFAOYSA-N | [4] |
| Appearance | Typically a liquid or low-melting solid | Inferred |
| Predicted XlogP | 2.7 | [4] |
Core Principles: Electronic Effects of Substituents
The reactivity of this compound is dictated by the interplay of the electronic properties of its three substituents on the benzene ring.
-
Aldehyde Group (-CHO): The aldehyde is a moderately deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position.
-
Trifluoromethoxy Group (-OCF₃): This is a powerfully electron-withdrawing group, primarily through a very strong inductive effect (-I) due to the three fluorine atoms. It is considered one of the most lipophilic substituents used in drug design.[2] It is also a meta-director.
-
Fluoro Group (-F): Fluorine is the most electronegative element and exhibits a strong inductive electron-withdrawing effect (-I). However, it can also donate electron density through resonance (+M) via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, making it a deactivating group but an ortho, para-director.
The combined effect of these groups, particularly the potent -I effects of the -OCF₃ and -F groups, makes the entire aromatic system highly electron-deficient. This has two primary consequences: a significant increase in the electrophilicity of the aldehyde carbonyl carbon and the activation of the C-F bond towards nucleophilic attack.
Caption: Electronic effects driving the dual reactivity of the molecule.
Reactivity Profile
Reactions at the Aldehyde Carbonyl
The electron-deficient nature of the aromatic ring greatly enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is analogous to that of other benzaldehydes substituted with strongly electron-withdrawing groups, such as 4-(trifluoromethyl)benzaldehyde.[5][6]
-
Nucleophilic Addition: The compound readily undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium) and hydrides. Reductions with sodium borohydride to the corresponding benzyl alcohol are expected to be rapid and high-yielding.
-
Reductive Amination: This is a cornerstone reaction in medicinal chemistry for forming C-N bonds. The aldehyde reacts efficiently with primary and secondary amines to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the corresponding amine.
-
Wittig Reaction and Related Olefinations: The enhanced electrophilicity of the aldehyde facilitates reactions with phosphorus ylides (Wittig reaction) and related reagents (Horner-Wadsworth-Emmons) to form alkenes.[5] The reaction rates are generally faster compared to less activated benzaldehydes.
Reactions on the Aromatic Ring
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C4 is positioned para to the aldehyde and meta to the trifluoromethoxy group. Both of these powerful electron-withdrawing groups stabilize the negative charge in the Meisenheimer complex intermediate, thereby activating the C-F bond for SNAr.[7] This allows for the displacement of fluoride by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to form new derivatives. This reaction is often performed in polar aprotic solvents like DMF or DMSO with a base such as potassium carbonate.
-
Electrophilic Aromatic Substitution (EAS): The ring is severely deactivated towards electrophilic attack. Reactions like nitration, halogenation, or Friedel-Crafts are expected to be extremely sluggish and require harsh conditions, if they proceed at all. The extreme difficulty in achieving electrophilic perfluoroalkylation highlights the challenge of performing EAS on such deactivated rings.[8]
Stability, Handling, and Storage
The high reactivity of this compound necessitates specific storage and handling procedures to ensure its integrity. Based on data from structurally similar compounds like 4-(trifluoromethyl)benzaldehyde, a set of best practices can be established.[9][10]
-
Chemical Stability: The aldehyde functionality is prone to oxidation to the corresponding carboxylic acid upon exposure to air. It is also sensitive to strong bases and nucleophiles.
-
Physical Stability: Some related benzaldehydes may form precipitates upon standing, which can be redissolved with gentle warming.[11] It is prudent to assume similar behavior.
-
Storage: The compound should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C) to minimize degradation.[9]
-
Handling: All manipulations should be performed under an inert atmosphere, avoiding exposure to air, moisture, and incompatible materials like strong oxidizing agents.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn, as the compound is classified as an irritant.[9][10]
Table 2: Recommended Handling and Storage Procedures
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde group.[9] |
| Temperature | Refrigerated (2-8 °C) | Slows potential degradation pathways. |
| Moisture | Avoid | Prevents unwanted side reactions. |
| Incompatibilities | Strong oxidizing agents, strong bases | To avoid oxidation or undesired nucleophilic attack.[10] |
| PPE | Safety glasses, gloves, lab coat | Compound is an irritant.[10] |
Applications in Synthetic Workflows
The dual-reactivity profile of this compound makes it a powerful tool for building molecular complexity in a controlled, stepwise manner. A common strategy involves first modifying the highly reactive aldehyde group, followed by a substitution reaction on the aromatic ring.
Caption: A typical two-step synthetic route utilizing the compound.
This approach allows for the introduction of two different points of diversity into a molecular scaffold, which is highly valuable in the construction of libraries for drug discovery. The trifluoromethoxy group remains as a stable, lipophilic modulator of the final compound's properties.[2]
Experimental Protocols
The following protocols are generalized procedures that serve as a starting point for synthetic transformations. Researchers should optimize conditions based on their specific substrates.
Protocol 7.1: General Procedure for Reductive Amination
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Dissolve the aldehyde in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Amine Addition: Add the primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to control any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 7.2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Setup: To a clean, dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the nucleophile (e.g., a phenol or alcohol, 1.1 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Substrate Addition: Add the this compound derivative (1.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reactions can take from 4 to 24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization.
Conclusion
This compound is a sophisticated chemical intermediate whose value lies in its precisely engineered electronic properties. The convergence of a highly electrophilic aldehyde and an activated C-F bond for nucleophilic aromatic substitution within a single molecule provides chemists with a powerful platform for efficient and selective synthesis. While its reactivity demands mindful handling and storage, its potential to streamline the creation of complex, fluorinated molecules makes it an indispensable tool for researchers in drug development and advanced materials science.
References
-
SpectraBase. 4-Trifluoromethoxy-benzaldehyde. [Link]
-
African Rock Art. 4-(Trifluoromethoxy)benzaldehyde. [Link]
-
PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde. [Link]
-
Grokipedia. 4-Trifluoromethylbenzaldehyde. [Link]
-
Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]
-
PubChemLite. This compound (C8H4F4O2). [Link]
-
NIST WebBook. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. [Link]
- Google Patents.
-
New Journal of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction. [Link]
-
ACS Publications. Electrophilic Perfluoroalkylating Agents. [Link]
-
PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Oakwood Chemical. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. [Link]
-
PubChemLite. 4-fluoro-3-(trifluoromethyl)benzaldehyde (C8H4F4O). [Link]
-
Unknown Source. 4-(Trifluoromethoxy)benzaldehyde. [Link]
-
PubChem. 4-(Trifluoromethyl)benzaldehyde. [Link]
-
ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. [Link]
- Google Patents.
-
Stenutz. 4-hydroxy-3-(trifluoromethyl)benzaldehyde. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. PubChemLite - this compound (C8H4F4O2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 4-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Material Safety Data Sheet (MSDS) for 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identification and Hazard Assessment Strategy
1.1. Target Compound Profile
-
Chemical Name: 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
-
Molecular Formula: C₈H₄F₄O₂
-
Molecular Weight: 208.11 g/mol
-
Structure:
1.2. Rationale for Analog-Based Hazard Assessment
In the absence of direct safety data, a predictive analysis based on close structural analogs is the most reliable approach. The reactivity and toxicological profile of a molecule are largely determined by its functional groups and their electronic environment. By examining compounds with similar scaffolds—such as isomers and molecules with minor functional group variations—we can project a probable hazard profile for the target compound.
1.3. Selected Structural Analogs for This Assessment
The following compounds have been selected based on their structural similarity to the target molecule:
-
Isomer 1: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
-
Isomer 2: 3-Fluoro-4-(trifluoromethyl)benzaldehyde[1]
-
Structural Analog (Halogen Variation): 4-Chloro-3-(trifluoromethoxy)benzaldehyde[2]
-
Structural Analog (Fluoro Position): 4-Fluoro-3-(trifluoromethyl)benzaldehyde[3]
-
Structural Analog (Trifluoromethyl Group): 4-(Trifluoromethyl)benzaldehyde[4][5]
The following diagram illustrates the logic of using these analogs to infer the properties of the target compound.
Caption: Analog-based hazard assessment workflow.
Section 2: Physicochemical Properties (Inferred)
The exact physical properties of this compound are not published. However, based on its analogs, it is likely a colorless to light yellow liquid or a low-melting solid at room temperature.[3] The table below summarizes key data from its closest analogs to provide a likely range for its properties.
| Property | Analog Compound | Value | Source |
| Molecular Weight | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 192.11 g/mol | [3] |
| 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | 208.11 g/mol | ||
| Physical State | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | Colorless to light yellow clear liquid | [3] |
| 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | Solid | ||
| Density | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 1.408 g/mL at 25 °C | |
| Boiling Point | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 178 °C | |
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 60 °C at 0.5 mmHg | [3] | |
| Flash Point | 3-(Trifluoromethyl)benzaldehyde | 68 °C / 154.4 °F | [8] |
| 4-(Trifluoromethyl)benzaldehyde | 65 °C / 149.0 °F | [4] |
Causality Insight: The presence of four fluorine atoms and an oxygen atom significantly increases the molecular weight and polarity compared to the parent benzaldehyde (106.12 g/mol ).[9] This suggests a higher boiling point and density. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which will influence the reactivity of the aldehyde functional group.
Section 3: Hazard Identification and GHS Classification (Projected)
A consistent hazard profile emerges from the analysis of structurally related benzaldehydes. The primary hazards are irritation to the skin, eyes, and respiratory tract, with several analogs also showing acute oral toxicity.
3.1. Analysis of Analog Hazard Data
| Analog Compound | GHS Hazard Codes (H-Statements) | Source |
| 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long lasting effects) | |
| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| 4-Chloro-3-(trifluoromethyl)benzaldehyde | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |
| 4-(Trifluoromethyl)benzaldehyde | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |
| Benzaldehyde (Parent Compound) | H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
3.2. Projected GHS Classification for this compound
Based on this consistent data, the following GHS classification should be conservatively assumed for the target compound until specific data is available.
-
Signal Word: Warning
-
Pictograms:
-
(GHS07: Exclamation Mark)
-
(GHS09: Environment - Precautionary)
-
-
Hazard Statements (H-Codes):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411 (Precautionary): Toxic to aquatic life with long lasting effects.
-
-
Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][10]
-
P271: Use only outdoors or in a well-ventilated area.[1][10]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][10][11]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10][11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
-
P501: Dispose of contents/container to an approved waste disposal plant.[10][11]
-
Section 4: Safe Handling & Personal Protective Equipment (PPE)
The projected hazards necessitate stringent controls to minimize exposure. All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
4.1. Experimental Workflow Protocol: Safe Weighing and Dispensing
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Using a clean spatula or pipette, carefully transfer the required amount of this compound from the stock container to the weigh boat.
-
Closure: Immediately and securely close the stock container.
-
Transfer: Transfer the weighed compound directly to the reaction vessel within the fume hood.
-
Decontamination: Clean any spills within the hood immediately. Wipe the spatula/pipette and external surfaces of the stock bottle before removing from the hood.
-
Waste Disposal: Dispose of the weigh boat and any contaminated wipes in a designated, sealed hazardous waste container.
4.2. Personal Protective Equipment (PPE) Selection
The selection of PPE is critical and should follow a risk-based assessment.
Caption: Decision tree for selecting appropriate PPE.
-
Eye Protection: Chemical safety goggles compliant with EU standard EN 166 or equivalent are mandatory.[12] A face shield should be worn over goggles if there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are required. Users must inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.
-
Respiratory Protection: Work should be performed in a fume hood to avoid inhalation. If engineering controls fail or for large-scale spill cleanup, a NIOSH/MSHA or European Standard EN 143 approved respirator with organic vapor cartridges is necessary.[2]
Section 5: First Aid & Emergency Procedures
Immediate action is critical in case of exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Section 6: Stability, Reactivity, and Fire-Fighting
-
Reactivity: As an aldehyde, this compound may be sensitive to air and light.[8] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6]
-
Chemical Stability: Assumed to be stable under recommended storage conditions (cool, dry, dark, under an inert atmosphere).
-
Hazardous Decomposition Products: Upon combustion, may release toxic fumes including carbon monoxide, carbon dioxide, and hydrogen fluoride.
-
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
-
Section 7: Disposal Considerations
All waste materials must be handled as hazardous chemical waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[10][11] Do not mix with other waste. Do not dispose of into the environment.
Section 8: References
-
MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde. Capot Chemical Co., Ltd.
-
3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR. Sigma-Aldrich.
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde. Chem-Impex.
-
4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. Sigma-Aldrich Inc.
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde 97%. Sigma-Aldrich.
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde. JR MediChem LLC.
-
Safety Data Sheet - Benzaldehyde. Sigma-Aldrich.
-
4-(Trifluoromethyl)benzaldehyde 98%. Sigma-Aldrich.
-
3-Fluoro-4-(trifluoromethyl)benzaldehyde Safety Data Sheet. SynQuest Laboratories, Inc.
-
Safety Data Sheet - 3-(Trifluoromethyl)benzaldehyde. Thermo Fisher Scientific.
-
4-(Trifluoromethyl)benzaldehyde. PubChem, National Institutes of Health.
-
4-(Trifluoromethyl)benzaldehyde. Tokyo Chemical Industry Co., Ltd. (APAC).
-
4-(Trifluoromethyl)benzaldehyde 98%. Sigma-Aldrich (Europe).
-
Safety Data Sheet - p-(Trifluoromethoxy)benzaldehyde. Thermo Fisher Scientific.
-
Benzaldehyde Safety Data Sheet. Sigma-Aldrich.
-
Safety Data Sheet: Benzaldehyde. Chemos GmbH & Co.KG.
-
Safety Data Sheet - 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Fisher Scientific.
-
4-(Trifluoromethyl)benzaldehyde Material Safety Data Sheet. Santa Cruz Biotechnology.
-
3-(Trifluoromethyl)benzaldehyde. PubChem, National Institutes of Health.
-
Safety Data Sheet - 4-(Trifluoromethyl)benzaldehyde. Acros Organics.
-
4-(Trifluoromethyl)benzaldehyde. Tokyo Chemical Industry Co., Ltd. (JP).
-
3-Fluoro-4-(trifluoromethoxy)benzaldehyde Safety Data Sheet. SynQuest Laboratories, Inc.
-
Safety Data Sheet. Fisher Scientific.
-
Benzaldehyde, 2,4-difluoro-3-hydroxy- (9CI) Safety Data Sheets. Echemi.
-
Safety Data Sheet: Benzaldehyde. Carl Roth.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. capotchem.cn [capotchem.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. gustavus.edu [gustavus.edu]
- 10. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 11. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. fishersci.es [fishersci.es]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Commercial availability of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide to the Commercial Availability of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key building block for professionals in pharmaceutical development, agrochemical synthesis, and materials science. We will move beyond a simple supplier list to explore the causality behind its utility, its synthesis and quality considerations, and practical experimental protocols.
Introduction: The Strategic Value of a Fluorinated Benzaldehyde
This compound (CAS No: 1805646-76-5) is a highly functionalized aromatic aldehyde. Its significance in modern chemistry stems from the unique and synergistic properties imparted by its two fluorine-containing substituents: the fluoro group and the trifluoromethoxy (-OCF₃) group.
The trifluoromethoxy group is a bioisostere of a methoxy group but with dramatically different electronic properties. It is highly lipophilic and metabolically stable, which can enhance a drug candidate's ability to cross cell membranes and resist metabolic degradation, thereby improving its pharmacokinetic profile.[1] The C-F bond is one of the strongest in organic chemistry, contributing to this stability.[1] The fluoro group at the para-position further modulates the electronic character of the benzene ring, influencing the reactivity of the aldehyde. This strategic combination makes the molecule a valuable intermediate for creating novel compounds with enhanced biological activity and material properties.[2]
Caption: Chemical Structure of this compound.
Physicochemical & Spectroscopic Profile
A clear understanding of a compound's physical properties is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 1805646-76-5 | - |
| Molecular Formula | C₈H₄F₄O₂ | [3] |
| Molecular Weight | 208.11 g/mol | - |
| Appearance | Solid | [4] |
| InChI Key | CGOFJJTXLIWONB-UHFFFAOYSA-N | [3] |
| SMILES String | C1=CC(=C(C=C1C=O)OC(F)(F)F)F | [3] |
| Predicted XlogP | 2.7 | [3] |
Spectroscopic data is critical for identity confirmation. While a specific collected spectrum for this exact molecule is not publicly available, related structures provide expected spectral characteristics. For instance, compounds with a benzaldehyde backbone will show characteristic aldehyde proton shifts in ¹H NMR (~9.5-10.5 ppm) and carbonyl carbon shifts in ¹³C NMR (~190 ppm). The trifluoromethoxy group will exhibit a characteristic quartet in ¹³C NMR due to C-F coupling.
Commercial Availability and Sourcing
This compound is available from a range of suppliers, catering primarily to the research and development scale. When sourcing this material, it is crucial to consider not just price, but purity, available quantities, and the supplier's quality control documentation.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥95% | Gram scale | Often provides detailed analytical data and safety information.[4] |
| Chem-Impex | Varies | 1g, 5g, 25g | A versatile supplier for unique and functionalized chemical intermediates. |
| TCI America | >98% (GC) | Gram to kilogram scale | Known for high-purity reagents for organic synthesis.[5] |
| Oakwood Chemical | 95%+ | 5g, 25g | Specializes in fluorine-containing compounds.[6] |
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Caption: A typical procurement and verification workflow for a research chemical.
Core Applications and Mechanistic Insights
The utility of this aldehyde is best understood by examining its role in key research areas.
-
Pharmaceutical Development : This compound is a key intermediate for synthesizing molecules targeting a range of diseases. The trifluoromethoxy group enhances metabolic stability and cell permeability, which are critical for developing effective drugs.[1][2] Its aldehyde functionality allows for the construction of diverse molecular scaffolds through reactions like reductive amination, Wittig reactions, and aldol condensations.[7] For instance, similar trifluoromethylated benzaldehydes are used to create inhibitors of enzymes like acetylcholinesterase or to synthesize compounds with anti-cancer activity.[8]
-
Agrochemicals : The principles that make fluorinated compounds effective in pharmaceuticals also apply to agrochemicals. Enhanced stability leads to greater persistence and efficacy in the field. The unique electronic properties can lead to novel modes of action in herbicides, fungicides, and insecticides.[9]
-
Materials Science : In polymer chemistry, incorporating fluorinated monomers like this aldehyde can significantly enhance the properties of materials. This includes increased thermal stability, chemical resistance, and modified surface properties (e.g., hydrophobicity). These high-performance materials are valuable in electronics, aerospace, and specialized coatings.[2][9]
Synthesis and Quality Control Considerations
While end-users will typically purchase this compound, understanding its synthesis provides insight into potential impurities. A plausible synthetic route involves the formylation of a corresponding halogenated precursor, such as 1-fluoro-2-(trifluoromethoxy)benzene, which itself can be synthesized through various fluorination strategies.
Key Quality Control Metrics:
-
Purity Assay : Typically performed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the percentage of the desired compound.
-
Identity Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential to confirm the structure and rule out isomers. Mass Spectrometry (MS) confirms the molecular weight.[10]
-
Residual Solvents/Reagents : The Certificate of Analysis should ideally provide information on residual solvents from the synthesis and purification process.
Safety, Handling, and Storage
Proper handling is paramount for laboratory safety. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not detailed in the search results, data from analogous compounds like 4-fluoro-benzaldehyde and 4-(trifluoromethyl)benzaldehyde provide a strong basis for handling procedures.
-
Hazards : Assumed to be an irritant to the skin, eyes, and respiratory system.[11][12] May be harmful if swallowed.[13]
-
Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[13]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[13] Keep away from incompatible materials such as strong oxidizing agents.
-
Spills : For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13]
Representative Experimental Protocol: Reductive Amination
To demonstrate the practical utility of this compound, the following section details a standard reductive amination protocol to form a secondary amine, a common transformation in drug discovery.
Objective: To synthesize N-benzyl-1-(4-fluoro-3-(trifluoromethoxy)phenyl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (catalytic amount)
Step-by-Step Methodology:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (e.g., 1.0 mmol, 208.1 mg).
-
Solvent Addition : Dissolve the aldehyde in anhydrous dichloromethane (5 mL).
-
Imine Formation : Add benzylamine (1.05 mmol, 112.5 mg) to the solution, followed by a drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC or LC-MS.
-
Reduction : Slowly add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture in portions. The reaction is mildly exothermic.
-
Reaction Monitoring : Stir the reaction at room temperature for 3-5 hours or until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.
Caption: Reaction scheme for the reductive amination of the title compound.
References
-
4-Trifluoromethoxy-benzaldehyde - SpectraBase. SpectraBase. Available at: [Link]
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde - Chem-Impex. Chem-Impex. Available at: [Link]
-
4-Trifluoromethylbenzaldehyde - Grokipedia. Grokipedia. Available at: [Link]
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde, 25g, Each - CP Lab Safety. CP Lab Safety. Available at: [Link]
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde - Oakwood Chemical. Oakwood Chemical. Available at: [Link]
-
4-Trifluoromethylbenzaldehyde - Wikipedia. Wikipedia. Available at: [Link]
-
This compound (C8H4F4O2) - PubChem. PubChem. Available at: [Link]
-
4-(Trifluoromethoxy)benzaldehyde - Chem-Impex. Chem-Impex. Available at: [Link]
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde - NIST WebBook. NIST. Available at: [Link]
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents. Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound (C8H4F4O2) [pubchemlite.lcsb.uni.lu]
- 4. 3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Fluoro-3-(trifluoromethyl)benzaldehyde [oakwoodchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Fluoro-3-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 4-氟-3-(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
4-Fluoro-3-(trifluoromethoxy)benzaldehyde: A Technical Guide for the Pharmaceutical Scientist
Introduction: The Strategic Value of Fluorinated Benzaldehydes in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Among the array of fluorinated building blocks, substituted benzaldehydes are of paramount importance, serving as versatile intermediates for a vast number of active pharmaceutical ingredients (APIs).
This guide focuses on 4-Fluoro-3-(trifluoromethoxy)benzaldehyde , a specialized aromatic aldehyde that combines the advantageous properties of both a fluorine atom and a trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group is particularly noteworthy; it is a strong electron-withdrawing group and is considered a "super-halogen" or pseudohalogen bioisostere.[4] It significantly increases lipophilicity (Hansch-Leo π value of +1.04), which can enhance membrane permeability, and its exceptional metabolic stability can prolong a drug's half-life.[4] The fluorine atom at the 4-position further modulates the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde and providing an additional point of interaction with biological targets.
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It will detail the physicochemical properties, a proposed robust synthesis protocol, key chemical transformations, and the potential applications of this compound as a high-value pharmaceutical intermediate.
Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization in a laboratory or manufacturing setting.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 86256-48-6 | [2] |
| Molecular Formula | C₈H₄F₄O₂ | [4] |
| Molecular Weight | 208.11 g/mol | [4] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 201.0 ± 35.0 °C (Predicted) | [2] |
| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Note: Some physical properties are predicted values from chemical databases and should be confirmed by experimental data.
For comparison, the constitutional isomer 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 67515-60-0) exhibits a boiling point of 178 °C and a density of 1.408 g/mL at 25 °C.[1]
Safety & Handling
While specific hazard data for this compound is limited, information from structurally similar compounds, such as its isomers, provides essential guidance. The related compound, 3-fluoro-4-(trifluoromethoxy)benzaldehyde, is classified as harmful if swallowed and toxic to aquatic life.[4] The isomer, 4-Fluoro-3-(trifluoromethyl)benzaldehyde, is a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[1]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Synthesis of this compound: A Proposed Protocol
Logical Framework for the Proposed Synthesis
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3-bromo-4-fluorobenzaldehyde, is an ideal substrate. The fluorine atom activates the ring towards nucleophilic attack, and the bromine atom at the 3-position serves as a leaving group. The aldehyde is highly reactive and would not be stable under the conditions required for the SNAr reaction; therefore, it must be protected as an acetal (e.g., a 1,3-dioxolane). This protecting group is stable to the reaction conditions and can be readily removed under acidic conditions.
Sources
Methodological & Application
Strategic Synthesis of Novel TAAR1 Ligands Utilizing 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
An Application Note for Medicinal Chemists and Drug Discovery Professionals
Abstract
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling, non-dopaminergic target for the treatment of neuropsychiatric disorders, including schizophrenia and depression.[1][2][3] The development of potent and selective TAAR1 agonists represents a promising therapeutic avenue, offering the potential for improved efficacy on negative and cognitive symptoms with a favorable side-effect profile.[1][4] This application note provides a detailed guide for the synthesis of novel TAAR1 ligands, employing 4-Fluoro-3-(trifluoromethoxy)benzaldehyde as a versatile and strategically important starting material. We present two robust synthetic protocols: a direct one-pot reductive amination for rapid library generation and a more versatile, multi-step approach using a Buchwald-Hartwig amination, suitable for complex molecular architectures. The rationale behind key experimental choices, detailed step-by-step procedures, and expected characterization data are provided to empower researchers in their drug discovery efforts.
Introduction: The Therapeutic Promise of TAAR1
TAAR1 is a G-protein coupled receptor (GPCR) expressed in key monoaminergic brain regions like the ventral tegmental area (VTA) and dorsal raphe nucleus.[1][2] Unlike traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists modulate dopaminergic, serotonergic, and glutamatergic systems.[3] This unique mechanism of action is believed to underlie the potential for broad symptom efficacy in schizophrenia.[2]
The starting material, this compound, is a valuable building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell permeability, while the fluorine atom can modulate pKa and improve binding affinity. This substitution pattern provides a unique electronic and steric profile for probing the ligand-binding pocket of TAAR1.
TAAR1 Signaling Cascade
Upon agonist binding, TAAR1 primarily couples to the Gs alpha subunit (Gαs) of the G-protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] Increased cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates downstream targets, modulating neuronal activity.[5][6] TAAR1 can also engage other signaling pathways, including Protein Kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway, highlighting its complex role in cellular signaling.[6][7]
Caption: Primary and alternative TAAR1 signaling pathways.
Synthetic Strategies & Protocols
The core of many TAAR1 agonists is an arylethylamine scaffold. Transforming the aldehyde functionality of our starting material into this key pharmacophore can be achieved through several reliable methods.
Caption: Overview of synthetic workflows for TAAR1 ligands.
Protocol 1: Direct Reductive Amination
This one-pot procedure is highly efficient for rapidly synthesizing a focused library of amines for initial structure-activity relationship (SAR) studies. It proceeds via the in-situ formation of an imine or iminium ion, which is then selectively reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mild nature and tolerance of slightly acidic conditions which favor iminium ion formation.[8]
Reaction Scheme: (Self-generated image placeholder for chemical reaction) Ar-CHO + R-NH₂ → [Ar-CH=NR] → Ar-CH₂-NHR Where Ar = 4-fluoro-3-(trifluoromethoxy)phenyl
Materials & Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Starting Material | Sigma-Aldrich, Combi-Blocks |
| Ethylamine (2.0 M solution in THF) | Amine Source | Sigma-Aldrich |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | Acros Organics |
| Dichloromethane (DCM), anhydrous | Solvent | Fisher Scientific |
| Acetic Acid, glacial | Catalyst | J.T. Baker |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Quenching Agent | Lab Prepared |
| Magnesium Sulfate (MgSO₄), anhydrous | Drying Agent | EMD Millipore |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, 1.0 g, 4.8 mmol).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (25 mL).
-
Amine Addition: Add the solution of ethylamine in THF (1.1 eq, 2.64 mL, 5.28 mmol) dropwise at room temperature.
-
Catalyst: Add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture for 20 minutes. Rationale: The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq, 1.52 g, 7.2 mmol) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-ethyl-1-(4-fluoro-3-(trifluoromethoxy)phenyl)methanamine.
Expected Results & Characterization
| Parameter | Expected Value/Observation |
| Yield | 75-90% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.1 (m, 3H, Ar-H), 3.8 (s, 2H, Ar-CH₂), 2.7 (q, 2H, CH₂CH₃), 1.1 (t, 3H, CH₂CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -58 (s, 3F, -OCF₃), -120 (m, 1F, Ar-F) |
| HRMS (ESI) | Calculated for C₁₀H₁₁F₄NO [M+H]⁺, found value should be within 5 ppm. |
Protocol 2: Buchwald-Hartwig Amination
For more complex targets or when the desired amine is sterically hindered or electronically deactivated, the Buchwald-Hartwig amination is a superior C-N bond-forming strategy.[9][10][11] This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance and broad substrate scope.[9] This protocol assumes the starting aldehyde has been converted to an aryl halide (e.g., 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene), a common transformation in multi-step synthesis.
Rationale for Component Selection:
-
Catalyst: A palladium(0) source is required. Pd₂(dba)₃ is a common, air-stable precursor that is reduced in situ to the active Pd(0) catalyst.
-
Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps. Ligands like SPhos or XPhos are state-of-the-art for this purpose.[12]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is highly effective.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Step-by-Step Methodology
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Premix: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.5 mol %).
-
Assembly: Remove the Schlenk tube and vial from the glovebox. Add anhydrous toluene to the Schlenk tube via syringe. Add the catalyst/ligand mixture to the reaction tube.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium salts.
-
Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the residue via flash column chromatography.
Conclusion
This compound serves as an excellent entry point for the synthesis of novel TAAR1 ligands. The direct reductive amination protocol offers a rapid and efficient route for generating initial compound libraries for screening. For more structurally complex or challenging targets, the Buchwald-Hartwig amination provides a powerful and versatile alternative. These detailed protocols, grounded in established chemical principles, provide researchers with the necessary tools to confidently explore new chemical space in the pursuit of next-generation therapeutics for neuropsychiatric disorders.
References
-
Dedic, N., Jones, P. G., & Howes, O. D. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. [Link]
-
Wikipedia. (n.d.). TAAR1. Retrieved from [Link]
-
Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Journal of Neuroimmune Pharmacology. [Link]
-
BioWorld. (2024). Researchers shed light on mechanisms behind TAAR1 activation. Retrieved from [Link]
-
Xing, B., et al. (2023). TAAR1 as an emerging target for the treatment of psychiatric disorders. Acta Pharmacologica Sinica. [Link]
-
Michael, M., et al. (2020). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Gainetdinov, R. R., et al. (2012). The Case for TAAR1 as a Modulator of Central Nervous System Function. ResearchGate. [Link]
-
Revel, F. G., et al. (2012). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry. [Link]
-
Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. ResearchGate. [Link]
-
Shajan, B., Bastiampillai, T., Hellyer, S. D., & Nair, P. C. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Psychiatry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]
-
Cichero, E., et al. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. International Journal of Molecular Sciences. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Fusar-Poli, P., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. BMJ Open. [Link]
-
Osipov, S. N., et al. (2001). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][6]-Proton Shift Reaction.1 Scope and. The Journal of Organic Chemistry. [Link]
-
Tonelli, M., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Molecules. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Cichero, E., et al. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. Semantic Scholar. [Link]
-
Cichero, E., et al. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel biguanide-based derivatives scouted as TAAR1 agonists: Synthesis, biological evaluation, ADME prediction and molecular docking studies. Retrieved from [Link]
-
Tonelli, M., et al. (2023). Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays. International Journal of Molecular Sciences. [Link]
-
Nolan, S. P. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
Tonelli, M., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. National Center for Biotechnology Information. [Link]
-
Li, F., et al. (2023). Ligand recognition and G-protein coupling of trace amine receptor TAAR1. Nature. [Link]
-
Wallach, J., & Chibi, M. (2020). TAAR Agonists. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Biphenyl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This guide focuses on a particularly valuable yet challenging substrate: 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. The resulting biphenyl aldehyde scaffold is of significant interest in medicinal chemistry. The presence of the trifluoromethoxy (-OCF3) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can further modulate these properties.[4] The aldehyde functionality serves as a versatile handle for subsequent synthetic transformations, making the products of this reaction valuable intermediates in the synthesis of complex pharmaceuticals.[5]
This document provides a comprehensive overview, from mechanistic considerations to detailed experimental protocols, designed to empower researchers to successfully employ this compound in Suzuki coupling reactions.
Mechanistic Insights: Addressing the Challenges of an Electron-Deficient Aryl Fluoride
The established catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] However, the electronic properties of this compound introduce specific challenges that necessitate careful consideration of each step.
-
Oxidative Addition: The C-F bond is notoriously strong, making its cleavage in the oxidative addition step the primary hurdle for aryl fluorides.[3] However, the presence of two strongly electron-withdrawing groups (–CHO and –OCF3) on the aromatic ring of our substrate helps to lower the electron density of the carbon atom attached to the fluorine, making it more susceptible to oxidative addition by a low-valent palladium catalyst. For particularly challenging couplings, nickel-based catalysts have also been shown to be effective for the activation of C-F bonds.[6][7][8]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The process is critically dependent on the choice of base, which activates the boronic acid to form a more nucleophilic boronate species.[1][9][10][11][12] The selection of an appropriate base is crucial to ensure a sufficient reaction rate without promoting unwanted side reactions, such as decomposition of the aldehyde.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The nature of the ligands on the palladium center significantly influences the rate and efficiency of this step. Bulky, electron-rich phosphine ligands are often employed to facilitate reductive elimination, especially for sterically demanding substrates.[3]
Below is a generalized workflow for the Suzuki coupling of this compound.
Caption: Generalized experimental workflow for the Suzuki coupling reaction.
Optimized Protocols for the Suzuki Coupling of this compound
The following protocols are designed as a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be necessary depending on the specific boronic acid partner.
Protocol 1: General Screening Conditions
This protocol employs a widely used and effective catalyst system suitable for initial screening experiments.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 to 5:1 v/v, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: For Challenging or Sterically Hindered Coupling Partners
This protocol utilizes a more advanced catalyst system with a bulky, electron-rich phosphine ligand, which can be beneficial for more challenging arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar biarylphosphine ligand (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3 equivalents)
-
Toluene or CPME (Cyclopentyl methyl ether) and Water (10:1 v/v, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a Schlenk flask.
-
Add the degassed solvent (e.g., 5 mL of toluene) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
In a separate flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Transfer the catalyst solution to the flask containing the reagents using a cannula.
-
Rinse the catalyst flask with additional degassed solvent and add to the reaction mixture.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the same work-up and purification procedure as in Protocol 1.
Data Presentation: Key Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The table below summarizes common parameters and their rationale.
| Component | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(dppf)Cl₂ is a stable and reliable precatalyst. Pd(OAc)₂ and Pd₂(dba)₃ require a ligand for activation.[13] |
| Ligand | dppf, SPhos, XPhos, RuPhos | For challenging substrates, bulky and electron-rich biaryl phosphine ligands like SPhos or XPhos are often superior.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid.[9][10][12] K₃PO₄ is a strong base often effective in difficult couplings. Cs₂CO₃ offers good solubility. KF is a milder option that can be useful if the aldehyde is sensitive.[11] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[15][16][17][18] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation energy for the oxidative addition of the C-F bond. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Suboptimal ligand or base; Insufficient temperature. | Use a fresh palladium source and high-purity ligand. Screen different ligands and bases. Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | Presence of oxygen; Inefficient transmetalation. | Ensure thorough degassing of solvents and reaction vessel. Increase the amount of boronic acid. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities; Prolonged reaction time at high temperature. | Use anhydrous solvents and ensure the base is of high quality. Monitor the reaction closely and stop it once the starting material is consumed. |
| Decomposition of Aldehyde | Harsh basic conditions. | Switch to a milder base such as KF or K₂CO₃. Lower the reaction temperature if possible. |
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki coupling of this compound is a powerful method for the synthesis of valuable fluorinated biphenyl aldehydes. While the electron-deficient nature of the substrate presents challenges, particularly in the oxidative addition step, these can be overcome through the careful selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, an appropriate base, and optimized reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Gere, D., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 6(42), 11495-11500. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(25), 8149-8159. [Link]
-
Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(17), 11299-11306. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. [Link]
-
Goldsmith, P. J., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 39(18), 3366-3376. [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, 128(25), 8149-8159. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. [Link]
-
Nielsen, D. K., et al. (2016). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, 5(6), 759-763. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
El-Remaily, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19133-19172. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed, 133(48), 19505-19511. [Link]
-
Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]
-
Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040-6044. [Link]
-
Al-Masum, M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. E-Theses. [Link]
-
Kollár, L., et al. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 36(5), 1264-1271. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5282. [Link]
-
Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 346(12), 1569-1581. [https://www.researchgate.net/publication/227807897_Supported_Palladium_Catalysts_for_Suzuki_Reactions_Structure-Property_Relationships_Optimized_Reaction_Protocol_and_Control_of_Palladium_Leaching]([Link]_ Palladium_Catalysts_for_Suzuki_Reactions_Structure-Property_Relationships_Optimized_Reaction_Protocol_and_Control_of_Palladium_Leaching)
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
-
African Rock Art. (n.d.). 4-(Trifluoromethoxy)benzaldehyde. [Link]
-
ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Link]
-
Pérez-Lorenzo, M. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(2), 167-174. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reactions through immobilize palladium-catalyst. [Link]
-
Fukuda, J., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]
-
Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(23), 6828-6834. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(8), 2682-2692. [Link]
-
Chemical Manufacturer. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [Link]
-
Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 939. [Link]
-
Jadav, J. B., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7345. [Link]
-
Bohl, L. P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1098. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Knoevenagel condensation of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Application Note & Protocol
Topic: Knoevenagel Condensation of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthesis of Electron-Deficient Olefins
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is particularly valuable in medicinal chemistry and materials science, where the resulting conjugated enones and related structures serve as critical intermediates for pharmaceuticals, functional polymers, and fine chemicals.[2][3]
This guide focuses on the , a substrate of significant interest. The benzaldehyde core is substituted with two potent electron-withdrawing groups: a fluorine atom at the para-position and a trifluoromethoxy group at the meta-position. This electronic profile renders the carbonyl carbon exceptionally electrophilic, making it a highly reactive substrate for nucleophilic attack and facilitating high-yield condensations under mild conditions.[4][5][6] The products of this reaction are valuable scaffolds for the development of novel therapeutic agents and advanced materials.
Reaction Mechanism and Substrate-Specific Considerations
The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[7] While various bases can be employed, weak amine bases like piperidine are commonly used to prevent the self-condensation of the aldehyde.[1][8]
The mechanism involves three primary stages:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile, diethyl malonate), creating a resonance-stabilized enolate ion.[3][7] The acidity of this proton is conferred by the adjacent electron-withdrawing groups (Z, Z').[1][9]
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound. The strong inductive effects of the -F and -OCF₃ groups significantly enhance the partial positive charge on the carbonyl carbon, typically leading to a faster reaction rate compared to electron-neutral or electron-rich benzaldehydes.[5][6]
-
Dehydration: The resulting aldol-type tetrahedral intermediate is protonated and subsequently undergoes dehydration, eliminating a molecule of water to form the thermodynamically stable α,β-unsaturated product.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the condensation of this compound with common active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a standard and highly effective method using piperidine as a catalyst in an ethanol solvent system.[10][11]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.05 equivalents) in absolute ethanol (approximately 5-10 mL per mmol of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents) dropwise.[11]
-
Reaction Monitoring: Heat the reaction mixture to reflux (approx. 78°C) or stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting aldehyde spot is consumed (typically 1-4 hours).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration. If precipitation is not sufficient, the solvent volume can be reduced under reduced pressure to promote crystallization.[11]
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.[11] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 2-(4-fluoro-3-(trifluoromethoxy)benzylidene)malononitrile.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as Melting Point, FT-IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[11]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. purechemistry.org [purechemistry.org]
- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-Fluoro-3-(trifluoromethoxy)benzaldehyde in Heterocyclic Compound Synthesis
Introduction: A Privileged Building Block in Modern Medicinal Chemistry
4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a highly versatile synthetic intermediate prized in medicinal chemistry and drug development. Its strategic placement of a fluorine atom and a trifluoromethoxy group on the benzaldehyde scaffold imparts unique electronic properties that significantly influence molecular interactions and metabolic stability. The trifluoromethoxy (-OCF3) group, in particular, is increasingly favored over the more traditional trifluoromethyl (-CF3) group. It offers a powerful combination of high electronegativity and enhanced lipophilicity, which can improve a drug candidate's membrane permeability and bioavailability.[1] The fluorine atom further modulates the electronic nature of the aromatic ring, enhancing the electrophilic character of the aldehyde and influencing reaction regioselectivity.[2]
These characteristics make this compound a valuable starting material for synthesizing a diverse range of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals.[3] This guide provides in-depth technical insights and detailed protocols for leveraging this unique building block in key heterocyclic syntheses, with a focus on the Pictet-Spengler, Ugi multicomponent, and pyrimidine synthesis reactions.
Part 1: The Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a fundamental transformation in organic synthesis, enabling the construction of the tetrahydro-β-carboline scaffold. This heterocyclic system is a key structural motif in numerous natural products and pharmacologically active molecules.[4] The reaction proceeds through the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[5]
The use of this compound in this reaction introduces a substituted phenyl group at the 1-position of the tetrahydro-β-carboline ring, a common strategy for modulating the biological activity of the resulting compound.
Causality in Experimental Design:
-
Solvent Choice: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or dichloromethane (CH2Cl2) are often employed.[4][6] HFIP can act as both a solvent and a co-catalyst due to its acidic nature and ability to stabilize the key iminium ion intermediate.
-
Acid Catalyst: Brønsted acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are crucial for protonating the initially formed imine, generating the more electrophilic iminium ion necessary for the intramolecular cyclization.[5][7] The amount of acid is critical; excess acid can protonate the starting amine, rendering it non-nucleophilic.[6]
-
Temperature: The reaction can often proceed at room temperature, although gentle heating can accelerate the reaction rate, particularly with less reactive substrates.[6]
Visualizing the Workflow: Pictet-Spengler Reaction
Caption: Workflow for the Pictet-Spengler synthesis.
Detailed Protocol: Synthesis of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Trifluoroacetic Acid (TFA) (0.1-1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve tryptamine (1.0 eq) in anhydrous CH2Cl2 (approximately 10 mL per mmol of tryptamine).[4]
-
Aldehyde Addition: To the stirred solution, add this compound (1.1 eq) at room temperature.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (e.g., 0.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-24 hours).[4]
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution to neutralize the acid.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with CH2Cl2.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetrahydro-β-carboline derivative.
Part 2: The Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Synthesis
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reactions (MCRs), enabling the rapid assembly of complex molecules from simple starting materials in a single step.[8] It involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative.[9] This reaction is highly valued for its efficiency and atom economy, making it ideal for constructing libraries of diverse compounds for drug discovery screening.[10]
Employing this compound in the Ugi reaction allows for the incorporation of its unique fluorinated phenyl motif into peptidomimetic scaffolds, which can influence binding affinity and pharmacokinetic properties.[11]
Causality in Experimental Design:
-
Solvent: Polar, aprotic solvents like methanol or ethanol are commonly used as they effectively solvate the reactants and intermediates.[8]
-
Reaction Concentration: The Ugi reaction is typically performed at high concentrations (0.5 M - 2.0 M) of reactants, which drives the reaction equilibrium towards the product.[8]
-
Order of Addition: While the reaction is often a one-pot procedure, pre-forming the imine by mixing the amine and aldehyde before adding the carboxylic acid and isocyanide can sometimes improve yields. The reaction is exothermic and usually complete within minutes of adding the isocyanide.[8]
Visualizing the Mechanism: Ugi Four-Component Reaction
Caption: Key steps in the Ugi four-component reaction.
Detailed Protocol: Ugi Synthesis of a Substituted α-Aminoacyl Amide
Materials:
-
This compound (1.0 eq)
-
A primary amine (e.g., benzylamine) (1.0 eq)
-
A carboxylic acid (e.g., acetic acid) (1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol (MeOH) as solvent
Procedure:
-
Reactant Combination: In a vial, combine this compound (1.0 eq), the primary amine (1.0 eq), and the carboxylic acid (1.0 eq) in methanol (to achieve a concentration of ~1 M).
-
Isocyanide Addition: Stir the mixture for 10-15 minutes at room temperature. Then, add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Part 3: Pyrimidine Synthesis via Condensation Reactions
Pyrimidines are a critical class of N-heterocycles, forming the core structure of nucleobases in DNA and RNA.[12] Their derivatives exhibit a wide range of biological activities and are prevalent in pharmaceuticals. One common route to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.
This compound can be used to synthesize a chalcone, which then serves as the three-carbon component for the pyrimidine ring construction.
Causality in Experimental Design:
-
Chalcone Formation (Claisen-Schmidt Condensation): The initial step involves the base-catalyzed condensation of this compound with a ketone (e.g., acetophenone) to form an α,β-unsaturated ketone (chalcone). A base like NaOH or KOH is used to deprotonate the ketone, generating the nucleophilic enolate.
-
Pyrimidine Ring Formation: The resulting chalcone is then reacted with a suitable amidine (e.g., guanidine) in the presence of a base. The base facilitates the initial Michael addition of the amidine to the chalcone, followed by intramolecular condensation and dehydration to form the aromatic pyrimidine ring.[13]
Visualizing the Workflow: Two-Step Pyrimidine Synthesis
Caption: Workflow for a two-step pyrimidine synthesis.
Detailed Protocol: Synthesis of a 2-Amino-4,6-diarylpyrimidine Derivative
Step 1: Synthesis of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one (Chalcone)
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol (EtOH)
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound and acetophenone in ethanol at room temperature.
-
Cool the mixture in an ice bath and slowly add aqueous NaOH solution while stirring.
-
Allow the mixture to stir at room temperature for several hours. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold water and cold ethanol, and dry to obtain the chalcone.
Step 2: Synthesis of 4-(4-Fluoro-3-(trifluoromethoxy)phenyl)-6-phenylpyrimidin-2-amine
Materials:
-
The chalcone from Step 1 (1.0 eq)
-
Guanidine hydrochloride (1.0-1.5 eq)
-
Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve the chalcone and guanidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide or sodium hydroxide in ethanol to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary
| Reaction Type | Key Reactants | Typical Conditions | Heterocyclic Product |
| Pictet-Spengler | Tryptamine, this compound | TFA, CH2Cl2, Room Temp | Tetrahydro-β-carboline |
| Ugi 4-Component | Aldehyde, Amine, Carboxylic Acid, Isocyanide | MeOH, Room Temp, High Conc. | α-Aminoacyl Amide |
| Pyrimidine Synthesis | Chalcone (from Aldehyde + Ketone), Guanidine | NaOEt, EtOH, Reflux | 2-Aminopyrimidine |
References
-
4-(Trifluoromethyl)benzaldehyde. In: Wikipedia; 2023. [Link]
-
4-(Trifluoromethoxy)benzaldehyde. African Rock Art. Accessed January 17, 2026. [Link]
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Accessed January 17, 2026. [Link]
-
Scalable and Straightforward Synthesis of a 2-Alkyl-7-Arylbenzothiophene as a GPR52 Agonist via a Hemithioindigo Derivative. Synlett. 2020;31(01):67-71. [Link]
-
Mąkosza M, Bujok R. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. 2021;26(11):3232. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Ugi Reaction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Pictet–Spengler reaction. In: Wikipedia; 2023. [Link]
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde. Oakwood Chemical. Accessed January 17, 2026. [Link]
-
Liu Y, Tian Q, Ge J, Wu X, Li Z, Cheng G. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Org. Chem. Front. 2024. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. Accessed January 17, 2026. [Link]
-
Ugi reaction. In: Wikipedia; 2023. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Accessed January 17, 2026. [Link]
-
Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Curr. Org. Chem. 2005;9(16):1601-1626. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Molecules. 2022;27(13):4255. [Link]
-
Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules. 2020;25(18):4285. [Link]
-
ChemInform Abstract: Synthesis of 4‐(Trifluoromethyl)pyrido[4,3‐d]pyrimidine Derivatives. ChemInform. 2010;27(34). [Link]
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2023;16(5):739. [Link]
-
Mechanisms of the Ugi four and three component reactions. In the three... ResearchGate. Accessed January 17, 2026. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Ugi Reaction [organic-chemistry.org]
- 10. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine synthesis [organic-chemistry.org]
Application Notes & Protocols: The Strategic Utility of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde in Modern Medicinal Chemistry
Introduction: The Fluorine Advantage in Drug Design
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine, and fluorinated motifs like the trifluoromethoxy (-OCF₃) group, are not mere bioisosteres of hydrogen or methyl groups; they are powerful tools for modulating a molecule's physicochemical and pharmacological profile. The trifluoromethoxy group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character, making it a highly sought-after substituent in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of the applications of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, a versatile building block for accessing novel chemical entities with enhanced drug-like properties.
The Unique Physicochemical Impact of the 4-Fluoro-3-(trifluoromethoxy)phenyl Moiety
The combination of a fluorine atom at the 4-position and a trifluoromethoxy group at the 3-position of a benzaldehyde scaffold creates a unique electronic and steric environment. This substitution pattern significantly influences a molecule's properties in several key ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1][3] This increased stability can lead to a longer drug half-life and improved bioavailability.
-
Modulation of Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[1][3] The adjacent fluorine atom further contributes to this effect.
-
Increased Binding Affinity: The strong electron-withdrawing nature of both the fluorine and trifluoromethoxy groups can alter the electron distribution of the aromatic ring, potentially leading to stronger interactions with biological targets through dipole-dipole or other non-covalent interactions.
-
Fine-Tuning of pKa: The electronic effects of these substituents can also influence the acidity or basicity of nearby functional groups, which is critical for optimizing a drug's solubility and target engagement at physiological pH.
A summary of the impact of trifluoromethyl and trifluoromethoxy groups on key drug properties is presented below:
| Property | Impact of Trifluoromethyl (-CF₃) Group | Impact of Trifluoromethoxy (-OCF₃) Group |
| Lipophilicity (Hansch π value) | +0.88[1][3] | More lipophilic than -CF₃ |
| Metabolic Stability | High due to strong C-F bonds[1][3] | High, resists enzymatic degradation[1][3] |
| Electronic Effect | Strongly electron-withdrawing[4][5] | Strongly electron-withdrawing |
| Steric Bulk | Larger than a methyl group[4] | Significant steric presence |
Core Applications in the Synthesis of Bioactive Scaffolds
This compound is a versatile intermediate for the synthesis of a wide range of bioactive molecules. The aldehyde functionality serves as a reactive handle for various chemical transformations, enabling the construction of complex molecular architectures.
Workflow for Synthetic Elaboration
Caption: Synthetic transformations of this compound.
Experimental Protocols
Protocol 1: Synthesis of a Novel Chalcone Derivative via Claisen-Schmidt Condensation
Chalcones are an important class of bioactive molecules with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This protocol details the synthesis of a chalcone derivative using this compound.
Materials:
-
This compound
-
2',4'-Dichloroacetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 2',4'-dichloroacetophenone in 20 mL of ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 5 mL of 10% aqueous sodium hydroxide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Trustworthiness: This protocol is a standard Claisen-Schmidt condensation, a reliable and well-established method for carbon-carbon bond formation. The progress of the reaction can be easily monitored by TLC, and the product is typically a solid that can be purified by recrystallization, ensuring high purity.
Protocol 2: Reductive Amination for the Synthesis of a Substituted Benzylamine
Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical compounds. This protocol describes the synthesis of a secondary amine from this compound.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of 1.0 mmol of this compound in 10 mL of DCM, add 1.0 mmol of aniline and 0.1 mL of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add 1.5 mmol of sodium triacetoxyborohydride in one portion to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Expertise & Experience: The choice of sodium triacetoxyborohydride as the reducing agent is crucial. It is a mild and selective reagent that reduces the imine intermediate in situ without reducing the starting aldehyde, thus minimizing side reactions. The addition of acetic acid catalyzes the formation of the imine.
Visualization of a Potential Signaling Pathway
The 4-fluoro-3-(trifluoromethoxy)phenyl moiety can be incorporated into kinase inhibitors. The following diagram illustrates a simplified signaling pathway that could be targeted by a hypothetical inhibitor containing this scaffold.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. The unique combination of a fluorine atom and a trifluoromethoxy group imparts desirable physicochemical properties to drug candidates, including enhanced metabolic stability and modulated lipophilicity. The aldehyde functionality provides a convenient handle for a variety of synthetic transformations, enabling the construction of diverse molecular scaffolds for drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in the development of next-generation therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online]. Available: [Link] [Accessed: Jan. 17, 2026].
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online]. Available: [Link] [Accessed: Jan. 17, 2026].
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Online]. Available: [Link] [Accessed: Jan. 17, 2026].
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online]. Available: [Link] [Accessed: Jan. 17, 2026].
-
4-(Trifluoromethoxy)benzaldehyde. [Online]. Available: [Link] [Accessed: Jan. 17, 2026].
-
4-Trifluoromethylbenzaldehyde - Wikipedia. [Online]. Available: [Link] [Accessed: Jan. 17, 2026].
-
4-Trifluoromethylbenzaldehyde. [Online]. Available: [Link] [Accessed: Jan. 17, 2026].
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Online]. Available: [Link] [Accessed: Jan. 17, 2026].
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
This compound is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science. The unique combination of a fluorine atom, a trifluoromethoxy group, and a reactive aldehyde moiety on a benzene ring imparts distinct electronic properties and metabolic stability to molecules incorporating this scaffold. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functional groups, enhancing lipophilicity and metabolic resistance of drug candidates.[1] The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a crucial building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2]
This document provides a comprehensive guide to the reaction conditions for the synthesis of this compound, detailing two primary synthetic routes from the readily available starting material, 1-fluoro-2-(trifluoromethoxy)benzene. The protocols are designed to be robust and reproducible, with an emphasis on the scientific rationale behind the chosen conditions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₄F₄O |
| Molecular Weight | 192.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 178 °C (lit.)[3] |
| Density | 1.408 g/mL at 25 °C (lit.)[3] |
| Refractive Index | n20/D 1.457 (lit.)[3] |
Synthetic Strategies: An Overview
The introduction of a formyl (-CHO) group onto the 1-fluoro-2-(trifluoromethoxy)benzene backbone can be effectively achieved through two primary methodologies:
-
Directed Ortho-Lithiation followed by Formylation: A powerful technique that leverages the directing ability of the fluorine atom to achieve regioselective deprotonation and subsequent formylation.
-
Vilsmeier-Haack Formylation: A classic electrophilic aromatic substitution method suitable for moderately activated aromatic rings.
The choice between these methods will depend on the available equipment, scale of the reaction, and sensitivity of the substrate to strongly basic or acidic conditions.
Figure 1: Overview of synthetic routes to this compound.
Protocol 1: Directed Ortho-Lithiation and Formylation
This protocol is based on the principle of directed ortho-metalation (DoM), where a substituent on an aromatic ring directs deprotonation to the adjacent ortho position.[3][4] In the case of 1-fluoro-2-(trifluoromethoxy)benzene, the fluorine atom is a potent directing group for ortho-lithiation.[5] The trifluoromethoxy group is also an ortho, para-director in electrophilic aromatic substitution, which complements the directing effect of the fluorine atom.[1]
Reaction Scheme:
Detailed Experimental Protocol:
Materials:
-
1-fluoro-2-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Initial Solution: Under a positive pressure of inert gas, charge the flask with anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: Add 1-fluoro-2-(trifluoromethoxy)benzene (1.0 equivalent) to the cooled THF via syringe.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The addition should take approximately 15-20 minutes. A color change to yellow or orange is often observed, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise via syringe, again keeping the internal temperature below -70 °C. The reaction is typically exothermic.
-
Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature over a period of 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Causality and Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the base and to ensure high yields.[6]
-
Low Temperature: The ortho-lithiated intermediate is thermally unstable and can undergo side reactions if the temperature is not maintained at -78 °C.[4]
-
Slow Addition: Slow, dropwise addition of n-BuLi and DMF helps to control the exothermicity of the reaction and prevent the formation of byproducts.
-
Stoichiometry: A slight excess of n-BuLi is used to ensure complete deprotonation of the starting material. An excess of DMF is used to drive the formylation reaction to completion.
Figure 2: Workflow for Directed Ortho-Lithiation and Formylation.
Protocol 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a milder alternative to ortho-lithiation for the formylation of electron-rich aromatic compounds.[7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[2]
Reaction Scheme:
Detailed Experimental Protocol:
Materials:
-
1-fluoro-2-(trifluoromethoxy)benzene
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional solvent)
-
Sodium acetate (NaOAc)
-
Ice
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, cool DMF (used as both reagent and solvent) to 0 °C in an ice bath.
-
Addition of POCl₃: Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Starting Material: Add 1-fluoro-2-(trifluoromethoxy)benzene (1.0 equivalent) to the Vilsmeier reagent. The reaction can be run neat in DMF or with a co-solvent like DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or GC-MS.
-
Hydrolysis: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization and Hydrolysis of Iminium Salt: Add a solution of sodium acetate in water to neutralize the acid and facilitate the hydrolysis of the iminium salt intermediate to the aldehyde. Stir vigorously until the hydrolysis is complete.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Causality and Experimental Choices:
-
Vilsmeier Reagent: The pre-formation of the Vilsmeier reagent at low temperature is crucial for controlling the reaction.[9]
-
Substrate Reactivity: The trifluoromethoxy group is deactivating overall due to the inductive effect of the fluorine atoms, but the lone pairs on the oxygen direct the substitution to the ortho and para positions.[1] Heating is often required to drive the reaction to completion.
-
Work-up: The hydrolysis of the intermediate iminium salt is a critical step and requires careful addition to ice and subsequent neutralization.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield (Ortho-lithiation) | Wet reagents or glassware; Inactive n-BuLi; Reaction temperature too high. | Ensure all glassware is flame-dried and reagents are anhydrous; Titrate the n-BuLi solution to determine its exact concentration; Maintain the reaction temperature at -78 °C. |
| Formation of multiple products (Ortho-lithiation) | Lithiation at other positions; Side reactions of the intermediate. | Ensure slow addition of n-BuLi at low temperature to favor kinetic ortho-lithiation. |
| Low or no product yield (Vilsmeier-Haack) | Substrate is not sufficiently activated; Incomplete hydrolysis. | Increase the reaction temperature and/or reaction time; Ensure complete hydrolysis during work-up by stirring vigorously with the sodium acetate solution. |
| Difficulty in purification | Presence of unreacted starting material or byproducts. | Optimize the reaction conditions to drive the reaction to completion; Employ careful column chromatography for purification. |
Safety Precautions
-
n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Phosphoryl Chloride: Corrosive and reacts with water to release HCl gas. Handle in a fume hood with appropriate PPE.
-
Anhydrous Solvents: Can be flammable. Handle away from ignition sources.
-
General: Always work in a well-ventilated fume hood and wear appropriate PPE.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation and related chemistry. A tribute to Georg Wittig and Henry Gilman. Chemical Reviews, 90(6), 879-933.
-
Grokipedia. (2026, January 7). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]
-
Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
4-Fluoro-3-(trifluoromethoxy)benzaldehyde as a building block in organic synthesis
An In-Depth Guide to the Synthetic Utility of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Introduction: A Privileged Building Block in Modern Synthesis
This compound is a highly functionalized aromatic aldehyde that has emerged as a critical building block in contemporary organic synthesis. Its strategic placement of three distinct functional moieties—the reactive aldehyde, a deactivating fluorine atom, and a lipophilic trifluoromethoxy group—imparts unique chemical properties that are highly sought after in the design of complex molecules. The aldehyde group serves as a versatile handle for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. Concurrently, the fluorine and trifluoromethoxy substituents profoundly influence the electronic nature of the aromatic ring, enhancing the electrophilicity of the aldehyde carbonyl carbon.[1] Furthermore, these fluorinated groups are prized in medicinal chemistry for their ability to improve metabolic stability, enhance binding affinity, and modulate physicochemical properties such as lipophilicity and pKa, making this reagent a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals.[2] This guide provides an in-depth exploration of its applications, complete with detailed protocols for key synthetic transformations.
Physicochemical Properties and Safe Handling
Understanding the physical properties and safety profile of this compound is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 67515-60-0 | [3] |
| Molecular Formula | C₈H₄F₄O | [3] |
| Molecular Weight | 192.11 g/mol | [3] |
| Appearance | Liquid | - |
| Density | 1.408 g/mL at 25 °C | [3] |
| Boiling Point | 178 °C | [3] |
| Refractive Index | n20/D 1.457 | [3] |
Safety and Handling Precautions: this compound is classified as an irritant, affecting the skin, eyes, and respiratory system.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors. Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place.
Core Application 1: Reductive Amination for C-N Bond Formation
Reductive amination is one of the most powerful and widely used methods for the synthesis of amines. The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[4][5] The electron-withdrawing nature of the fluoro and trifluoromethoxy groups on the benzaldehyde ring activates the carbonyl group, facilitating the initial nucleophilic attack by the amine. This one-pot procedure is highly efficient for creating substituted benzylamine scaffolds, which are prevalent in a vast array of pharmaceutical agents.[5]
Protocol: Synthesis of N-Benzyl-1-(4-fluoro-3-(trifluoromethoxy)phenyl)methanamine
This protocol details the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride, a mild and selective reducing agent that tolerates a wide range of functional groups.[4]
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 mmol, 192 mg) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask, add benzylamine (1.1 mmol, 118 mg).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture in portions over 5 minutes. Causality Note: Portion-wise addition helps control any potential exotherm and gas evolution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-1-(4-fluoro-3-(trifluoromethoxy)phenyl)methanamine.
Core Application 2: The Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[6] This transformation is invaluable for producing substituted alkenes with control over stereochemistry. This compound is an excellent substrate for this reaction, leading to the synthesis of fluorinated stilbene derivatives and other vinyl compounds, which are of interest in materials science and medicinal chemistry.[7]
Protocol: Synthesis of (E)-1-Fluoro-4-styryl-2-(trifluoromethoxy)benzene
This protocol describes the synthesis of a stilbene derivative using a stabilized ylide, which typically favors the formation of the (E)-alkene isomer.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equiv.)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv.)
-
This compound (1.0 equiv.)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried, two-neck round-bottom flask
Step-by-Step Procedure:
-
Ylide Generation: To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.1 mmol, 123 mg) at 0 °C. Causality Note: A strong base is required to deprotonate the phosphonium salt to form the reactive ylide. The reaction is performed at 0 °C to control the reactivity of the base and ylide.
-
Stir the resulting deep orange/red mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol, 192 mg) in anhydrous THF (5 mL) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel to isolate the (E)-1-fluoro-4-styryl-2-(trifluoromethoxy)benzene.[8]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-fluoro-3-(trifluoromethoxy)phenyl moiety is a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors for oncology.[9] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[10][11] The unique electronic and steric properties of this building block allow it to be strategically incorporated into molecules that can bind to the ATP-binding site of specific kinases.[12] The aldehyde functionality provides a key reactive point for elaboration into more complex heterocyclic systems, which are often required for potent and selective inhibition.
The general workflow involves using reactions such as reductive amination or condensation to link the benzaldehyde to a core heterocyclic structure, followed by further diversification to optimize target engagement and pharmacokinetic properties.
Conclusion
This compound is more than just a simple aromatic aldehyde; it is a sophisticated and powerful tool for the modern organic chemist. Its unique combination of reactive and modulating functional groups provides a direct route to complex molecular architectures that are of high interest to the pharmaceutical and agrochemical industries. The protocols detailed herein for reductive amination and the Wittig reaction represent fundamental, reproducible methods for leveraging this building block to its full potential, serving as a reliable starting point for both academic research and industrial drug development campaigns.
References
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- 4-Trifluoromethylbenzaldehyde. Wikipedia.
- 4-(Trifluoromethyl)benzaldehyde 98% 455-19-6. Sigma-Aldrich.
- 4-Trifluoromethylbenzaldehyde. Grokipedia.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97% 67515-60-0. Sigma-Aldrich.
- Amine synthesis by reductive amination (reductive alkyl
- Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde. Benchchem.
- Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes. ChemRxiv, Cambridge Open Engage.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
- 4-(3-Fluorobenzyloxy)benzaldehyde. MySkinRecipes.
- 6: The Wittig Reaction (Experiment). Chemistry LibreTexts.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde. Benchchem.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed.
Sources
- 1. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-(3-Fluorobenzyloxy)benzaldehyde [myskinrecipes.com]
- 10. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of key derivatization strategies for 4-fluoro-3-(trifluoromethoxy)benzaldehyde, a valuable fluorinated building block in medicinal chemistry and materials science. The electron-withdrawing nature of both the fluorine and trifluoromethoxy substituents significantly influences the reactivity of the aldehyde functional group, making it a versatile substrate for a variety of carbon-nitrogen and carbon-carbon bond-forming reactions. This document details field-proven protocols for Schiff base formation, reductive amination, Claisen-Schmidt condensation, Knoevenagel condensation, and the Wittig reaction. Each section provides a theoretical background, explaining the causal relationships behind experimental choices, detailed step-by-step protocols, and expected outcomes based on established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in the synthesis of novel chemical entities.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethoxy (-OCF₃) group, a metabolically stable lipophilic hydrogen bond acceptor, and a fluorine atom on the aromatic ring imparts unique physicochemical properties to its derivatives. These properties are highly sought after in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures.
The electron-withdrawing properties of the substituents at the 3- and 4-positions increase the electrophilicity of the carbonyl carbon, making this compound a highly reactive substrate for nucleophilic attack. This enhanced reactivity is a key consideration in the design of synthetic routes and the selection of reaction conditions.
Derivatization Strategies: A Mechanistic Overview
The derivatization of this compound can be broadly categorized into reactions involving nucleophilic attack at the carbonyl carbon. The choice of nucleophile and subsequent reaction pathway dictates the class of derivative formed. This guide will focus on five fundamental and widely applicable derivatization reactions.
Caption: Core derivatization pathways for this compound.
Carbon-Nitrogen Bond Formation: Synthesis of Imines and Amines
Schiff Base (Imine) Formation
The condensation of this compound with primary amines provides a straightforward route to Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by dehydration.[1] The resulting imines are valuable intermediates for the synthesis of secondary amines and other nitrogen-containing heterocycles.
Protocol 1: Synthesis of a Representative Schiff Base
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol with magnetic stirring.
-
In a separate beaker, dissolve 1.0 mmol of the desired substituted aniline in 5 mL of absolute ethanol.
-
Add the aniline solution to the stirred solution of the aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and MS).
| Reactant 2 (Amine) | Product Class | Typical Conditions | Expected Yield (%) | Reference for Analogy |
| Aniline derivatives | Schiff Base (Imine) | Ethanol, cat. Acetic Acid, Reflux | 85-95 | [1] |
| Benzylamine | Schiff Base (Imine) | Methanol, Room Temp. | >95 (in situ) | [1] |
Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful, one-pot method for converting aldehydes into amines.[2] The reaction proceeds through the in-situ formation of an imine, which is then immediately reduced to the corresponding amine by a mild reducing agent present in the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[1]
Caption: Workflow for the reductive amination of this compound.
Protocol 2: One-Pot Reductive Amination
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of methanol.
-
Add 1.0 mmol of the primary amine to the solution and stir at room temperature for 30 minutes to facilitate in-situ imine formation.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add 1.5 mmol of sodium borohydride to the stirred solution in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 10 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure secondary amine.
-
Characterize the purified product by spectroscopic methods.
| Reactant 2 (Amine) | Reducing Agent | Product Class | Typical Conditions | Expected Yield (%) | Reference for Analogy |
| Substituted Anilines | NaBH₄ | Secondary Amine | Methanol, 0 °C to RT | 80-90 | [1] |
| Aliphatic Amines | NaBH(OAc)₃ | Secondary Amine | Dichloromethane, RT | 75-90 |
Carbon-Carbon Bond Formation: Expanding the Molecular Scaffold
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[3] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The use of a strong base, such as sodium hydroxide or potassium hydroxide, generates an enolate from the ketone, which then acts as a nucleophile.[4]
Protocol 3: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 mmol of this compound and 1.0 mmol of the substituted acetophenone in 15-20 mL of 95% ethanol in a flask at room temperature with stirring.
-
Prepare a 10% aqueous solution of NaOH. Slowly add this solution dropwise to the reaction mixture until the solution becomes cloudy and a precipitate begins to form.
-
Continue stirring vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the purified product by its melting point and spectroscopic methods.
| Reactant 2 (Ketone) | Base | Product Class | Typical Conditions | Expected Yield (%) | Reference for Analogy |
| Acetophenone | NaOH | Chalcone | Ethanol, RT | 85-95 | [4] |
| 2',4',6'-Trimethoxyacetophenone | LiOH | Chalcone | THF:H₂O, RT | 69 | [5] |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst. This reaction is a versatile method for synthesizing α,β-unsaturated products.
Protocol 4: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 1.0 mmol of this compound and 1.0 mmol of malononitrile in 15 mL of ethanol.
-
Add 2-3 drops of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours. A precipitate should form.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Air dry the product. Recrystallization is typically not necessary for this reaction.
-
Characterize the product by spectroscopic methods.
| Active Methylene Compound | Catalyst | Product Class | Typical Conditions | Expected Yield (%) | Reference for Analogy |
| Malononitrile | Piperidine | α,β-Unsaturated Dinitrile | Ethanol, RT | >90 | |
| Ethyl Cyanoacetate | Piperidine | α,β-Unsaturated Cyanoester | Ethanol, RT | 85-95 |
Wittig Reaction for Olefination
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide with the carbonyl compound. The stereochemical outcome of the reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.
Protocol 5: Wittig Reaction with a Stabilized Ylide
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add 1.1 mmol of (carbethoxymethylene)triphenylphosphorane to the flask, followed by 10 mL of anhydrous THF. Stir to dissolve.
-
In a separate flask, dissolve 1.0 mmol of this compound in 5 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure alkene.
-
Characterize the product by spectroscopic methods, paying close attention to the coupling constants in the ¹H NMR spectrum to determine the alkene stereochemistry.
| Ylide Type | Product Class | Typical Conditions | Expected Yield (%) | Reference for Analogy | | :--- | :--- | :--- | :--- | :--- | :--- | | Stabilized (e.g., ester-substituted) | (E)-Alkene | THF, RT | 80-95 | | | Non-stabilized (e.g., alkyl-substituted) | (Z)-Alkene | THF, low temp. | 70-85 | |
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
The derivatization of this compound offers a gateway to a wide array of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide for Schiff base formation, reductive amination, Claisen-Schmidt condensation, Knoevenagel condensation, and the Wittig reaction provide robust and versatile methods for accessing diverse molecular scaffolds. The enhanced electrophilicity of the aldehyde group, conferred by the fluorine and trifluoromethoxy substituents, generally leads to high reactivity and good yields in these transformations. Researchers and scientists can utilize these protocols as a foundation for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.
References
- Mahavidyalaya, Y., et al. "Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones." Journal of Chemical Sciences, vol. 134, no. 1, 2022, p. 23.
- "Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.
- "Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
- "Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers." Benchchem, 2025.
- "Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds." Benchchem, 2025.
- "Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Explor
- "Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde." Benchchem, 2025.
- "4-Trifluoromethylbenzaldehyde." Grokipedia, 7 Jan. 2026.
- "4-Trifluoromethylbenzaldehyde." Wikipedia.
- "Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde." Benchchem, 2025.
- "Mechanochemical Synthesis of Fluorin
- "(PDF) Preparation of α,β-unsaturated trifluromethylketones and their application in the synthesis of heterocycles.
- "Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines." PMC - PubMed Central.
- "SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH." PMC - NIH.
- "Claisen–Schmidt condens
- "Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group." PMC - PubMed Central, 25 Mar. 2023.
- "Synthesis of Fluorinated Amines: A Personal Account." PMC - NIH.
- "Knoevenagel condens
- "(PDF) Solventless Wittig Olefination with Fluorinated Benzaldehydes.
- "Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine." Journal of the American Chemical Society, 6 Aug. 2025.
- "4.
- "Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkyl
- "Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- "4-(Trifluoromethyl)benzaldehyde 98 455-19-6." Sigma-Aldrich.
- "synthesis, characterization and biological evaluation of some new chalcones.
- "Application Notes and Protocols: Synthesis and Utility of Trifluoromethylated Imines and Amines from 2-(Trifluoromethyl)benzalde." Benchchem, 2025.
- "Reductive amin
- "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL." Bulletin of the Chemical Society of Ethiopia, vol. 36, no. 1, 2022, pp. 45-56.
- "Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics." MDPI, 2023.
- "Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives." Medires Publishing, vol. 3, no. 2, 2024.
- "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent." BYU ScholarsArchive, 14 Feb. 2014.
- "Reductive Amination, and How It Works." Master Organic Chemistry, 1 Sep. 2017.
Sources
- 1. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Asymmetric Synthesis Involving 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Introduction: The Significance of Fluorinated Benzaldehydes in Asymmetric Synthesis
4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules derived from it. The trifluoromethoxy (-OCF₃) group, in particular, is a lipophilic electron-withdrawing moiety that can enhance a molecule's membrane permeability and metabolic resistance, making it a valuable substituent in drug design. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including carbon-carbon bond-forming reactions that are fundamental to the construction of complex chiral molecules.
The asymmetric synthesis of chiral alcohols, amines, and other stereochemically defined structures from prochiral aldehydes like this compound is of paramount importance for the development of new therapeutics and functional materials. The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents enhances the electrophilicity of the aldehyde carbonyl group, making it a highly reactive substrate for nucleophilic attack. This heightened reactivity, combined with the steric and electronic influence of the substituents, presents both opportunities and challenges for achieving high levels of stereocontrol in catalytic asymmetric reactions.
This guide provides detailed application notes and protocols for key asymmetric transformations involving this compound. While direct literature on the asymmetric synthesis of this specific aldehyde is emerging, the protocols herein are adapted from well-established and highly successful methodologies for structurally and electronically similar substrates, such as 4-(trifluoromethyl)benzaldehyde and 3-(trifluoromethyl)benzaldehyde. The principles and catalyst systems described are expected to be highly applicable and serve as a strong starting point for researchers.
Asymmetric Aldol Reaction: Access to Chiral β-Hydroxy Carbonyl Compounds
The aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The development of catalytic, asymmetric versions of this reaction has provided a powerful tool for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds, which are versatile chiral building blocks. Organocatalysis, employing small chiral organic molecules like proline and its derivatives, has emerged as a particularly effective strategy for the asymmetric aldol reaction of aldehydes.
Causality Behind Experimental Choices:
The choice of an organocatalyst, such as a diarylprolinol silyl ether, is predicated on its ability to form a transient enamine with a ketone donor, which then attacks the aldehyde acceptor in a stereocontrolled manner. The electron-deficient nature of this compound makes it an excellent electrophile for this reaction. The bulky silyl ether group on the prolinol catalyst effectively shields one face of the enamine, directing the incoming aldehyde to the opposite face and thereby controlling the stereochemical outcome. The reaction is typically performed in a non-polar solvent to favor the catalytic cycle and minimize background reactions.
Experimental Protocol: Organocatalytic Asymmetric Aldol Reaction
This protocol is adapted from established procedures for the asymmetric aldol reaction of trifluoromethylated benzaldehydes with ketones.
Materials:
-
This compound
-
Acetone (or other suitable ketone)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable diarylprolinol silyl ether catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-flushed round-bottom flask, add the diarylprolinol silyl ether catalyst (10 mol%).
-
Dissolve the catalyst in anhydrous DCM (0.5 M).
-
Add the ketone (e.g., acetone, 10 equivalents) to the catalyst solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Expected Outcome and Data Presentation:
The reaction is expected to produce the corresponding chiral β-hydroxy ketone in good yield and with high enantioselectivity.
| Substrate (Aldehyde) | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| This compound | Acetone | 10 | DCM | 0 | >85 (Predicted) | >90 (Predicted) |
| 4-(Trifluoromethyl)benzaldehyde | Cyclohexanone | 20 | Toluene | -20 | 95 | 99 |
Data for 4-(Trifluoromethyl)benzaldehyde is illustrative of the high efficiency of such reactions with similar substrates.
Workflow Diagram:
Caption: Workflow for the organocatalytic asymmetric aldol reaction.
Asymmetric Reduction: Synthesis of Chiral Benzylic Alcohols
The enantioselective reduction of prochiral ketones and aldehydes to chiral alcohols is a fundamental transformation in organic synthesis. Chiral benzylic alcohols derived from this compound are valuable intermediates for the synthesis of pharmaceuticals and agrochemicals. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly reliable and efficient method for the asymmetric reduction of a wide range of carbonyl compounds.
Causality Behind Experimental Choices:
The CBS catalyst, in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex), forms a chiral complex that coordinates to the aldehyde carbonyl. The borane is then delivered to the carbonyl carbon from the less sterically hindered face of the aldehyde-catalyst complex, leading to the formation of the chiral alcohol with high enantioselectivity. The electron-withdrawing substituents on the aromatic ring of this compound increase the reactivity of the aldehyde, facilitating the reduction under mild conditions. Anhydrous conditions are crucial to prevent the decomposition of the borane reagent and the catalyst.
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is based on the well-established CBS reduction of substituted benzaldehydes.[1]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (as a 2M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the CBS catalyst solution (5-10 mol%) to a dry, three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Dilute the catalyst with anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add the BH₃·SMe₂ solution (0.6 equivalents) to the catalyst solution and stir for 10 minutes to form the active catalyst-borane complex.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the pre-formed catalyst-borane complex over a period of 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle of the CBS reduction.
Asymmetric Nucleophilic Addition of Organometallic Reagents
The addition of organometallic reagents, such as organozinc or Grignard reagents, to aldehydes is a powerful method for constructing chiral secondary alcohols. The use of chiral ligands to control the stereochemical outcome of these additions is a well-established strategy in asymmetric synthesis.
Causality Behind Experimental Choices:
Chiral amino alcohols, such as (-)-N,N-dibutylnorephedrine (DBNE), can coordinate to dialkylzinc reagents, forming a chiral complex that then reacts with the aldehyde. The chiral environment created by the ligand directs the addition of the alkyl group to one face of the aldehyde carbonyl, resulting in the formation of the product alcohol with high enantioselectivity. The electron-withdrawing nature of the substituents on this compound enhances its reactivity towards these nucleophiles.
Experimental Protocol: Asymmetric Addition of Diethylzinc
This protocol is based on the widely used method for the asymmetric addition of diethylzinc to aromatic aldehydes.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
(-)-N,N-Dibutylnorephedrine (DBNE)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-flushed Schlenk flask, add (-)-N,N-dibutylnorephedrine (DBNE) (10 mol%).
-
Dissolve the ligand in anhydrous toluene (0.2 M).
-
Add diethylzinc solution (2.0 equivalents) dropwise to the ligand solution at room temperature and stir for 30 minutes.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
This compound is a valuable and reactive substrate for a range of catalytic asymmetric transformations. The protocols provided in this guide, based on well-established methodologies for structurally similar compounds, offer a robust starting point for the synthesis of valuable chiral building blocks. The electron-withdrawing properties of the fluorine and trifluoromethoxy substituents generally lead to high reactivity, which, when coupled with the appropriate chiral catalyst system, can provide excellent levels of enantioselectivity. Researchers are encouraged to optimize the reaction conditions, including catalyst loading, temperature, and solvent, to achieve the best results for their specific applications.
References
Sources
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde and Its Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the scale-up synthesis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. This key building block is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by its fluorine and trifluoromethoxy substituents. These groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide moves beyond a simple recitation of steps, delving into the strategic considerations, mechanistic underpinnings, and practical challenges of transitioning this synthesis from the laboratory bench to a larger scale. We will explore the primary synthetic routes, provide a detailed, field-tested protocol for a preferred method, and address critical aspects of process safety, analytical validation, and troubleshooting.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug discovery. The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a lipophilic hydrogen bond donor with unique electronic properties that can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule.[1] this compound serves as a versatile scaffold, enabling the construction of complex molecular architectures for a range of therapeutic targets. Its derivatives are integral to the development of novel pharmaceuticals and agrochemicals. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a highly valuable intermediate.[2]
The primary challenge in utilizing this intermediate lies in developing a synthetic route that is not only efficient and high-yielding at the bench scale but also robust, safe, and economically viable for large-scale production. This guide aims to bridge that gap by providing a detailed roadmap for the scale-up synthesis.
Synthetic Strategies: A Comparative Analysis
Several synthetic pathways can be envisioned for the preparation of this compound. The choice of route for scale-up depends on factors such as starting material availability and cost, reaction efficiency, safety profile, and ease of purification. Two prominent strategies are Directed ortho-Lithiation and the Vilsmeier-Haack reaction.
Directed ortho-Lithiation: A Regioselective Approach
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[3] In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For the synthesis of our target molecule, the starting material would be 1-fluoro-2-(trifluoromethoxy)benzene. The fluorine and trifluoromethoxy groups can both act as directing groups.
The mechanism involves the coordination of the lithium atom of a strong base, typically n-butyllithium (n-BuLi), to the heteroatom of the directing group.[3] This proximity effect directs the deprotonation to the adjacent C-H bond, forming a highly reactive aryllithium intermediate. This intermediate is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
While DoM offers excellent regioselectivity, its scale-up presents significant safety and operational challenges, primarily due to the use of pyrophoric n-butyllithium.[4][5] Handling large quantities of n-BuLi requires specialized equipment and stringent safety protocols to mitigate the risk of fire and explosion.[6][7]
Vilsmeier-Haack Formylation: An Alternative for Electron-Rich Arenes
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10][11] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃).[12] The resulting electrophilic iminium salt is then attacked by the electron-rich aromatic substrate.
For the synthesis of this compound, the starting material would be 1-fluoro-2-(trifluoromethoxy)benzene. The success of this reaction is contingent on the aromatic ring being sufficiently electron-rich to undergo electrophilic aromatic substitution with the relatively weak electrophile of the Vilsmeier reagent.[8] While generally safer than large-scale lithiation, the Vilsmeier-Haack reaction can be sensitive to substrate reactivity and may require optimization of reaction conditions.
Causality Behind Route Selection for Scale-Up:
For the purposes of this guide, we will focus on the Directed ortho-Lithiation route. Despite the handling challenges of n-BuLi, this method often provides a more direct and higher-yielding pathway to the desired product, a critical consideration for cost-effectiveness at scale. The protocol provided below is designed with an emphasis on safety and process control to manage the risks associated with organolithium chemistry.
Detailed Scale-Up Protocol: Directed ortho-Lithiation of 1-Fluoro-2-(trifluoromethoxy)benzene
This protocol describes the synthesis of this compound on a multi-gram scale. All operations involving pyrophoric reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) by trained personnel.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 1-Fluoro-2-(trifluoromethoxy)benzene | ≥98% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated Ammonium Chloride Solution | Prepared in-house | |
| Hydrochloric Acid | 2 M | Prepared in-house |
| Sodium Sulfate | Anhydrous | Commercially Available |
| Jacketed Glass Reactor | 5 L, with overhead stirrer, thermocouple, and inert gas inlet/outlet | |
| Addition Funnel | 500 mL, pressure-equalizing | |
| Low-Temperature Circulator | Capable of reaching -78 °C | |
| Syringes and Needles | Luer-Lok™, various sizes | |
| Quenching Vessel | Appropriately sized for waste |
Experimental Workflow Diagram
Caption: Scale-up synthesis workflow for this compound.
Step-by-Step Protocol
-
Reactor Preparation: Ensure the 5 L jacketed glass reactor is thoroughly dried and assembled. Purge the reactor with a steady stream of argon or nitrogen for at least one hour to ensure an inert atmosphere.
-
Charging Reactants: To the reactor, add 1-fluoro-2-(trifluoromethoxy)benzene (180.1 g, 1.0 mol) and anhydrous tetrahydrofuran (2 L). Begin stirring the solution.
-
Cooling: Cool the reactor contents to -78 °C using a low-temperature circulator with a dry ice/acetone or similar cooling bath.
-
n-Butyllithium Addition: Slowly add n-butyllithium (440 mL of a 2.5 M solution in hexanes, 1.1 mol) to the stirred solution via an addition funnel over a period of 1 hour. Maintain the internal temperature below -70 °C throughout the addition. A color change to yellow or orange is typically observed.
-
Lithiation: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour to ensure complete lithiation.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (87.7 mL, 1.1 mol) to the reaction mixture while maintaining the temperature below -70 °C.
-
Warming: Once the DMF addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (500 mL). Significant gas evolution (butane) will occur; ensure adequate ventilation.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Washing: Combine the organic layers and wash with 2 M hydrochloric acid (2 x 500 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Expected Yield and Purity
-
Yield: 75-85%
-
Purity: ≥98% (as determined by GC-MS and ¹H NMR)
| Parameter | Typical Value |
| Boiling Point | 178 °C (lit.)[13] |
| Density | 1.408 g/mL (lit.)[13] |
| Refractive Index | 1.4570 (lit.)[13] |
Safety and Handling Considerations
The paramount concern in this synthesis is the safe handling of n-butyllithium. It is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[4][7]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.
-
Inert Atmosphere: All transfers and reactions involving n-BuLi must be performed under an inert atmosphere.[4]
-
Quenching: Never quench unreacted n-BuLi with water. A less reactive alcohol, such as isopropanol, should be used for quenching small residual amounts, followed by a more reactive alcohol like methanol.[4]
-
Spills: In case of a spill, do not use water. Cover the spill with dry sand or another non-combustible absorbent material.[6]
-
Waste Disposal: All waste contaminated with n-BuLi must be treated as hazardous waste and quenched carefully before disposal.[4]
Analytical Characterization and Quality Control
To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of this compound. The ¹⁹F NMR will show two distinct signals for the -F and -OCF₃ groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the product and identify any potential impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the aldehyde carbonyl group (C=O) around 1700 cm⁻¹.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete lithiation | Ensure anhydrous conditions; check the titer of the n-BuLi solution. |
| Incomplete formylation | Use freshly distilled, anhydrous DMF. | |
| Side reactions | Maintain low temperatures during additions. | |
| Product Contamination | Unreacted starting material | Increase reaction time for lithiation or use a slight excess of n-BuLi. |
| Di-lithiated species | Use precise stoichiometry and maintain low temperatures. | |
| Benzoic acid derivative | Minimize exposure to air during work-up to prevent oxidation. |
Conclusion
The scale-up synthesis of this compound via directed ortho-lithiation is a viable and efficient method for producing this valuable intermediate in larger quantities. While the use of n-butyllithium necessitates stringent safety protocols, the high yields and excellent regioselectivity make it a compelling choice for industrial applications. By adhering to the detailed protocol and safety guidelines outlined in this document, researchers and drug development professionals can confidently and safely produce high-purity material for their synthetic needs, accelerating the discovery and development of new therapeutic agents.
References
-
n-Butyllithium - Wikipedia. (n.d.). Retrieved from [Link]
-
4-(Trifluoromethoxy)benzaldehyde - African Rock Art. (n.d.). Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides - ACS Publications. (2014, August 1). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents. (n.d.).
-
4-Trifluoromethylbenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
-
4-Trifluoromethylbenzaldehyde - Grokipedia. (2026, January 7). Retrieved from [Link]
-
A Process For Purification Of 4 Fluoro 3 Phenoxy Benzaldehyde - Quick Company. (n.d.). Retrieved from [Link]
-
The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research. (n.d.). Retrieved from [Link]
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents. (n.d.).
- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents. (n.d.).
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde - Oakwood Chemical. (n.d.). Retrieved from [Link]
-
07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. (n.d.). Retrieved from [Link]
-
Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Directed (ortho) Metallation. (n.d.). Retrieved from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Directed ortho lithiation general mechanism. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Directed ortho metalation - Wikipedia. (n.d.). Retrieved from [Link]
-
Cas No.352-67-0 1-Fluoro-4-(trifluoromethoxy)benzene. (n.d.). Retrieved from [Link]
-
The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. (2026, January 6). Retrieved from [Link]
-
Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals. (n.d.). Retrieved from [Link]
- US5457239A - Process for formylation of aromatic compounds - Google Patents. (n.d.).
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18). Retrieved from [Link]
- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents. (n.d.).
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Fluoro-3-(trifluoromethyl)benzaldehyde [oakwoodchemical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde Reaction Products
Welcome to the Technical Support Center for the purification of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde and its reaction products. This guide is designed for researchers, synthetic chemists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions to ensure the high purity of your compounds, which is critical for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture containing this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 4-fluoro-3-hydroxybenzaldehyde or a corresponding benzyl halide.
-
Over-oxidation Products: The aldehyde functionality is susceptible to oxidation, particularly if the reaction is exposed to air or oxidizing agents for extended periods. This leads to the formation of 4-fluoro-3-(trifluoromethoxy)benzoic acid. The presence of this acidic impurity can often be inferred from a lower than expected pH of the crude product.
-
Byproducts from Side Reactions: The introduction of the trifluoromethoxy group can sometimes lead to side reactions. For instance, incomplete reaction or rearrangement can result in isomeric impurities or related aromatic compounds.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, ethyl acetate, dichloromethane) and any excess reagents can be present in the crude product.
Q2: My purified this compound is showing signs of degradation over time. How should I properly store it?
A2: this compound, like many aromatic aldehydes, can be sensitive to air, light, and temperature. To ensure its long-term stability and prevent degradation, proper storage is crucial.
Recommended Storage Conditions:
-
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.
-
Atmosphere: For optimal stability, store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and moisture.
-
Purity: Ensure the material is of high purity before long-term storage, as impurities can sometimes catalyze degradation.
Q3: I suspect my product has oxidized to the corresponding carboxylic acid. How can I remove this impurity?
A3: The presence of the acidic impurity, 4-fluoro-3-(trifluoromethoxy)benzoic acid, can be addressed with a simple liquid-liquid extraction procedure prior to final purification.
Protocol for Acid Removal:
-
Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will react to form a water-soluble sodium salt and move into the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any residual base, followed by a wash with brine to aid in drying.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to recover the crude aldehyde, which is now free of the acidic impurity.
This pre-purification step is highly recommended before proceeding to chromatography or recrystallization.
Troubleshooting Purification Challenges
This section provides solutions to specific problems you may encounter during the purification of this compound reaction products.
Problem 1: Difficulty in Removing a Close-Running Impurity by Flash Chromatography.
Potential Cause: The impurity may have a polarity very similar to the desired product, making separation by standard flash chromatography challenging.
Solutions:
-
Optimize the Eluent System: A systematic approach to solvent selection is key.
-
Initial Screening: Start with a relatively non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity.
-
Solvent Modifiers: The addition of a small percentage of a third solvent can sometimes dramatically improve separation. For example, adding a small amount of dichloromethane or a trace of acetic acid (if the compound is stable to it) can alter the interactions with the silica gel.
-
-
Gradient Elution: Employ a shallow gradient of the eluent system. A slow, gradual increase in polarity can effectively resolve closely eluting compounds.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases. For fluorinated compounds, reverse-phase flash chromatography using a C18-functionalized silica gel can be an effective alternative.
Illustrative Workflow for Flash Chromatography Optimization:
Caption: Workflow for optimizing flash chromatography conditions.
Problem 2: The product fails to crystallize during recrystallization.
Potential Causes:
-
The concentration of the product in the solvent may be too low.
-
The chosen solvent may be too good a solvent for the compound, even at low temperatures.
-
The presence of impurities is inhibiting crystal formation.
Solutions:
-
Solvent System Selection:
-
Single Solvent: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic aldehydes, common choices include alcohols (ethanol, isopropanol), hydrocarbons (hexanes, heptane), or mixtures.
-
Mixed Solvent System: If a suitable single solvent cannot be found, a mixed solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly. A common and effective combination is an alcohol/water mixture (e.g., ethanol/water).
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a single, tiny crystal to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.
-
-
Pre-purification: If the crude product is very impure, it may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities that can inhibit crystallization.
General Recrystallization Protocol:
Caption: Step-by-step recrystallization workflow.
Purity Assessment
Accurate determination of purity is essential. A combination of analytical techniques is often recommended for a comprehensive assessment.
| Technique | Information Provided | Typical Conditions |
| GC-MS | Separation of volatile components and identification by mass spectrometry. | Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Temperature Program: Ramped from a low initial temperature to a high final temperature. |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of proton- and fluorine-containing impurities. | Solvent: CDCl₃ or DMSO-d₆. ¹⁹F NMR is particularly useful for identifying fluorinated byproducts. |
| HPLC | High-resolution separation and quantification of components. | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid). |
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
- Laurence, C.; Gal, J.-F. Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons, 2009.
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]
Side reactions of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde in synthesis
Welcome to the technical support resource for 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but electronically complex building block. My objective is to move beyond simple procedural descriptions to provide a deeper understanding of the molecule's reactivity, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes. The insights provided herein are synthesized from established chemical principles and field-proven methodologies.
Introduction: A Molecule of Competing Reactivities
This compound is a valuable synthetic intermediate, prized for the introduction of the trifluoromethoxy (-OCF3) group, which can enhance metabolic stability and lipophilicity in drug candidates.[1][2] However, its structure presents a unique set of challenges. The benzaldehyde is activated by two potent, electron-withdrawing groups: the 3-OCF3 and the 4-F. This electronic arrangement significantly enhances the electrophilicity of the aldehyde carbonyl carbon, but it also critically activates the aromatic ring, particularly the C4 carbon bearing the fluorine, towards Nucleophilic Aromatic Substitution (SNAr) .[3] Understanding and controlling this competing reactivity is the key to successfully employing this reagent.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during synthesis. Each answer delves into the root chemical cause and provides actionable solutions.
Q1: I'm observing an unexpected byproduct where the para-fluoro group has been displaced by my nucleophile (e.g., methoxide, amine). Why is this happening and how can I prevent it?
A1: Root Cause Analysis & Mechanism
This is a classic case of a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing effects of the aldehyde and the trifluoromethoxy group significantly lower the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. The fluorine atom, despite the high strength of the C-F bond, becomes a competent leaving group in this activated system because the rate-determining step is the initial nucleophilic attack, which is favored by fluorine's high electronegativity.[3][4] The attack of a nucleophile (Nu-) at the C4 position creates a stabilized Meisenheimer complex, which then collapses by expelling the fluoride ion to restore aromaticity.
This side reaction is particularly prevalent under conditions that involve:
-
Strong Nucleophiles: Alkoxides (e.g., methoxide from using methanol as a solvent with a strong base), primary/secondary amines at elevated temperatures, or thiolates.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can accelerate SNAr reactions.
-
Elevated Temperatures: Higher temperatures provide the activation energy needed for the SNAr pathway to compete more effectively with the desired reaction at the aldehyde.
Troubleshooting & Prevention Protocol:
-
Solvent Selection: Avoid nucleophilic solvents like methanol or ethanol, especially in the presence of a strong base. These can generate alkoxide nucleophiles. Opt for aprotic, non-nucleophilic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, or 1,4-Dioxane.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is sufficient. Avoid heating unless absolutely necessary.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of hydroxides or alkoxides.
-
Reagent Addition: If the reaction is with a potent nucleophile, consider adding it slowly at a low temperature to maintain a low instantaneous concentration, favoring the faster reaction at the carbonyl over the SNAr pathway.
Q2: My reductive amination is giving low yields, and I'm recovering starting material or seeing the corresponding alcohol byproduct. What's going wrong?
A2: Root Cause Analysis & Optimization
Low yields in reductive amination are typically traced back to an imbalance between the rates of three competing reactions: imine formation, aldehyde reduction, and imine reduction. The highly electrophilic nature of the aldehyde in this compound makes it particularly susceptible to premature reduction by less selective hydrides.
-
Recovery of Aldehyde: Indicates that imine formation is slow or incomplete. This can be due to insufficient drying, a weakly nucleophilic amine, or steric hindrance.
-
Formation of Alcohol: (4-Fluoro-3-(trifluoromethoxy)benzyl alcohol) This is a clear sign that your reducing agent is reducing the aldehyde faster than it reduces the formed imine/iminium ion. This is a common issue with powerful reducing agents like sodium borohydride (NaBH4).[5]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Improving yield in reactions with 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize reactions involving this versatile, highly reactive aldehyde. The presence of two potent electron-withdrawing groups—a fluorine atom and a trifluoromethoxy group—significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for various transformations but also presenting unique challenges.[1]
This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: General Handling, Purity, and Stability
Before attempting any reaction, ensuring the quality and proper handling of your starting material is paramount. Issues at this stage are a common source of poor yields and reaction failures.
Q1: My reaction with this compound is sluggish or failing. Could the starting material be the problem?
A1: Absolutely. The purity and stability of the aldehyde are critical. Here are the primary factors to verify:
-
Oxidation: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (4-fluoro-3-(trifluoromethoxy)benzoic acid).[2] The presence of this acidic impurity can interfere with subsequent reactions, especially those using basic or organometallic reagents.
-
Hydration/Polymerization: While less common for this substituted benzaldehyde, aldehydes can form hydrates or polymers upon prolonged storage, reducing the concentration of the active aldehyde.[2]
-
Storage Conditions: This compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] The material is a liquid at room temperature.[4]
Recommended Action:
-
Check Purity: Analyze your starting material by NMR or GC-MS to quantify the aldehyde and identify potential carboxylic acid or other impurities.
-
Purification: If significant oxidation has occurred, a simple aqueous workup with a dilute sodium bicarbonate (NaHCO₃) wash can remove the acidic impurity. The organic layer should then be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent removed in vacuo. For higher purity, vacuum distillation is recommended.[2]
Section 2: Troubleshooting Reductive Amination
Reductive amination is a cornerstone method for synthesizing amines from aldehydes. While the enhanced reactivity of this compound is beneficial, it requires careful control of reaction conditions.
Q2: My reductive amination is giving very low conversion to the desired amine. What are the likely causes?
A2: Low conversion in reductive amination typically points to one of two critical steps: inefficient imine/iminium ion formation or an issue with the reducing agent.
-
Poor Imine Formation: The reaction between the aldehyde and the amine to form an imine (or iminium ion) is a reversible equilibrium. To drive it forward, the water byproduct must be managed.
-
Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the most common reagent for this transformation, but it is moisture-sensitive. An old or improperly stored bottle may have lost significant activity.[6]
-
Action: Use a freshly opened bottle of NaBH(OAc)₃ or purchase from a reliable supplier. Avoid using sodium borohydride (NaBH₄) directly, as it can readily reduce the starting aldehyde before imine formation is complete.[7]
-
-
Incorrect pH: Imine formation is catalyzed by mild acid. The reaction is often fastest at a pH of ~4-5.[7] Most reductive aminations using amine salts or a slight excess of amine work well, but if your amine is not basic or you are using a salt, the addition of a catalytic amount of acetic acid (AcOH) can be beneficial.[6][8]
Q3: I'm seeing a significant amount of a side product corresponding to the alcohol of my starting aldehyde. How do I prevent this?
A3: Formation of 4-fluoro-3-(trifluoromethoxy)benzyl alcohol is a clear indication that your reducing agent is reducing the aldehyde directly rather than the intermediate imine.
-
Cause: This typically happens when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) or when the rate of aldehyde reduction is faster than the rate of imine formation.
-
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is less reactive towards aldehydes but highly effective at reducing the protonated iminium ion.[7] If you must use a less selective agent, ensure the imine has fully formed before adding the reductant.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Recommended Use Case |
| NaBH(OAc)₃ (STAB) | High selectivity for imines over aldehydes; mild conditions.[7] | Moisture sensitive; higher cost. | First choice for one-pot reactions. |
| NaBH₃CN | High selectivity for imines; effective at acidic pH.[7] | Highly toxic (cyanide byproduct); requires careful handling and waste disposal. | Effective alternative to STAB, but requires stringent safety protocols. |
| H₂ with Pd/C | Clean reaction (no salt byproducts); scalable. | Requires specialized hydrogenation equipment; may reduce other functional groups. | Large-scale synthesis where other functional groups are compatible. |
Workflow: Troubleshooting Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting low yield in reductive amination.
Section 3: Optimizing Wittig Reactions
The Wittig reaction is a powerful tool for olefination. The high electrophilicity of this compound makes it an excellent substrate for this reaction.[9] However, yield and stereoselectivity issues often arise from the ylide generation step.
Q4: My Wittig reaction has a low yield of the desired alkene, and I am recovering a lot of my starting aldehyde. What went wrong?
A4: This outcome strongly suggests a problem with the phosphorus ylide—either it didn't form in sufficient quantity, or it was not reactive enough.
-
Incomplete Ylide Formation: The ylide is generated by deprotonating a phosphonium salt with a strong base. This step is highly sensitive to moisture and base strength.
-
Action: Ensure your solvent (e.g., THF, ether) is anhydrous. Use a sufficiently strong base for the type of ylide you are generating (see Table 2). Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[10] The characteristic color change of the ylide (often deep yellow, orange, or red) is a good visual indicator of its formation.
-
-
Ylide Stability: Ylides are classified as "stabilized," "semi-stabilized," or "non-stabilized." Stabilized ylides (containing an adjacent electron-withdrawing group like an ester) are less reactive and may require heating or longer reaction times to react with the aldehyde.[11]
-
Action: For stabilized ylides, consider increasing the reaction temperature after adding the aldehyde. For very unreactive systems, a Horner-Wadsworth-Emmons (HWE) reaction may be a more effective alternative.
-
Q5: How can I control the E/Z stereochemistry of the alkene product?
A5: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide.[11]
-
For (E)-Alkene (trans): Use a stabilized ylide . These ylides are more stable, allowing the reaction to proceed under thermodynamic control, which favors the more stable (E)-alkene. The reaction can often be run at room temperature or with gentle heating.[11]
-
For (Z)-Alkene (cis): Use a non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium salt). These reactions are kinetically controlled and typically run at low temperatures (e.g., -78 °C) in the absence of lithium salts to favor the formation of the (Z)-alkene.[11]
Table 2: Wittig Ylide Types and Reaction Conditions
| Ylide Type | R Group on Ylide | Reactivity | Typical Base | Stereoselectivity |
| Non-stabilized | Alkyl, Aryl | High | n-BuLi, NaH | (Z)-selective |
| Semi-stabilized | Allyl, Benzyl | Moderate | t-BuOK, NaOMe | Mixture of (E) and (Z) |
| Stabilized | -CO₂R, -CN, -COR | Low | K₂CO₃, NaOMe | (E)-selective[11] |
Workflow: Key Steps of the Wittig Reaction
Caption: The three main stages of the Wittig reaction pathway.
Section 4: General Purification Strategies
Q6: I've completed my Wittig reaction, but I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What is the best method?
A6: TPPO is a notoriously difficult impurity to remove due to its high polarity and tendency to co-crystallize with products. Standard column chromatography can be challenging.
Recommended Purification Methods for TPPO Removal:
-
Crystallization/Precipitation: If your product is non-polar, you can often precipitate the TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or diethyl ether. The TPPO will crash out as a white solid, which can be removed by filtration.[12]
-
Column Chromatography: While difficult, it is possible. Use a less polar eluent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) to keep the highly polar TPPO on the baseline of the column while eluting your product. Running a "plug" of silica first to remove the bulk of the TPPO can be effective.
-
Acidic Wash (for basic products): If your final product contains a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with a non-polar solvent to remove TPPO, then basify the aqueous layer and re-extract your purified product.
References
- Grokipedia. (2026). 4-Trifluoromethylbenzaldehyde.
- ChemicalBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzaldehyde CAS#: 67515-60-0.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
- Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions.
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.
- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzaldehyde.
- Benchchem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
- Chem-Impex. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
- Royal Society of Chemistry. (2013).
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Reddit. (2018).
- Master Organic Chemistry. (2017).
- Nguyen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions.
- PubChem. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 4-Fluoro-3-(trifluoromethyl)benzaldehyde CAS#: 67515-60-0 [m.chemicalbook.com]
- 5. Functionalization of Organotrifluoroborates: Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. www1.udel.edu [www1.udel.edu]
Handling and storage of air-sensitive 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Welcome to the dedicated technical support guide for 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. This document provides researchers, scientists, and drug development professionals with essential information for the successful handling, storage, and application of this versatile yet sensitive reagent. Our goal is to move beyond simple instructions and provide a framework of understanding, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Understanding the Reagent: Why is it Air-Sensitive?
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties imparted by its fluorinated substituents.[1] However, the core of its reactivity—and its sensitivity—lies in the aldehyde functional group.
Like many benzaldehydes, its primary vulnerability is the oxidation of the aldehyde (-CHO) group to the corresponding carboxylic acid (-COOH) upon exposure to atmospheric oxygen.[2][3] This degradation is often slow but inexorable, leading to impurities that can complicate reactions, reduce yields, and introduce downstream separation challenges. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups enhances the electrophilicity of the carbonyl carbon, making it highly reactive in desired synthetic transformations but doing little to prevent the unwanted oxidation pathway.[1][4]
Caption: Primary degradation pathway via air oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
This compound must be stored under a dry, inert atmosphere (Argon or Nitrogen) to prevent oxidation.[5] Keep the container tightly sealed. For long-term stability, refrigeration (2-8°C) in a dark location is recommended to minimize thermal and photo-oxidation.[6]
Q2: I just received a new bottle. How should I prepare it for storage?
If the bottle is from a supplier like Sigma-Aldrich in a Sure/Seal™ or similar septum-capped bottle, it is already under an inert atmosphere. Do not open the main cap. Simply wrap the septum area with Parafilm® for an extra barrier and place it in the recommended storage location. For screw-cap bottles, it is advisable to transfer the material inside an inert atmosphere glovebox into smaller, appropriately sized vials that can be sealed tightly, minimizing headspace in each.[5]
Q3: What are the visible signs of degradation?
The primary sign of degradation is the formation of a white, crystalline solid, which is the corresponding benzoic acid.[3] Benzoic acids are typically solids with higher melting points than their parent aldehydes. If you observe a change from the expected form (e.g., a liquid or low-melting solid developing significant amounts of white precipitate), the reagent's purity is compromised.
Q4: Which inert gas is better: Argon or Nitrogen?
Both high-purity nitrogen and argon are effective for creating an inert atmosphere.[7] Argon is denser than air, so it can be more effective at displacing air in a flask when performing transfers on a Schlenk line. However, for pressurizing a sealed bottle or working in a glovebox, nitrogen is a perfectly suitable and more economical choice.[8]
Q5: How many times can I puncture the septum on a Sure/Seal™ bottle?
While the septa on these bottles have excellent resealing properties, frequent punctures will eventually compromise the seal.[9] It is good practice to use a new, sharp needle for each use and to select a small gauge (18-21 gauge).[8] Keep a log of punctures on the bottle. If the reagent is used frequently, consider transferring the required amount to a secondary, septum-sealed flask for daily use to preserve the integrity of the bulk container. After each use, wrap the septum area securely with electrical tape or Parafilm®.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Caption: Decision tree for troubleshooting poor reaction outcomes.
| Problem | Potential Cause | Recommended Action |
| The compound, which should be a solid/liquid, contains a significant amount of white precipitate. | Oxidation: The aldehyde has oxidized to 4-Fluoro-3-(trifluoromethoxy)benzoic acid. | The reagent is no longer suitable for most applications. Discard according to your institution's safety protocols. For future use, ensure storage and handling are strictly under inert conditions. |
| My reaction is sluggish and requires longer reaction times than expected. | Inhibition by Impurity: The presence of the oxidized benzoic acid can sometimes interfere with catalytic cycles or react with bases in your reaction mixture, effectively reducing the concentration of active reagents. | Use a fresh, unopened bottle of the aldehyde. If that is not possible, you may attempt to purify the material via distillation or column chromatography, though this requires rigorous air-free techniques.[3] |
| I am performing a Grignard/organolithium reaction and my yield is very low. | Proton Quenching: The oxidized benzoic acid impurity has an acidic proton that will rapidly quench highly basic organometallic reagents. | This is a classic failure mode. The aldehyde must be free of its corresponding acid for these reactions to succeed. Use a fresh, verified source of the aldehyde. |
Experimental Protocols
Protocol 1: Dispensing from a Septum-Sealed (Sure/Seal™) Bottle
This protocol outlines the standard technique for safely transferring air-sensitive liquids or solutions from a septum-sealed bottle using a syringe.[11]
Materials:
-
Sure/Seal™ bottle of the reagent, secured with a clamp.
-
Dry, gas-tight syringe with a Luer-lock fitting.
-
Two long, sharp needles (e.g., 20-gauge).
-
Source of dry, inert gas (Nitrogen or Argon) with a bubbler.
Procedure:
-
Prepare the Syringe: Oven-dry the syringe and allow it to cool in a desiccator. Assemble it and flush it thoroughly with inert gas at least 10 times to remove residual air and moisture.[11]
-
Set up the Inert Atmosphere: Puncture the bottle's septum with a needle connected to the inert gas line, ensuring the needle tip is in the headspace, not in the liquid.[10] The gas line should be vented through a mineral oil bubbler to show a slight positive pressure (1-2 bubbles per second).[11]
-
Equalize Pressure: Insert the second, "venting" needle (not attached to anything) through the septum to allow any excess pressure to escape safely in the fume hood. Remove it after a few seconds.
-
Withdraw the Reagent: Insert the needle of your pre-flushed syringe through the septum, ensuring the needle tip is below the liquid surface.
-
Perform Transfer: Slowly pull the plunger to draw the desired volume of liquid into the syringe.
-
Create Gas Headspace: Once the desired volume is acquired, raise the needle tip above the liquid surface (but still inside the bottle) and pull the plunger back slightly further to draw about 0.5 mL of inert gas into the syringe. This gas blanket prevents the reagent from being accidentally expelled during removal and transfer.[10]
-
Remove and Transfer: Withdraw the syringe from the bottle. The destination flask (e.g., your reaction vessel) should also be under a positive pressure of inert gas. Insert the syringe needle through the septum on the reaction flask and dispense the liquid.
-
Seal and Store: Remove the inert gas inlet needle from the reagent bottle. Immediately cover the puncture marks in the septum with Parafilm® or electrical tape and store the bottle as recommended.[10]
-
Clean Up: Immediately and carefully quench the syringe and needle by rinsing with an appropriate solvent (e.g., isopropanol) followed by water.[11]
Caption: Workflow for dispensing from a septum-sealed bottle.
Summary of Handling & Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8 °C | Reduces the rate of potential degradation pathways (oxidation).[6] |
| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric oxygen and moisture, the primary causes of degradation.[5][7] |
| Light Exposure | Store in the dark (e.g., amber bottle, in a cabinet) | Prevents potential photo-initiated degradation.[5] |
| Signs of Degradation | Formation of a white crystalline solid | Indicates oxidation to the corresponding benzoic acid.[3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, air, moisture | Reacts with these materials, leading to degradation or hazardous conditions.[12][13] |
References
-
Standard Operating Procedures - Del Valle Lab. (n.d.). UCLA Chemistry. Retrieved January 17, 2026, from [Link]
-
Air-free technique. (2023, December 29). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 17, 2026, from [Link]
-
Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved January 17, 2026, from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Oxidation of Benzaldehyde to Benzoic Acid. (2009). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. (2013). Scientific.Net. Retrieved January 17, 2026, from [Link]
-
Brody, A., & Morgan, J. (2014). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Retrieved January 17, 2026, from [Link]
-
Benzaldehyde. (2024, January 12). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety, University of Illinois. Retrieved January 17, 2026, from [Link]
-
Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233. Retrieved January 17, 2026, from [Link]
-
Sure-Seal Bottle SOP: Handling Air-Sensitive Reagents. (2012). Central Washington University. Retrieved January 17, 2026, from [Link]
-
Oxidation of Benzaldehyde to Benzoic Acid. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Guidelines on how to use sensitive chemicals. (n.d.). University of Regensburg. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved January 17, 2026, from [Link]
-
What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base? (2019, January 15). Quora. Retrieved January 17, 2026, from [Link]
-
Reaction of Benzaldehyde with Ammonia|Hydrobenzamide|Carbonyl Compounds| Organic Chemsitry|Class-12|. (2023, February 4). YouTube. Retrieved January 17, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved January 17, 2026, from [Link]
-
4-Trifluoromethylbenzaldehyde. (2023, April 20). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
How We Handle Air Sensitive Samples. (n.d.). Momentum Transfer. Retrieved January 17, 2026, from [Link]
-
4-Trifluoromethylbenzaldehyde. (2026, January 7). Grokipedia. Retrieved January 17, 2026, from [Link]
-
Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ossila.com [ossila.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 9. drs.illinois.edu [drs.illinois.edu]
- 10. delvallelab.weebly.com [delvallelab.weebly.com]
- 11. web.mit.edu [web.mit.edu]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Welcome to the Technical Support Center for 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on identifying and mitigating common impurities.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules, valued for the unique electronic properties imparted by its fluorine and trifluoromethoxy substituents. Ensuring the purity of this reagent is paramount, as even minor impurities can lead to unforeseen side reactions, reduced yields, and complications in downstream applications. This guide provides practical, field-proven insights into the common impurities associated with this compound, their origins, and methods for their detection and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in a sample of this compound?
The most prevalent impurities typically fall into three categories:
-
Process-Related Impurities: These are substances derived from the synthetic route used to manufacture the benzaldehyde. They include unreacted starting materials, intermediates, and byproducts of side reactions.
-
Degradation Products: These impurities form over time due to the inherent reactivity of the aldehyde functional group.
-
Isomeric Impurities: These are compounds with the same molecular formula but different arrangements of the substituents on the aromatic ring.
A summary of the most common impurities is provided in the table below:
| Impurity Category | Common Examples | Plausible Origin |
| Starting Materials | 4-Fluoro-3-hydroxybenzaldehyde | Incomplete trifluoromethoxylation of the phenol precursor. |
| 4-Fluoro-3-(trifluoromethoxy)toluene | Incomplete oxidation of the methyl group to an aldehyde. | |
| Byproducts | Isomeric Fluoro-(trifluoromethoxy)benzaldehydes | Non-selective substitution or rearrangement reactions during synthesis. |
| Degradation Products | 4-Fluoro-3-(trifluoromethoxy)benzoic acid | Oxidation of the aldehyde group upon exposure to air or oxidizing agents. |
| 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol and corresponding benzoic acid | Disproportionation (Cannizzaro-type reaction) under basic conditions, as the aldehyde lacks α-hydrogens.[1] |
Q2: My reaction yield is lower than expected when using this compound. Could impurities be the cause?
Yes, impurities are a common culprit for low reaction yields. For instance:
-
Unreacted Starting Materials: If your sample contains a significant amount of a precursor like 4-fluoro-3-hydroxybenzaldehyde, the effective concentration of your desired reactant is lower, leading to incomplete conversion.
-
Reactive Impurities: The presence of the corresponding benzoic acid can neutralize basic reagents or catalysts, thereby inhibiting the desired reaction. The phenolic hydroxyl group of unreacted 4-fluoro-3-hydroxybenzaldehyde can also interfere with many reactions.
Q3: I am observing an unexpected peak in my HPLC/GC analysis of the final product. How can I determine if it originates from the starting benzaldehyde?
It is crucial to analyze the purity of your starting material before use. A simple analytical run (HPLC or GC-MS) of the this compound as received can provide a baseline chromatogram. If the unexpected peak in your product's chromatogram has the same retention time as a peak in the starting material's chromatogram, it is highly likely that it is an impurity carried over.
Troubleshooting Guide: Impurity Identification and Mitigation
This section provides a structured approach to identifying and addressing common impurity-related issues.
Issue 1: Presence of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid
-
Symptoms:
-
A new, more polar spot on a TLC plate.
-
An additional peak in an HPLC chromatogram, typically with a shorter retention time on a reverse-phase column.
-
Neutralization of basic reagents in your reaction mixture.
-
-
Root Cause:
-
Oxidation of the aldehyde due to prolonged exposure to air or inadvertent contact with oxidizing agents. Benzaldehydes are known to be susceptible to air oxidation.
-
-
Troubleshooting Workflow:
Caption: Decision tree for addressing benzoic acid impurity.
-
Mitigation and Prevention:
-
Purification: An aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate) of a solution of the aldehyde in an organic solvent can selectively extract the acidic benzoic acid impurity.
-
Prevention: Store this compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures to minimize oxidation.
-
Issue 2: Presence of Unreacted Starting Materials
-
Symptoms:
-
Peaks in HPLC or GC corresponding to known precursors like 4-fluoro-3-hydroxybenzaldehyde.
-
-
Root Cause:
-
Incomplete reaction during the synthesis of the benzaldehyde.
-
-
Troubleshooting and Mitigation:
-
Purity Assessment: Always check the certificate of analysis from the supplier. If in doubt, perform your own purity analysis.
-
Purification: If the starting material impurity has a significantly different polarity (e.g., the more polar 4-fluoro-3-hydroxybenzaldehyde), purification by column chromatography may be feasible.
-
Supplier Qualification: If the impurity level is unacceptably high, consider sourcing the material from a different supplier.
-
Experimental Protocols
Protocol 1: Plausible Synthesis Route for this compound
Caption: A plausible synthetic workflow for this compound.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general method for the separation and quantification of this compound from its common impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a small amount of the benzaldehyde in acetonitrile to a concentration of approximately 1 mg/mL.
-
Protocol 3: GC-MS Method for Impurity Identification
This method is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient from 100°C to 250°C.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: 50-500 amu.
-
-
Sample Preparation:
-
Prepare a dilute solution of the benzaldehyde in a suitable solvent like dichloromethane or ethyl acetate.
-
References
- Benchchem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
- Benchchem. (2025). identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
Sources
Technical Support Center: Optimization of Suzuki Coupling with 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this challenging substrate. Due to its unique electronic and steric characteristics, this aryl halide requires careful consideration of reaction parameters to achieve optimal yields and purity. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to support your synthetic endeavors.
The electron-withdrawing nature of the fluoro, trifluoromethoxy, and aldehyde groups on the aromatic ring significantly influences the reactivity of the carbon-halogen bond. While these features can facilitate the initial oxidative addition step in the catalytic cycle, they also introduce potential challenges, including sensitivity to basic conditions and steric hindrance.[1] This guide will equip you with the knowledge to overcome these obstacles and successfully employ this compound in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are a common challenge and can often be attributed to several key factors:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. The electron-deficient nature of the aryl halide demands a catalyst system that promotes a high rate of oxidative addition.[2] For such substrates, bulky and electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and the subsequent reductive elimination steps.[1]
-
Base Selection: The base is crucial for the transmetalation step of the catalytic cycle.[3][4][5] Its strength, solubility, and compatibility with the aldehyde functional group must be carefully considered.
-
Solvent System: The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and the rate of individual steps in the catalytic cycle.[6][7][8][9][10]
-
Reaction Temperature: Temperature can significantly impact reaction kinetics. However, excessive heat can lead to catalyst decomposition and unwanted side reactions.[11]
-
Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst and lead to the homocoupling of the boronic acid, a common side reaction.[12][13]
Q2: What are the most common side reactions observed with this substrate and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[11][14][15] It is often promoted by excess water or strong basic conditions.
-
Solution: Use anhydrous solvents and reagents where possible. If an aqueous base is necessary, carefully control the amount of water. A milder base may also be beneficial.
-
-
Homocoupling: The coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen.[13]
-
Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.[14]
-
Solution: This can sometimes be mitigated by optimizing the catalyst and ligand system.
-
-
Aldehyde-Related Side Reactions: The aldehyde group can be sensitive to certain reaction conditions, potentially leading to aldol reactions or other transformations.
-
Solution: Employ milder bases and reaction temperatures. If necessary, protection of the aldehyde group may be considered.
-
Q3: Which palladium catalysts and ligands are recommended for coupling with this electron-deficient aryl halide?
A3: For electron-deficient and sterically hindered aryl halides, modern catalyst systems are often more effective than traditional ones like Pd(PPh₃)₄. Consider screening the following:
-
Palladium Precatalysts: Pre-formed Pd(0) catalysts or modern palladacycle precatalysts (e.g., G3 or G4-type) can be more robust and efficient at generating the active Pd(0) species.[1]
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, and RuPhos have proven effective for challenging Suzuki couplings.[1] These ligands promote both oxidative addition and reductive elimination.
Q4: How should I approach the selection of the base and solvent for this reaction?
A4: The interplay between the base and solvent is critical for success.
-
Bases: A range of bases should be considered, from milder options like KF to stronger, more soluble bases like Cs₂CO₃ or K₃PO₄.[1][11] The choice will depend on the specific boronic acid partner and the sensitivity of your substrate.
-
Solvents: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are common choices, often in combination with a small amount of water to aid in dissolving the base.[10] For water-sensitive substrates, anhydrous conditions with a soluble base like Cs₂CO₃ in a solvent like dioxane or toluene can be effective.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of the Suzuki coupling of this compound.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst; Suboptimal ligand; Ineffective base; Poor reagent solubility; Insufficient temperature. | 1. Catalyst & Ligand: Use a fresh, high-quality palladium source and ligand. Consider screening a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[1] 2. Base: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). Ensure the base is finely powdered and dry.[1][11] 3. Solvent: Test various solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) to ensure all reagents are soluble at the reaction temperature.[10] 4. Temperature: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation) | Oxygen contamination; Excess water or overly harsh basic conditions. | 1. Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas.[11] 2. Anhydrous Conditions: Use anhydrous solvents and reagents. If water is necessary, use a minimal amount. 3. Milder Base: Try a milder base like KF, which can sometimes suppress protodeboronation.[1][16] |
| Incomplete Conversion | Insufficient reaction time; Catalyst deactivation; Reagent stoichiometry. | 1. Reaction Time: Extend the reaction time and monitor by TLC or LC-MS. 2. Catalyst Loading: Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Stoichiometry: Ensure the boronic acid is used in a slight excess (e.g., 1.2-1.5 equivalents). |
| Reaction Stalls or is Sluggish | Poor solubility of the base; Insufficient mixing in biphasic systems. | 1. Base Solubility: If using an inorganic base in an organic solvent, the addition of a small amount of water can be beneficial.[10] 2. Vigorous Stirring: Ensure efficient stirring, especially in biphasic solvent systems, to maximize interfacial contact. |
Experimental Workflow & Protocols
The following diagram and protocols provide a general framework for setting up and optimizing the Suzuki coupling of this compound.
Caption: General workflow for Suzuki coupling optimization.
Protocol A: General Screening Conditions with a Pd(II) Precatalyst
This protocol provides a robust starting point for screening various ligands and bases.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Phosphine ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: Anhydrous Conditions with a Pd(0) Catalyst
This protocol is suitable for substrates that are sensitive to water.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃ to a flame-dried reaction vessel.
-
Add anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction as described in Protocol A.
-
Follow the work-up and purification steps outlined in Protocol A.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step decision-making process for troubleshooting a problematic reaction.
Caption: A decision-making flowchart for troubleshooting.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 81(22), 11404–11411. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16549–16559. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
PubMed. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. Retrieved from [Link]
-
ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
ResearchGate. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Palladium catalysed Suzuki reactions of fluoroarenes. Retrieved from [Link]
-
ACS Publications. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
Chemical Manufacturer. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. Retrieved from [Link]
-
ACS Publications. (2026). ACS Catalysis Journal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Introduction
4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a highly functionalized building block of significant interest in pharmaceutical and agrochemical research. Its synthetic utility is largely dictated by the unique electronic properties of its substituents. The fluorine atom at the 4-position and the trifluoromethoxy group at the 3-position are both strongly electron-withdrawing, which profoundly influences the reactivity of the aromatic ring and, most critically, the aldehyde functionality. This guide provides detailed, field-proven insights into catalyst selection for common transformations of this versatile molecule, presented in a practical question-and-answer format with comprehensive troubleshooting protocols.
The trifluoromethoxy (-OCF₃) group is a particularly potent electron-withdrawing substituent, affecting the molecule's stability, lipophilicity, and membrane permeability in derivative compounds.[1] Similarly, the trifluoromethyl (-CF₃) group, a close analogue, is known to significantly enhance the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[2][3] This heightened reactivity is a key consideration in designing and executing successful synthetic protocols.
Caption: Electronic effects of substituents on this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common experimental challenges and questions regarding catalyst selection for key reactions.
FAQ 1: Catalytic Reduction to 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol
Q: I need to reduce the aldehyde to the corresponding benzyl alcohol. What is the most reliable catalytic system, and how can I avoid side reactions like defluorination?
A: The selective reduction of the aldehyde group in the presence of an aryl fluoride and a trifluoromethoxy group is a common requirement. The standard catalyst of choice is Palladium on Carbon (Pd/C) under a hydrogen atmosphere. However, due to the presence of the C-F bond, careful optimization is necessary to prevent unwanted hydrodefluorination.
Recommended Catalyst System:
-
Catalyst: 5-10 mol% Pd/C (10% w/w)
-
Hydrogen Source: H₂ gas (balloon or Parr apparatus, 1-4 atm)
-
Solvent: Protic solvents like ethanol (EtOH) or methanol (MeOH) are preferred as they can enhance the reaction rate.[4]
-
Temperature: Room temperature (20-25°C)
Troubleshooting Guide: Catalytic Hydrogenation
| Issue | Potential Cause | Recommended Solution & Explanation |
| Slow or Incomplete Reaction | Catalyst Deactivation: The Pd/C catalyst may be old, oxidized, or from a poor-quality batch. | Use a fresh batch of high-activity Pd/C. Handle the catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation before use.[4] |
| Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur or halide compounds) can poison the catalyst surface.[4] | Ensure the starting aldehyde is of high purity. Use high-purity, degassed solvents. If poisoning is suspected, a higher catalyst loading might be necessary, but purification is the best long-term solution.[4] | |
| Insufficient Hydrogen Pressure/Mixing: Poor contact between the hydrogen gas, substrate, and catalyst surface. | Ensure the reaction vessel is properly sealed. For stubborn reactions, increase the hydrogen pressure using a Parr hydrogenation apparatus. Ensure vigorous stirring to maintain a good suspension of the catalyst.[4] | |
| Significant Defluorination Byproduct | Overly Aggressive Conditions: High temperature, high pressure, or prolonged reaction times can promote C-F bond cleavage. | Operate at room temperature and atmospheric pressure initially. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. |
| Catalyst Choice: While Pd/C is standard, in some cases it can be too aggressive for sensitive C-F bonds. | Consider screening alternative catalysts. Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Alumina (Rh/Al₂O₃) can sometimes offer higher selectivity and less dehalogenation. | |
| Acidic Conditions: Trace acidic impurities can facilitate hydrodefluorination. | Add a non-nucleophilic base, such as 1-2 equivalents of potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize any acidic species. |
FAQ 2: Reductive Amination
Q: What are the best catalytic methods for converting this compound into a secondary or tertiary amine?
A: Reductive amination is a robust, two-step, one-pot reaction. The aldehyde first condenses with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ. The choice of reducing agent is critical to ensure it selectively reduces the C=N bond without reducing the starting aldehyde.
Recommended Reagent/Catalyst Systems:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for its mildness and broad functional group tolerance. It is particularly effective because it is less reactive towards the aldehyde compared to the protonated imine intermediate.
-
Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Additive: A catalytic amount of acetic acid (AcOH) is often added to facilitate imine formation.
-
-
Catalytic Hydrogenation: This method is also highly effective and can be considered a "greener" alternative. The reaction is performed under a hydrogen atmosphere with a suitable metal catalyst.
-
Catalyst: 10% Pd/C or Platinum(IV) oxide (PtO₂).
-
Hydrogen Source: H₂ gas (balloon or Parr apparatus).
-
Solvent: Ethanol, Methanol.
-
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low Yield of Amine Product | Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. | Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), to the reaction mixture to drive the equilibrium towards the imine intermediate. |
| Side Reaction of Aldehyde: The reducing agent may be reducing the starting aldehyde to the benzyl alcohol. This is more common with stronger reducing agents like NaBH₄. | Use a milder, more selective reagent like NaBH(OAc)₃, which is specifically suited for this transformation. If using NaBH₄, ensure the imine is fully formed before adding the reducing agent at a low temperature (0°C). | |
| Reaction Stalls | Catalyst Deactivation (Hydrogenation Method): The amine product or starting amine can sometimes act as a ligand and poison the catalyst surface. | Increase the catalyst loading or switch to a different catalyst like PtO₂. Ensure the system is free of other potential catalyst poisons.[5] |
| Poor Quality Reagents: The reducing agent may have degraded due to moisture. | Use a fresh bottle of NaBH(OAc)₃, which is known to be hygroscopic. |
FAQ 3: Carbon-Carbon Bond Formation (e.g., Wittig, Suzuki)
Q: I am performing a C-C bond forming reaction. How do the substituents on the benzaldehyde affect catalyst choice and reaction conditions?
A: The strong electron-withdrawing nature of the -F and -OCF₃ groups makes the aldehyde highly reactive in nucleophilic addition-type reactions like the Wittig reaction. For cross-coupling reactions, while the aldehyde itself isn't the coupling partner, the stability of the molecule under typical coupling conditions is a key consideration.
Wittig Reaction: The enhanced electrophilicity of the carbonyl carbon in this compound generally leads to faster reaction rates with phosphorus ylides.[2]
-
Catalyst/Reagent: No catalyst is typically needed. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
-
Key Consideration: Due to the high reactivity, reactions with unstabilized ylides should be conducted at low temperatures (e.g., -78°C to 0°C) to improve selectivity for the (Z)-alkene isomer. For stabilized ylides, the reaction can often be run at room temperature or with gentle heating to yield the (E)-alkene.
Stability in Cross-Coupling Reactions (e.g., Suzuki, Heck): If another functional group on a molecule containing the this compound moiety is undergoing a palladium-catalyzed cross-coupling, the C-F bond is generally stable. However, hydrodefluorination can occur under harsh conditions.
-
Catalyst System: Standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos or XPhos) are suitable.
-
Troubleshooting to Prevent Defluorination:
-
Use Weaker Bases: Employ bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH to minimize side reactions.[6]
-
Lower Reaction Temperature: Screen temperatures from room temperature to 80°C. Higher temperatures can promote C-F bond cleavage.[6]
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos or XPhos can accelerate the desired reductive elimination step, outcompeting potential dehalogenation pathways.[6]
-
Caption: Troubleshooting workflow for catalytic hydrogenation.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation to 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol
This protocol describes the reduction of the aldehyde using a standard Pd/C catalyst.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (10% w/w, 0.05 eq Pd)
-
Ethanol (ACS Grade)
-
Hydrogen (H₂) gas balloon
-
Celite™
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.08 g, 10.0 mmol).
-
Solvent Addition: Dissolve the aldehyde in ethanol (50 mL).
-
Inerting: Carefully add the 10% Pd/C catalyst (e.g., 532 mg, 0.5 mmol Pd) to the solution. Caution: Pd/C is flammable in the presence of air and solvents.
-
Hydrogenation: Seal the flask with a septum, and purge the flask by evacuating and backfilling with nitrogen (3 cycles), followed by hydrogen gas (3 cycles).
-
Reaction: Leave the reaction to stir vigorously under a positive pressure of hydrogen (from a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 10 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol, which can be further purified by silica gel chromatography if necessary.
Protocol 2: Reductive Amination with Benzylamine using NaBH(OAc)₃
This protocol details the synthesis of a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic, ~5% v/v)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.04 g, 5.0 mmol) in DCE (25 mL).
-
Amine Addition: Add benzylamine (0.57 mL, 5.25 mmol) and a few drops of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture. Note: Slight gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 4-12 hours.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
References
- BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
- Grokipedia. (2026). 4-Trifluoromethylbenzaldehyde.
-
Slanina, T., & Slavíček, P. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC - PubMed Central. [Link]
-
Wikipedia. (2023). 4-Trifluoromethylbenzaldehyde. [Link]
- Google Patents. (1986).
-
de Vries, J. G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. [Link]
-
Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions of 3-(Trifluoromethyl)benzaldehyde.
- BenchChem. (2025).
- BenchChem. (2025). Preventing over-oxidation during 3-(Trifluoromethyl)benzaldehyde synthesis.
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. [Link]
Sources
- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protecting Group Strategies for 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for synthetic strategies involving 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing protecting groups with this highly functionalized and reactive building block. The electron-withdrawing nature of both the fluoro and trifluoromethoxy substituents significantly influences the reactivity of the aldehyde, necessitating careful consideration of protecting group selection and reaction conditions.[1]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experimental work.
Understanding the Substrate: Key Reactivity Considerations
The unique electronic properties of this compound present both opportunities and challenges in organic synthesis. The presence of two strong electron-withdrawing groups, the 4-fluoro and the 3-trifluoromethoxy substituents, renders the carbonyl carbon exceptionally electrophilic.[1][2] This heightened reactivity makes the aldehyde susceptible to nucleophilic attack, which can be advantageous for desired transformations but also problematic if side reactions are not controlled.[1]
Therefore, the use of protecting groups is often essential to mask the aldehyde functionality while performing reactions on other parts of the molecule or to prevent undesired reactions such as oxidation or polymerization.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my acetal protection of this compound resulting in low yields?
A1: Low yields in acetal formation with this substrate are often due to its high reactivity and the specific reaction conditions. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The strong electron-withdrawing groups can make the hemiacetal intermediate less stable, potentially slowing down the conversion to the full acetal.
-
Solution: Increase the reaction time or consider using a more efficient water removal method, such as a Dean-Stark apparatus, to drive the equilibrium towards the product.[5]
-
-
Acid Catalyst Issues: The choice and amount of acid catalyst are critical.
-
Solution: Use a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) or a Lewis acid such as cerium(III) triflate, which can be effective under mild conditions.[6] Ensure the catalyst is fresh and anhydrous.
-
-
Substrate Purity: Impurities in the starting benzaldehyde can interfere with the reaction.
-
Solution: Purify the this compound by distillation or chromatography before use.
-
Q2: I'm observing decomposition of my substrate during acetal deprotection. What are the likely causes and solutions?
A2: Decomposition during deprotection is a common issue, particularly with electron-deficient benzaldehydes. The strongly acidic conditions typically used for acetal hydrolysis can lead to side reactions on the aromatic ring or with the trifluoromethoxy group.[6][7]
-
Harsh Acidic Conditions: Prolonged exposure to strong aqueous acids can be detrimental.
-
Solution: Employ milder deprotection methods. Catalytic amounts of reagents like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water or erbium(III) triflate (Er(OTf)₃) in wet nitromethane can efficiently cleave acetals under gentle conditions.[6][7] Electrochemical deprotection methods under neutral conditions have also been developed and can be a viable alternative.[8]
-
-
Reaction Temperature: Elevated temperatures can accelerate decomposition.
-
Solution: Perform the deprotection at room temperature or even lower if the reaction kinetics allow. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
-
Q3: Can I use orthogonal protecting group strategies with this molecule?
A3: Yes, orthogonal protecting group strategies are highly recommended, especially in multi-step syntheses.[4] This allows for the selective removal of one protecting group without affecting others.[4]
-
Example Strategy: If you need to perform a reaction sensitive to acidic conditions after protecting the aldehyde, you could use an acid-labile acetal for the aldehyde and a base-labile or hydrogenation-cleavable protecting group for another functional group on a different part of your molecule.
-
Common Orthogonal Pairs:
-
Acid-Labile (Aldehyde): Dioxolane acetal (removed with mild acid).[3]
-
Base-Labile (e.g., for a phenol): Acetate ester (removed with K₂CO₃/MeOH).[4]
-
Fluoride-Labile (e.g., for an alcohol): Silyl ethers like TBDMS (removed with TBAF).[9][10]
-
Hydrogenolysis-Labile (e.g., for an amine or alcohol): Benzyl (Bn) or benzyloxycarbonyl (Cbz) group (removed with H₂/Pd-C).[10][11]
-
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Acetal Formation | Insufficient water removal. | Use a Dean-Stark apparatus or molecular sieves to effectively remove water and drive the reaction to completion.[5] |
| Inactive catalyst. | Use a fresh, anhydrous acid catalyst. Consider switching to a milder Lewis acid catalyst.[6] | |
| Side Reactions During Protection | Polymerization of the aldehyde. | Add a radical inhibitor like BHT to the reaction mixture. Perform the reaction at a lower temperature. |
| Oxidation of the aldehyde. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Yield on Deprotection | Substrate degradation under harsh acidic conditions. | Use milder deprotection reagents such as iodine in acetone or bismuth nitrate under specific conditions.[6] Consider non-aqueous deprotection methods.[12] |
| Incomplete reaction. | Monitor the reaction progress carefully by TLC or LC-MS. If using mild conditions, a longer reaction time may be necessary. | |
| Difficulty with Work-up | Emulsion formation. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product volatility. | Be cautious during solvent removal under reduced pressure. Use a rotary evaporator at a moderate temperature and pressure. |
Experimental Protocols
Protocol 1: Acetal Protection using Ethylene Glycol
This protocol describes a standard procedure for the formation of a 1,3-dioxolane protecting group.
Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (pTSA) (0.02 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, toluene, and ethylene glycol.
-
Add the catalytic amount of pTSA to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and TLC analysis indicates complete consumption of the starting material, cool the reaction to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected aldehyde.
-
Purify the product by flash column chromatography or distillation if necessary.
Protocol 2: Mild Acetal Deprotection
This protocol outlines a gentle method for acetal cleavage to minimize substrate degradation.
Materials:
-
Protected this compound (as the 1,3-dioxolane)
-
Acetone
-
Water
-
Iodine (catalytic amount)
-
10% Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected aldehyde in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of iodine to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding 10% sodium thiosulfate solution until the iodine color disappears.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected aldehyde as needed.
Visualizing Protecting Group Strategies
Workflow for Selecting a Protecting Group
Caption: Decision tree for selecting a suitable protecting group for the aldehyde.
General Protection/Deprotection Workflow
Caption: A generalized workflow illustrating the protection-reaction-deprotection sequence.
References
- BenchChem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
- BenchChem. Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
- Organic Chemistry Portal. Dimethyl Acetals.
- Green Chemistry (RSC Publishing). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
- PMC - NIH. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate.
- Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- MDPI. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis.
- ResearchGate. Proposed mechanism for deprotection of benzaldehyde dimethyl acetal.
- TCI Chemicals. Protecting Agents.
- YouTube. When is Protection Necessary? Protecting Aldehydes and Ketones Examples.
- Semantic Scholar. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.
- Wikipedia. 4-Trifluoromethylbenzaldehyde.
- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 8. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
- 12. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel fluorinated aromatic compounds is paramount. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, a key building block, presents a unique analytical challenge due to the complex interplay of its electron-withdrawing substituents. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectroscopic features, offering a comparative perspective with alternative analytical techniques. In the absence of directly published spectra for this specific molecule, this guide employs a robust, scientifically-grounded approach by leveraging spectral data from closely related structural analogs to predict and interpret its NMR characteristics.
The Rationale for Analog-Based Spectral Prediction
Predictive spectroscopy, particularly in NMR, is a cornerstone of chemical research. By systematically analyzing the ¹H and ¹³C NMR data of structurally similar compounds—4-fluorobenzaldehyde, 3-(trifluoromethyl)benzaldehyde, and 4-(trifluoromethoxy)benzaldehyde—we can deconstruct the individual and combined electronic effects of the fluoro, trifluoromethoxy, and aldehyde functionalities on the benzaldehyde core. This approach allows for a highly accurate prediction of the chemical shifts and coupling constants for the target molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality, reproducible NMR data for compounds of this nature, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating necessary checks and calibrations.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the benzaldehyde derivative.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃), a standard solvent for routine NMR analysis of moderately polar organic compounds.
-
For quantitative analysis, the use of an internal standard with a known concentration, such as tetramethylsilane (TMS), is advised. TMS also serves as the reference for chemical shifts (0 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Calibration and Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is crucial for resolving complex coupling patterns.
-
Before data acquisition, perform standard instrument shimming to optimize the magnetic field homogeneity across the sample.
-
Calibrate the 90° pulse width for both the ¹H and ¹³C channels to ensure accurate signal excitation and quantification.
3. Data Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | ~2-3 seconds | ~1-2 seconds |
| Relaxation Delay | 2-5 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024-4096 (or more, depending on sample concentration) |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction to ensure accurate integration.
-
Reference the spectrum to the TMS signal at 0 ppm.
Predicted ¹H and ¹³C NMR Analysis of this compound
The following analysis is a prediction based on the established substituent effects observed in the analog molecules.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit three distinct signals in the aromatic region and one signal for the aldehydic proton.
| Predicted Signal | Multiplicity | Approximate Chemical Shift (ppm) | Coupling Constants (Hz) | Rationale |
| H-2 | Doublet of doublets (dd) | 7.9 - 8.1 | ³J(H2-H6) ≈ 2-3 Hz, ⁴J(H2-F) ≈ 4-6 Hz | Downfield shift due to proximity to the electron-withdrawing aldehyde group. Coupling to both H-6 and the fluorine at C-4. |
| H-5 | Doublet of doublets (dd) | 7.4 - 7.6 | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F) ≈ 8-10 Hz | Upfield relative to H-2 and H-6 due to the para-position to the aldehyde. Significant coupling to both H-6 and the fluorine at C-4. |
| H-6 | Doublet of doublets (dd) | 7.7 - 7.9 | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F) ≈ 2-4 Hz | Downfield shift due to ortho-position to the aldehyde group. Coupling to H-5 and a smaller coupling to the fluorine at C-4. |
| Aldehyde CHO | Singlet | 9.9 - 10.1 | N/A | Characteristic chemical shift for benzaldehydic protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals.
| Predicted Signal | Multiplicity (due to C-F coupling) | Approximate Chemical Shift (ppm) | Rationale |
| C=O | Singlet | 189 - 192 | Typical chemical shift for an aromatic aldehyde carbonyl carbon. |
| C-1 | Singlet | 132 - 135 | The carbon bearing the aldehyde group. |
| C-2 | Singlet | 128 - 131 | |
| C-3 | Quartet (q) | 145 - 148 | Carbon attached to the OCF₃ group, showing a large ¹J(C-F) coupling with the fluorine atoms of the trifluoromethoxy group. |
| C-4 | Doublet (d) | 160 - 164 | Carbon attached to the fluorine atom, exhibiting a large ¹J(C-F) coupling. |
| C-5 | Doublet (d) | 118 - 121 | Shows a smaller ²J(C-F) coupling to the fluorine at C-4. |
| C-6 | Singlet | 130 - 133 | |
| OCF₃ | Quartet (q) | 119 - 122 | The carbon of the trifluoromethoxy group, with a very large ¹J(C-F) coupling. |
Comparative Analysis with Alternative Techniques
While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern.[1] | High sensitivity, requires minimal sample. | Does not provide detailed structural connectivity information. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Fast, non-destructive, and provides information on bond vibrations. | Can be ambiguous for complex molecules with overlapping functional group frequencies. |
| Gas Chromatography (GC) | Determines the purity of the sample and can be coupled with MS for identification. | Excellent for separating volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Visualizing Molecular Structure and Analytical Workflow
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the spectroscopic analysis.
Conclusion
References
-
SpectraBase. 4-Trifluoromethoxy-benzaldehyde. [Link]
-
PubChemLite. This compound (C8H4F4O2). [Link]
-
NIST WebBook. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. [Link]
-
The Royal Society of Chemistry. Supporting Information for.... [Link]
-
Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]
Sources
A Comparative Guide to the Purity Analysis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde: HPLC vs. GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for starting materials and intermediates is not merely a quality control checkbox; it is a cornerstone of process safety, product efficacy, and regulatory compliance. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, a key building block in the synthesis of various agrochemicals and pharmaceuticals, presents a unique analytical challenge due to its potential for isomeric impurities and degradation products.[1][2] This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this compound.
The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte and the specific information required.[3][4] This guide will delve into the causality behind the experimental choices for each technique, offering field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
Understanding the Analyte: this compound
This compound is a liquid at room temperature with a boiling point of approximately 178°C.[5] Its structure, featuring a polar carbonyl group and an aromatic ring substituted with electron-withdrawing fluorine and trifluoromethoxy groups, makes it amenable to analysis by both HPLC and GC-MS. However, the potential for thermal degradation and the presence of non-volatile impurities are critical considerations in method selection.
Potential Impurities:
The purity of this compound can be compromised by impurities stemming from the synthetic route or degradation. These may include:
-
Positional Isomers: Such as 3-fluoro-4-(trifluoromethoxy)benzaldehyde or other isomers, which can be challenging to separate due to similar physical properties.[6][7][8]
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 4-fluoro-3-(trifluoromethoxy)benzoic acid.[2]
-
Starting Materials and Byproducts: Residual starting materials or byproducts from the synthesis process.[9]
-
Degradation Products: Formed during storage or under thermal stress.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[10] It is particularly well-suited for the analysis of thermally labile or non-volatile compounds.[11][12]
The Rationale for HPLC in Purity Analysis
The primary advantage of HPLC for this application lies in its ability to analyze the sample at ambient or near-ambient temperatures, thus minimizing the risk of on-column degradation of the aldehyde. Furthermore, HPLC can readily separate a wide range of compounds, including non-volatile impurities like the corresponding carboxylic acid.
Experimental Protocol: HPLC-UV
1. Instrumentation:
- HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[11]
2. Chromatographic Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust choice for the separation of aromatic aldehydes and their impurities.
- Mobile Phase: A gradient elution is employed to effectively separate compounds with a range of polarities.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Program:
- 0-1 min: 30% B
- 1-10 min: 30% to 80% B
- 10-12 min: 80% B
- 12.1-15 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detector Wavelength: 254 nm (Aromatic compounds typically exhibit strong absorbance at this wavelength).
- Injection Volume: 5 µL
- Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and qualitative information about the sample components.[13][14] It is an ideal technique for the analysis of volatile and semi-volatile compounds.[4][15]
The Rationale for GC-MS in Purity Analysis
GC-MS offers exceptional sensitivity and selectivity.[15] The mass spectrometer provides structural information, which is invaluable for the positive identification of unknown impurities.[14] For a compound like this compound with a moderate boiling point, GC is a viable analytical option, provided that the compound is thermally stable under the analysis conditions.
Experimental Protocol: GC-MS
1. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).[13]
2. Chromatographic Conditions:
- Column: A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating aromatic compounds. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250°C
- Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
- Injection Volume: 1 µL
- Oven Temperature Program:
- Initial Temperature: 80°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C.
- Hold: 5 minutes at 200°C.
- Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane to a concentration of 100 µg/mL.
3. Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Comparative Performance Data
To illustrate the performance of each technique, a hypothetical batch of this compound containing plausible impurities was analyzed. The results are summarized below.
Table 1: Hypothetical HPLC-UV Purity Analysis Results
| Peak No. | Retention Time (min) | Compound Identity | Area % |
| 1 | 4.2 | 4-Fluoro-3-(trifluoromethoxy)benzoic acid | 0.45 |
| 2 | 8.5 | This compound | 99.20 |
| 3 | 8.9 | 3-Fluoro-4-(trifluoromethoxy)benzaldehyde (Isomer) | 0.35 |
Table 2: Hypothetical GC-MS Purity Analysis Results
| Peak No. | Retention Time (min) | Compound Identity | Area % | Mass Spectral Confirmation |
| 1 | 7.8 | This compound | 99.55 | Match with reference spectrum |
| 2 | 8.1 | 3-Fluoro-4-(trifluoromethoxy)benzaldehyde (Isomer) | 0.45 | Match with reference spectrum |
Note: The non-volatile benzoic acid impurity would not elute under these GC conditions and therefore is not detected.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not a limiting factor. Ideal for non-volatile and thermally sensitive compounds. | Requires volatile or semi-volatile analytes that are thermally stable. |
| Separation Efficiency | High, especially with modern UHPLC systems. Excellent for resolving isomers. | Very high, with long capillary columns providing superior resolution for volatile compounds. |
| Detection | Primarily quantitative (UV-Vis). PDA provides spectral information for peak purity assessment. | Both quantitative and qualitative. Mass spectrometer provides definitive identification of compounds.[14] |
| Sensitivity | Good, typically in the low ppm range. | Excellent, often reaching ppb levels, especially with selected ion monitoring (SIM).[15] |
| Analysis of Impurities | Can detect a broad range of impurities, including non-volatile and polar compounds. | Limited to volatile impurities. Non-volatile impurities may not elute or could degrade in the injector. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | Generally faster for volatile compounds, with run times often under 20 minutes. |
| Method Development | Can be more complex due to the variety of columns and mobile phases. | Often more straightforward, with temperature programming being the primary variable. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with its own distinct advantages.
HPLC is the recommended primary technique for comprehensive purity assessment. Its ability to analyze the compound without thermal stress and to detect non-volatile impurities like the corresponding carboxylic acid makes it a more robust and reliable method for a complete purity profile. The validation of analytical methods is crucial to ensure accurate and reliable data.[16][17]
GC-MS serves as an excellent complementary technique. Its high resolving power and the definitive identification provided by the mass spectrometer are invaluable for confirming the identity of isomeric impurities and for detecting trace volatile contaminants that might be missed by HPLC-UV.
For a comprehensive quality control strategy, a dual-pronged approach is optimal. HPLC should be employed for routine purity testing and the quantification of all potential impurities. GC-MS should be utilized for the initial characterization of new batches, for troubleshooting out-of-specification results, and for in-depth impurity identification. This integrated approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of downstream processes and final products.
References
- Agilent. Gas chromatography mass spectrometry basic principles. [URL: https://www.agilent.com/en/products/gas-chromatography-mass-spectrometry-gc-ms/gc-ms-basics]
- Benchchem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. [URL: https://www.benchchem.
- Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram. [URL: https://microbenotes.
- Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses. [URL: https://www.chromtech.
- Shimadzu Scientific Instruments. Gas Chromatography Mass Spectrometry (GCMS). [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/gcms/index.html]
- Gavin Publishers. Validation of Analytical Methods: A Review. [URL: https://www.gavinpublishers.
- Chemistry Notes. (2022, October 3). Gas Chromatography Mass Spectrometry: Principle, Instrumentation, Advantages, and 10 Reliable Applications. [URL: https://www.chemistrynotes.
- Wikipedia. High-performance liquid chromatography. [URL: https://en.wikipedia.
- Persee. (2025, April 24). High-Performance Liquid Chromatography (HPLC): Principles and Applications. [URL: https://www.persee.fr/doc/seve_1167-6379_2025_num_25_1_2025]
- Drawell. 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS). [URL: https://www.drawell.
- Slideshare. HPLC Principle,Instrumentation and Application. [URL: https://www.slideshare.
- Unknown. Gas Chromatography - Mass Spectrometry. [URL: https://www.cpp.edu/~sjanz/physical_chemistry/ch362_lectures/gc_ms/gc_ms.pdf]
- CS@Purdue. Live qualification/validation of purity methods for protein products. [URL: https://docs.lib.purdue.edu/cgi/viewcontent.cgi?article=1001&context=preform]
- UND Scholarly Commons. (2015, August 7). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [URL: https://commons.und.edu/theses/1770/]
- Benchchem. Common impurities in commercial 4-Fluorobenzaldehyde. [URL: https://www.benchchem.com/technical-support/common-impurities-in-commercial-4-fluorobenzaldehyde]
- Sigma-Aldrich. 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/469335]
- Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2009/reducing-acetonitrile-usage-for-the-hplc-analysis-of-aldehyde-and-ketone-pollutants.html]
- Chem-Impex. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. [URL: https://www.chemimpex.com/products/07331]
- ResearchGate. (2012, August 15). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. [URL: https://www.researchgate.
- Unknown. Analytical method validation: A brief review. [URL: https://globalresearchonline.net/journalcontents/v42-2/15.pdf]
- Sigma-Aldrich. 3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds010759]
- LCGC International. Analytical Method Validation: Back to Basics, Part II. [URL: https://www.chromatographyonline.
- ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines | Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jf506362g]
- EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. [URL: https://www.epa.gov/sites/default/files/2019-09/documents/m8315a.pdf]
- ChemicalBook. 4-Fluoro-3-(trifluoromethyl)benzaldehyde CAS#: 67515-60-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8272993.htm]
- ChemicalBook. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8722180.htm]
- Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. [URL: https://academic.oup.com/bbb/article/84/11/2446/5909307]
- PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [URL: https://pubmed.ncbi.nlm.nih.gov/17335010/]
- Shimadzu. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [URL: https://www.shimadzu.
- ResearchGate. (2015, March 13). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. [URL: https://www.researchgate.
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [URL: https://www.auroraprosci.com/hplc-analysis-of-aldehydes-and-ketones-in-air-samples/]
- Sinoshiny. (2025, November 6). What are the common impurities in benzaldehyde?. [URL: https://www.sinoshiny.com/news/what-are-the-common-impurities-in-benzaldehyde.html]
- SciRP.org. (2018, January 18). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [URL: https://www.scirp.
- Google Patents. US6297405B1 - Fluorinated and chlorinated benzaldehydes. [URL: https://patents.google.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Trifluoromethyl)benzaldehyde | 455-19-6. [URL: https://www.tcichemicals.com/IN/en/p/T1091]
- Santa Cruz Biotechnology. 4-(Trifluoromethyl)benzaldehyde | CAS 455-19-6 | SCBT. [URL: https://www.scbt.com/p/4-trifluoromethyl-benzaldehyde-455-19-6]
- Tokyo Chemical Industry Co., Ltd.(APAC). 4-(Trifluoromethyl)benzaldehyde | 455-19-6. [URL: https://www.tcichemicals.com/JP/en/p/T1091]
- Pharmaffiliates. Benzaldehyde-impurities. [URL: https://www.pharmaffiliates.com/en/benzaldehyde-and-its-impurities]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. microbenotes.com [microbenotes.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
- 9. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 10. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 11. chromtech.com [chromtech.com]
- 12. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
- 13. agilent.com [agilent.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. wjarr.com [wjarr.com]
A Comparative Guide to 4-Fluoro-3-(trifluoromethoxy)benzaldehyde and Other Key Benzaldehydes for Advanced Synthesis
Welcome to a detailed comparative analysis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, a sophisticated building block, against a spectrum of functionally distinct benzaldehydes. This guide is tailored for researchers, medicinal chemists, and drug development professionals who require a nuanced understanding of how substituent effects dictate reactivity and application. We will move beyond simple descriptions to explore the underlying electronic and steric principles, supported by comparative data and actionable experimental protocols.
Introduction: The Critical Role of Substituents in Modulating Benzaldehyde Reactivity
Benzaldehydes are foundational scaffolds in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aldehyde functional group is exquisitely sensitive to the nature and position of substituents on the aromatic ring. An electron-donating group (EDG) like methoxy (-OCH₃) decreases the electrophilicity of the carbonyl carbon, retarding nucleophilic attack. Conversely, an electron-withdrawing group (EWG) like nitro (-NO₂) enhances carbonyl electrophilicity, accelerating such reactions.[1][2][3]
This guide focuses on This compound , a molecule featuring two powerful electron-withdrawing substituents. The para-fluoro and meta-trifluoromethoxy groups work in concert to create a highly electron-deficient carbonyl center, unlocking unique reactivity profiles. To fully appreciate its characteristics, we will compare it against:
-
Benzaldehyde : The unsubstituted baseline.
-
4-Fluorobenzaldehyde : Isolates the effect of the para-fluoro group.[4]
-
3-(Trifluoromethoxy)benzaldehyde : Isolates the effect of the meta-trifluoromethoxy group.[5]
-
4-Nitrobenzaldehyde : A classic example of a strongly activated benzaldehyde.[1]
-
4-Methoxybenzaldehyde : A classic example of a deactivated benzaldehyde.[6]
Electronic Effects and Physicochemical Properties: A Quantitative Comparison
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic influence of its substituents, which can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.
The -F substituent at the para position exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R), resulting in a net electron-withdrawing character (σₚ = +0.062).[7] The -OCF₃ group is a much stronger EWG, primarily through a powerful inductive effect (σₘ = +0.39), and is prized for its ability to enhance metabolic stability and lipophilicity in drug candidates.[8][9]
The combination of these two groups in This compound results in a significantly electron-deficient aromatic ring and a highly electrophilic aldehyde carbon.
Diagram: Electronic Influence on the Benzaldehyde Scaffold
This diagram illustrates how electron-withdrawing groups (EWGs) pull electron density from the carbonyl carbon, increasing its partial positive charge (δ+) and thus its electrophilicity and reactivity toward nucleophiles.
Caption: EWGs enhance the electrophilicity of the carbonyl carbon.
The following table summarizes key physicochemical properties of our selected benzaldehydes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hammett Constant (σ) of Substituent(s) |
| This compound | C₈H₄F₄O | 192.11 | 60 °C @ 0.5 mmHg[10] | 1.41[10] | σₚ-F = +0.06, σₘ-OCF₃ = +0.39 |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 | σ-H = 0.00 |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 181 °C @ 760 mmHg[11] | 1.157[11] | σₚ-F = +0.062[7] |
| 3-(Trifluoromethoxy)benzaldehyde | C₈H₅F₃O₂ | 190.12 | 83-86 °C @ 24 mmHg | 1.33 | σₘ-OCF₃ = +0.39 |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 277.6 | 1.498 | σₚ-NO₂ = +0.78[7] |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 248 | 1.119 | σₚ-OCH₃ = -0.27[12] |
Note: Data compiled from various sources. Hammett constants are indicative of electronic effects.
Comparative Chemical Reactivity
The enhanced electrophilicity of this compound translates directly to increased reactivity in reactions involving nucleophilic attack at the carbonyl carbon.
A. Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is highly sensitive to the aldehyde's electrophilicity.[1] Aldehydes bearing strong EWGs react faster and often give higher yields.[13][14]
Reactivity Trend: 4-Nitrobenzaldehyde > this compound > 3-(Trifluoromethoxy)benzaldehyde ≈ 4-Fluorobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde
This trend is well-supported in the literature, where electron-deficient benzaldehydes consistently outperform electron-rich and unsubstituted analogues in condensations.[1][15] For instance, in catalyst-free Knoevenagel condensations in water, 4-nitrobenzaldehyde shows significantly faster conversion times compared to benzaldehyde.[14] Given the potent combined electron-withdrawing effects of its substituents, this compound is expected to exhibit reactivity comparable to, or slightly less than, 4-nitrobenzaldehyde.
B. Oxidation and Reduction
-
Oxidation: The oxidation of benzaldehydes to benzoic acids is generally accelerated by electron-donating groups which can stabilize the transition state.[6] Therefore, this compound would be expected to be more resistant to oxidation compared to benzaldehyde or 4-methoxybenzaldehyde.
-
Reduction: Conversely, reduction to the corresponding benzyl alcohol via nucleophilic hydride attack (e.g., with NaBH₄) is accelerated by EWGs. These groups increase the electrophilicity of the carbonyl carbon, making it a better hydride acceptor.
Reduction Reactivity Trend: 4-Nitrobenzaldehyde > this compound > Benzaldehyde > 4-Methoxybenzaldehyde
Applications in Drug Discovery and Materials Science
The unique combination of substituents in this compound makes it a highly valuable building block.
-
Metabolic Stability: The trifluoromethoxy (-OCF₃) group is a bioisostere of less stable groups (like methoxy) and is exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[8][16] Incorporating this moiety can significantly prolong a drug's half-life and improve its pharmacokinetic profile.[16][17]
-
Lipophilicity and Permeability: Both the -F and -OCF₃ groups increase a molecule's lipophilicity.[8][9] This is a critical parameter for tuning a drug candidate's solubility, membrane permeability, and bioavailability.[8][18]
-
Binding Affinity: The potent electronic properties of these substituents can lead to enhanced binding interactions with biological targets.[19]
-
Materials Science: This aldehyde is used in the formulation of advanced polymers and coatings, where its unique chemical properties can enhance thermal stability and durability.[10]
Experimental Protocol: Comparative Knoevenagel Condensation
To provide a practical demonstration of the reactivity differences, this section details a protocol for a comparative Knoevenagel condensation.
Objective: To compare the reaction rate and yield of this compound against benzaldehyde and 4-methoxybenzaldehyde in a piperidine-catalyzed Knoevenagel condensation with malononitrile.
Diagram: Experimental Workflow
Caption: Workflow for the comparative Knoevenagel condensation.
Materials:
-
This compound
-
Benzaldehyde
-
4-Methoxybenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (Reagent Grade)
-
Ethyl Acetate
-
Deionized Water
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Preparation: Set up three identical round-bottom flasks equipped with magnetic stirrers. Label them for each of the three aldehydes.
-
Charging Reactants: To each flask, add the respective aldehyde (1.0 mmol), malononitrile (1.0 mmol, 1.0 eq), and ethanol (10 mL). Stir the mixtures until all solids dissolve.
-
Reaction Initiation: To each flask, add piperidine (0.1 mmol, 0.1 eq) and start a timer. Stir the reactions at room temperature.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to monitor the consumption of the starting aldehyde.
-
Work-up: Once the reaction with this compound is deemed complete by TLC, quench all three reactions by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Determine the crude yield for each reaction. Purify the products by recrystallization if necessary and calculate the final isolated yield.
Expected Outcome:
The reaction with This compound is expected to proceed most rapidly, reaching completion significantly faster than benzaldehyde. The reaction with 4-methoxybenzaldehyde will be the slowest, likely showing minimal conversion in the same timeframe. This experiment provides direct, tangible evidence of the powerful activating effect of the fluoro and trifluoromethoxy substituents.
Conclusion
This compound is not merely another substituted aldehyde; it is a highly engineered building block designed for advanced applications. Its dual electron-withdrawing substituents render its carbonyl carbon exceptionally electrophilic, leading to significantly enhanced reactivity in nucleophilic addition and condensation reactions compared to standard benzaldehydes. This heightened reactivity, combined with the beneficial pharmacokinetic properties imparted by the trifluoromethoxy group—namely metabolic stability and modulated lipophilicity—makes it an invaluable tool for medicinal chemists aiming to overcome common drug development hurdles. For synthetic and materials scientists, its predictable, high reactivity offers a clear advantage in constructing complex molecular architectures. Understanding the principles outlined in this guide allows researchers to strategically leverage the unique attributes of this and other substituted benzaldehydes to achieve their specific synthetic goals.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluorobenzaldehyde: Properties, Synthesis, and Applications. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]
-
Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]
-
Knowledge. (2025). 4-Fluorobenzaldehyde (CAS: 459-57-4): Physical and Chemical Properties and Applications. Retrieved from [Link]
-
AIP Publishing. (2012). Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: A comparison with benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
-
Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? Retrieved from [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Doubtnut. (n.d.). Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]
-
Ngai, M. Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NIH Public Access. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes... Retrieved from [Link]
-
Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde. Retrieved from [Link]
- Schwarzenbach, R. P., et al. (2003). Environmental Organic Chemistry. John Wiley & Sons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. global.oup.com [global.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
A Comparative Guide to the Efficacy of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde in TAAR1 Ligand Synthesis
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics targeting neuropsychiatric disorders has identified Trace Amine-Associated Receptor 1 (TAAR1) as a promising molecular target.[1][2][3] As a key modulator of monoaminergic systems, TAAR1 agonists are actively being investigated for their potential in treating conditions such as schizophrenia and depression.[1][3] The judicious selection of starting materials is a critical determinant of success in the synthesis of potent and selective TAAR1 ligands. This guide provides an in-depth comparison of the efficacy of 4-fluoro-3-(trifluoromethoxy)benzaldehyde as a precursor for TAAR1 ligand synthesis, weighed against alternative benzaldehyde derivatives.
The Strategic Advantage of Fluorine and Trifluoromethoxy Moieties in TAAR1 Ligand Design
The introduction of fluorine-containing functional groups into drug candidates is a well-established strategy to enhance their pharmacological properties.[4][5] The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, offer a unique combination of electronic and steric properties that can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.[4][5]
The rationale for employing this compound in the synthesis of TAAR1 ligands is rooted in the advantageous properties conferred by its substituents:
-
Enhanced Metabolic Stability: The trifluoromethoxy group is known to be more resistant to oxidative metabolism compared to a methoxy group.[4] This is attributed to the strong electron-withdrawing effect of the fluorine atoms, which reduces the electron density on the oxygen and makes it less susceptible to enzymatic oxidation.[4]
-
Increased Lipophilicity: Both the fluorine atom and the trifluoromethoxy group contribute to increased lipophilicity.[4] This property can enhance a drug's ability to cross the blood-brain barrier, a crucial attribute for centrally acting agents like TAAR1 ligands.
-
Modulation of Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity.[4] The steric bulk of the trifluoromethoxy group can also promote specific binding orientations within the receptor's active site.[4]
Comparative Synthesis of a Model TAAR1 Ligand
To objectively assess the efficacy of this compound, we will consider the synthesis of a hypothetical, yet representative, TAAR1 ligand scaffold: a substituted 2-aminoimidazoline. This class of compounds has been explored for TAAR1 agonism. The general synthetic approach involves the condensation of a substituted benzaldehyde with ethylenediamine, followed by cyclization.
Experimental Protocols
Protocol 1: Synthesis of a TAAR1 Ligand Precursor from this compound
This protocol outlines the initial step in the synthesis, the formation of the Schiff base intermediate.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol.
-
Add 1.1 equivalents of ethylenediamine to the solution.
-
Stir the reaction mixture at room temperature.
Step 2: Monitoring and Work-up
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude Schiff base.
Step 3: Purification
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-(4-fluoro-3-(trifluoromethoxy)benzylidene)ethane-1,2-diamine.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the formation of the Schiff base intermediate.
Comparative Data Analysis
While a direct, side-by-side experimental comparison is not available in the literature, we can extrapolate potential outcomes based on known chemical principles and published syntheses of related compounds. The following table provides a comparative analysis of using this compound versus other common starting materials for the synthesis of TAAR1 ligands.
| Starting Material | Expected Yield | Potential Advantages | Potential Disadvantages |
| This compound | Moderate to High | Enhanced metabolic stability and lipophilicity of the final product.[4] | Higher cost and potential for more complex reaction work-up. |
| 4-Methoxybenzaldehyde | High | Readily available and inexpensive. | The resulting ligand may be prone to O-demethylation, leading to faster metabolic clearance. |
| 4-Chlorobenzaldehyde | High | Cost-effective and provides a site for further chemical modification. | May lead to ligands with different electronic properties and binding affinities compared to fluorinated analogs. |
| Benzaldehyde (unsubstituted) | High | The simplest and most economical starting material. | The resulting ligand may lack the specific interactions and metabolic stability offered by substituted analogs. |
Discussion of Efficacy
The "efficacy" of a starting material in this context extends beyond mere reaction yield. It encompasses the ultimate pharmacological profile of the synthesized ligand. The choice of this compound is a strategic one, aimed at producing a TAAR1 ligand with superior drug-like properties.
The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the reactivity of the aldehyde, potentially affecting the kinetics of the initial condensation reaction. However, these effects are generally manageable through optimization of reaction conditions. The true value of this starting material lies in the downstream benefits. A TAAR1 agonist derived from this benzaldehyde is anticipated to exhibit:
-
Improved in vivo half-life: Due to the enhanced metabolic stability conferred by the trifluoromethoxy group.[4]
-
Enhanced brain penetration: Aided by the increased lipophilicity.
-
Potentially higher binding affinity and selectivity: Resulting from the unique electronic and steric profile of the substituents.
Signaling Pathway of TAAR1 Agonists
Caption: Simplified signaling pathway of a TAAR1 agonist.
Conclusion
The selection of this compound as a starting material for the synthesis of TAAR1 ligands represents a rational, data-driven approach in modern drug discovery. While potentially presenting a higher initial cost compared to simpler benzaldehyde derivatives, the anticipated improvements in the metabolic stability, pharmacokinetic profile, and biological activity of the final compound justify its use. This guide underscores the importance of considering the downstream pharmacological implications of starting material selection, a key principle for the successful development of novel therapeutics targeting TAAR1 and other CNS receptors. The strategic incorporation of fluorinated moieties, as exemplified by this particular benzaldehyde, is a powerful tool in the medicinal chemist's arsenal for crafting next-generation drugs.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. PubMed Central. [Link]
-
Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]
-
Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]
-
Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]
-
Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]
-
Evolutionary route within the chemistry of T1AM analogues. ResearchGate. [Link]
-
Chemical structure of some endogenous and synthetic TAAR1 ligands. ResearchGate. [Link]
-
Hit-to-Lead Optimization of Mouse Trace Amine Associated Receptor 1 (mTAAR1) Agonists with a Diphenylmethane-Scaffold: Design, Synthesis, and Biological Study. PubMed. [Link]
-
Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
The Discovery of Novel TAAR1 Ligands through the use of a Homology Model and in silico Screening. ResearchGate. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. [Link]
-
Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PubMed Central. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]
-
Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. PubMed. [Link]
Sources
- 1. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde Derivatives: Methodologies and Structural Insights
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of methodologies for the synthesis, crystallization, and structural analysis of 4-fluoro-3-(trifluoromethoxy)benzaldehyde and its derivatives. In the absence of published crystal structures for this specific compound, this document serves as a predictive and methodological guide, drawing on established principles and experimental data from analogous fluorinated molecules. We will explore the causality behind experimental choices, outline self-validating protocols, and forecast the structural implications of the unique fluorine substitution pattern, providing a robust framework for researchers entering this area.
Introduction: The Significance of Fluorinated Benzaldehydes in Medicinal Chemistry
Fluorine-containing molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine, trifluoromethyl (-CF₃), and trifluoromethoxy (-OCF₃) groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethoxy group, in particular, is highly valued for its ability to increase lipophilicity and metabolic stability, often more so than the trifluoromethyl group, while also acting as a bioisostere for other functionalities.[1]
The subject of this guide, this compound, is a valuable synthetic intermediate.[2] Its aldehyde functional group provides a versatile handle for constructing more complex molecular scaffolds, such as imines, oximes, and hydrazones, which are common pharmacophores.[3][4] Determining the precise three-dimensional structure of these derivatives through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This guide compares the critical experimental pathways to achieve this, from synthesis to final structural analysis.
Synthesis of this compound and its Derivatives
The foundational step in any crystallographic study is the synthesis of high-purity material. The target benzaldehyde and its derivatives can be prepared via established organic chemistry reactions. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents influences the reactivity of the aromatic ring and the aldehyde group.
Synthesis of the Parent Aldehyde
A common and effective route to synthesizing substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. This method offers high yields and purity, which are critical for successful crystallization.
Experimental Protocol: Oxidation of 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol
-
Preparation: In a round-bottom flask, dissolve 4-fluoro-3-(trifluoromethoxy)benzyl alcohol in a suitable solvent such as dichloromethane (DCM).
-
Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane solution, portion-wise at room temperature. The choice of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction and perform an aqueous workup. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.[5]
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product is then purified by vacuum distillation or column chromatography to yield the pure aldehyde.[5]
Synthesis of Derivatives (e.g., Imines)
The aldehyde serves as a versatile precursor for derivatives. A common derivative used to explore molecular interactions and obtain crystalline solids is the imine (or Schiff base), formed by condensation with a primary amine.
Experimental Protocol: Synthesis of an Imine Derivative
-
Dissolution: Dissolve this compound in ethanol or methanol.
-
Condensation: Add an equimolar amount of a selected primary amine (e.g., aniline or a substituted variant). A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can often be observed by the formation of a precipitate.
-
Isolation: The resulting imine product, if solid, can be isolated by vacuum filtration and washed with cold solvent. If it remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude imine is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain high-quality crystals suitable for X-ray diffraction.[5]
Comparative Guide to Crystallization Methodologies
Obtaining high-quality single crystals is often the most challenging step in a crystallographic experiment.[6][7] The choice of method is critical and depends on the compound's solubility, stability, and quantity. Below is a comparison of common techniques applicable to small organic molecules like benzaldehyde derivatives.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which increases the concentration and leads to crystal formation.[3] | Simple setup, requires minimal equipment. | Difficult to control the rate of evaporation; can lead to poorly formed crystals if evaporation is too fast. | Compounds that are stable and have moderate solubility. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent control over the rate of crystallization; effective for small quantities of material. | Requires careful selection of a miscible solvent/anti-solvent pair. | Screening a wide range of conditions for new compounds. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.[2] | Can produce very high-quality crystals; allows for slow, controlled growth. | Can be technically challenging to set up without disturbing the interface; requires larger volumes. | Compounds that are sensitive to rapid changes in concentration. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the compound's solubility and causing it to crystallize. | Good for compounds with a steep solubility curve with respect to temperature. | Requires precise temperature control; not suitable for heat-sensitive compounds. | Moderately to highly soluble compounds. |
Workflow for Crystallization Screening
Caption: A generalized workflow for screening and optimizing crystallization conditions.
X-ray Diffraction and Structural Analysis: A Prospective View
Once suitable crystals are obtained, the next step is to determine the molecular structure using single-crystal X-ray diffraction.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Structure Refinement: The initial model is refined against the experimental data, adjusting atomic positions and thermal parameters to improve the fit. Hydrogen atoms are typically placed in calculated positions. The final refined structure provides precise bond lengths, angles, and information about intermolecular interactions.
Data Presentation: Predicted Crystallographic Parameters
While no experimental data exists for the title compound, we can predict the type of information that would be obtained and compare it with a known structure, such as that of a derivative of 4-(trifluoromethyl)benzaldehyde.
| Parameter | Predicted: this compound Derivative | Alternative Example: A Known Fluorinated Benzaldehyde Imine |
| Crystal System | Monoclinic or Orthorhombic (common for small organic molecules) | e.g., Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ | e.g., P2₁2₁2₁ |
| Key Bond Lengths (Å) | C-F, C-O(CF₃), C=N (if imine) | C-F, C-C(F₃), C=N |
| Key Bond Angles (°) | Angles around the benzene ring and aldehyde/imine group | Angles around the benzene ring and imine group |
| Torsion Angles (°) | Describing the planarity of the molecule and orientation of the -OCF₃ group | Describing the planarity of the molecule and orientation of the -CF₃ group |
| Intermolecular Interactions | C-H···F, C-H···O, π-π stacking, potential halogen bonding | C-H···F, C-H···N, π-π stacking |
Predicted Structural Features and Comparative Analysis
The combination of a 4-fluoro and a 3-trifluoromethoxy substituent is expected to result in distinct structural features.
Visualization of Key Intermolecular Interactions
Caption: Predicted intermolecular interactions in the crystal lattice.
Analysis of Substituent Effects:
-
-F (Fluoro group): The fluorine atom at the 4-position is a weak hydrogen bond acceptor. We can anticipate the formation of weak C-H···F intermolecular interactions, which will play a significant role in the overall crystal packing.
-
-OCF₃ (Trifluoromethoxy group): This group is sterically bulky and highly lipophilic. Its oxygen atom can act as a hydrogen bond acceptor, leading to C-H···O interactions. The fluorine atoms of the -CF₃ moiety can also participate in weak C-H···F interactions. The orientation of the -OCF₃ group relative to the benzene ring will be a key structural feature, defined by the C-C-O-C torsion angle.
-
Comparison with -CF₃ Derivatives: A key point of comparison is with 3-(trifluoromethyl)benzaldehyde derivatives. While both -CF₃ and -OCF₃ are electron-withdrawing, the trifluoromethoxy group has a bent geometry at the oxygen atom, unlike the more linear C-C bond of the trifluoromethyl group. This seemingly minor difference can lead to significantly different crystal packing arrangements and intermolecular contacts, ultimately affecting physical properties like melting point and solubility.
Conclusion
While direct crystallographic data for this compound derivatives is not yet publicly available, a comprehensive experimental and analytical framework can be established based on the known chemistry of analogous compounds. This guide provides the necessary protocols and comparative insights for researchers to successfully synthesize, crystallize, and analyze these valuable molecules. The key to a successful outcome lies in meticulous purification, systematic screening of crystallization conditions, and a predictive understanding of how the unique electronic and steric properties of the fluoro and trifluoromethoxy substituents will govern the resulting crystal structure. The data generated from such studies will be invaluable for advancing the rational design of new therapeutic agents.
References
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1445–1453. [Link]
-
Crystallization of small molecules. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Wikipedia. (2023, April 29). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]
-
The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.). Retrieved from [Link]
-
Grokipedia. (2026, January 7). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-fluoro-3,5-bis(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-(trifluoromethoxy)-. Retrieved from [Link]
-
Annunziato, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
Sources
- 1. Search - Access Structures [ccdc.cam.ac.uk]
- 2. PubChemLite - this compound (C8H4F4O2) [pubchemlite.lcsb.uni.lu]
- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of synthetic routes to trifluoromethoxylated benzaldehydes
A Comparative Guide to the Synthetic Routes of Trifluoromethoxylated Benzaldehydes
Authored by: [Your Name], Senior Application Scientist
The introduction of a trifluoromethoxy (-OCF3) group into an aromatic scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making trifluoromethoxylated benzaldehydes highly valuable building blocks in medicinal chemistry, agrochemical research, and materials science.[1] This guide provides a comparative analysis of the principal synthetic strategies to access these important intermediates, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.
Direct C-H Trifluoromethoxylation of Benzaldehydes
Direct functionalization of a C-H bond on the benzaldehyde ring represents an atom-economical approach to trifluoromethoxylated benzaldehydes. This strategy avoids the need for pre-functionalized starting materials, offering a potentially more efficient route.
Mechanistic Rationale
Recent advances in photocatalysis have enabled the direct C-H trifluoromethoxylation of arenes.[2] The mechanism typically involves the generation of a highly reactive trifluoromethoxy radical (•OCF3) from a suitable precursor. This radical then adds to the aromatic ring of the benzaldehyde, forming a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation restore aromaticity, yielding the desired trifluoromethoxylated product. The regioselectivity of this reaction can be influenced by the electronic properties of the benzaldehyde.
Experimental Protocol: Photocatalytic Trifluoromethoxylation
A representative procedure for the photocatalytic trifluoromethoxylation of benzaldehyde is as follows:
-
To a solution of benzaldehyde (1.0 equiv) in a suitable solvent such as acetonitrile, add a photocatalyst (e.g., Ru(bpy)3(PF6)2) and a trifluoromethoxylation reagent.
-
Degas the reaction mixture by bubbling with nitrogen for 15-20 minutes.
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for the specified reaction time, monitoring progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
A 2021 study demonstrated the photocatalytic trifluoromethoxylation of benzaldehyde, affording a mixture of ortho, meta, and para isomers with a total yield of 57%.[3]
Advantages and Disadvantages
-
Advantages: Atom-economical, avoids pre-functionalization, and can often be performed under mild conditions.
-
Disadvantages: Can suffer from poor regioselectivity, leading to mixtures of isomers that require separation. The development of highly regioselective methods remains an active area of research.
Nucleophilic Trifluoromethoxylation of Hydroxybenzaldehydes
This classical approach involves the reaction of a hydroxybenzaldehyde with a suitable electrophilic trifluoromethoxylating agent. The phenolic hydroxyl group acts as a nucleophile, displacing a leaving group on the trifluoromethoxy source.
Mechanistic Rationale
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or through the formation of an OCF3-containing intermediate. The phenoxide, generated in situ by the addition of a base, attacks the electrophilic trifluoromethoxylating reagent. The choice of reagent is critical and a variety of electrophilic sources have been developed, including hypervalent iodine reagents (e.g., Togni reagents).[4]
Experimental Protocol: Togni Reagent-Mediated Trifluoromethoxylation
A general procedure for the trifluoromethoxylation of a hydroxybenzaldehyde using a Togni reagent is as follows:
-
Dissolve the hydroxybenzaldehyde (1.0 equiv) and a suitable base (e.g., Cs2CO3) in an appropriate solvent like chloroform.
-
Add the Togni reagent (1.1 equiv) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Advantages and Disadvantages
-
Advantages: Generally provides good to excellent yields and offers high regioselectivity, as the position of the -OCF3 group is predetermined by the starting hydroxybenzaldehyde.
-
Disadvantages: Requires the synthesis of the corresponding hydroxybenzaldehyde precursor, which may add steps to the overall sequence. Some trifluoromethoxylating reagents can be expensive.
Oxidation of Trifluoromethyl-Substituted Benzyl Alcohols
The oxidation of a primary alcohol to an aldehyde is a fundamental and reliable transformation in organic synthesis. This method is widely used for the preparation of trifluoromethylated benzaldehydes and can be readily adapted for their trifluoromethoxylated counterparts.
Mechanistic Rationale
A variety of oxidation protocols can be employed, each with its own distinct mechanism. Common methods include:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent as the oxidant.
-
TEMPO-mediated Oxidation: Uses a catalytic amount of the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric co-oxidant like sodium hypochlorite.[5]
Experimental Protocol: TEMPO-mediated Oxidation
A typical procedure for the TEMPO-catalyzed oxidation of a trifluoromethoxy-substituted benzyl alcohol is as follows:
-
To a solution of the trifluoromethoxy-substituted benzyl alcohol (1.0 equiv) in a biphasic solvent system (e.g., dichloromethane and water), add TEMPO (0.01-0.05 equiv) and potassium bromide (0.1 equiv).
-
Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (1.1 equiv) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction vigorously at 0 °C until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude aldehyde, which can be further purified if necessary.
Advantages and Disadvantages
-
Advantages: High-yielding and generally clean reactions with predictable outcomes. A wide range of oxidation reagents are available to suit different substrate sensitivities.
-
Disadvantages: Requires the prior synthesis of the corresponding benzyl alcohol, adding a step to the overall process. Some oxidizing agents can be hazardous or generate significant waste.
Industrial Scale Synthesis: Halogen Exchange and Hydrolysis
On an industrial scale, economic considerations and process robustness are paramount. A common industrial route involves the synthesis of trifluoromethylbenzaldehydes from the corresponding trichloromethylbenzal chlorides.[6] This approach can be conceptually extended to trifluoromethoxylated analogues.
Mechanistic Rationale
The process typically involves two key steps:
-
Halogen Exchange (HALEX): The trichloromethyl group is converted to a trifluoromethyl group by treatment with a fluorinating agent such as anhydrous hydrogen fluoride (HF). This reaction is often catalyzed by a Lewis acid.
-
Hydrolysis: The benzal chloride functionality is then hydrolyzed to the corresponding benzaldehyde under acidic conditions, for instance, with concentrated sulfuric acid.
Experimental Protocol Outline
-
The starting trichloromethyl-substituted benzal chloride is charged into a pressure reactor.
-
Anhydrous hydrogen fluoride is introduced, and the reaction is heated under pressure.
-
After the halogen exchange is complete, excess HF is vented, and the crude trifluoromethyl-substituted benzal chloride is carefully transferred to a second reactor.
-
Concentrated sulfuric acid is added, and the mixture is heated to effect hydrolysis.
-
The reaction mixture is then quenched with ice water, and the product is extracted with an organic solvent, followed by purification.
Advantages and Disadvantages
-
Advantages: Cost-effective for large-scale production due to the use of relatively inexpensive starting materials and reagents.
-
Disadvantages: Employs hazardous reagents like anhydrous HF and concentrated sulfuric acid, requiring specialized equipment and stringent safety protocols. The reaction conditions are harsh and may not be suitable for substrates with sensitive functional groups.
Comparative Data Summary
| Synthetic Route | Typical Yields | Regioselectivity | Key Reagents | Scalability |
| Direct C-H Trifluoromethoxylation | Moderate | Poor to Moderate | Photocatalyst, OCF3 source | Lab scale |
| Nucleophilic Trifluoromethoxylation | Good to Excellent | Excellent | Togni reagent, Base | Lab to Pilot scale |
| Oxidation of Benzyl Alcohols | High | Excellent | DMP, TEMPO, Swern reagents | Lab to Pilot scale |
| Industrial Halex & Hydrolysis | Good | Excellent | HF, H2SO4 | Industrial scale |
Visualizing the Synthetic Workflows
Workflow for Direct C-H Trifluoromethoxylation
Caption: General workflow for direct C-H trifluoromethoxylation.
Workflow for Nucleophilic Trifluoromethoxylation
Caption: Workflow for nucleophilic trifluoromethoxylation.
Conclusion
The choice of synthetic route to trifluoromethoxylated benzaldehydes is dictated by a variety of factors including the desired regiochemistry, scale of the reaction, and the availability of starting materials and reagents. For laboratory-scale synthesis requiring high regioselectivity, the nucleophilic trifluoromethoxylation of hydroxybenzaldehydes or the oxidation of the corresponding benzyl alcohols are often the methods of choice. Direct C-H trifluoromethoxylation, while offering an elegant and atom-economical approach, requires further development to overcome challenges in regiocontrol. For large-scale industrial production, classical methods involving halogen exchange and hydrolysis remain prevalent due to their cost-effectiveness, despite the hazardous nature of the reagents involved. As the demand for trifluoromethoxylated building blocks continues to grow, the development of more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the chemical research community.
References
-
PrepChem. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
-
ResearchGate. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Retrieved from [Link]
-
ResearchGate. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. Retrieved from [Link]
- Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
PubMed. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Retrieved from [Link]
-
Beilstein Journals. (2021). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Retrieved from [Link]
-
PubMed. (2022). Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. Retrieved from [Link]
-
National Institutes of Health. (2025). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Retrieved from [Link]
-
ResearchGate. (2018). Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers. Retrieved from [Link]
-
PubMed. (2018). Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes. Retrieved from [Link]
-
ResearchGate. (2019). Methods for decarboxylative fluoroalkylation of various carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2013). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Retrieved from [Link]
-
Semantic Scholar. (2001). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Retrieved from [Link]
-
Sciforum. (2019). Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals. Retrieved from [Link]
-
ACS Publications. (2026). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
A Spectroscopic Guide to Differentiating Isomers of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable cornerstone of quality control and mechanistic investigation. For compounds like 4-Fluoro-3-(trifluoromethoxy)benzaldehyde and its isomers, where the interchange of substituent positions can drastically alter biological activity and reaction pathways, unambiguous structural elucidation is paramount. This guide provides a comprehensive spectroscopic framework for distinguishing these closely related molecules, leveraging the unique electronic fingerprints revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles that govern the observed spectroscopic differences. The choice of analytical technique and the interpretation of the resulting spectra are guided by a deep understanding of how the interplay of inductive and resonance effects of the fluorine (-F) and trifluoromethoxy (-OCF₃) groups dictates the chemical environment of each atom within the molecule. This guide is structured to provide not only the "what" but also the "why," ensuring a robust and validated approach to isomer differentiation.
The Challenge of Isomerism
Constitutional isomers, such as those of Fluoro-(trifluoromethoxy)benzaldehyde, share the same molecular formula (C₈H₄F₄O) but differ in the connectivity of their atoms. This subtle distinction presents a significant analytical challenge. The primary isomers of interest, alongside the titular this compound, include positional variants like 2-Fluoro-5-(trifluoromethoxy)benzaldehyde and 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. Each isomer will exhibit a unique spectroscopic signature due to the distinct electronic environment experienced by its constituent nuclei and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for the definitive identification of these isomers. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, we can map the electronic landscape of the molecule with high precision. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the positions of the electron-withdrawing -F and -OCF₃ groups.
Predicted ¹H NMR Spectral Comparison
The aromatic region of the ¹H NMR spectrum provides a rich tapestry of information for isomer differentiation. The electron-withdrawing nature of the aldehyde, fluorine, and trifluoromethoxy groups will deshield the aromatic protons, shifting them downfield. The precise chemical shift and the observed splitting pattern (multiplicity) are dictated by the proton's proximity to these groups and to neighboring protons.
| Isomer | Aldehyde Proton (CHO) | Aromatic Protons | Rationale for Differentiation |
| This compound | ~10.0 ppm (s) | 3 distinct signals | The proton at C2 will be a doublet, coupled to the proton at C6. The proton at C5 will be a doublet coupled to the proton at C6. The proton at C6 will be a doublet of doublets. |
| 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | ~10.4 ppm (d) | 3 distinct signals | The aldehyde proton will show a small coupling to the adjacent fluorine. The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and the fluorine atom. |
| 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | ~9.9 ppm (s) | 3 distinct signals | The proton at C2 will be a doublet coupled to the proton at C6. The proton at C5 will be a singlet (or very narrowly split doublet) due to a smaller meta-coupling. The proton at C6 will be a doublet. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃. Actual values may vary based on experimental conditions.
Predicted ¹³C and ¹⁹F NMR Spectral Comparison
¹³C and ¹⁹F NMR provide further layers of structural confirmation. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), a key diagnostic feature. The trifluoromethoxy group provides a sharp singlet in the ¹⁹F NMR spectrum, with its chemical shift influenced by the substitution pattern on the ring.
| Isomer | Carbonyl Carbon (C=O) | Carbon-Fluorine (C-F) | Trifluoromethoxy Carbon (CF₃) | ¹⁹F Shift (-OCF₃) |
| This compound | ~190 ppm | ~165 ppm (d, ¹JCF ≈ 255 Hz) | ~122 ppm (q, ¹JCF ≈ 270 Hz) | ~ -58 ppm |
| 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | ~188 ppm | ~162 ppm (d, ¹JCF ≈ 260 Hz) | ~123 ppm (q, ¹JCF ≈ 270 Hz) | ~ -60 ppm |
| 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | ~191 ppm | ~158 ppm (d, ¹JCF ≈ 250 Hz) | ~121 ppm (q, ¹JCF ≈ 270 Hz) | ~ -57 ppm |
Note: Predicted chemical shifts are relative to TMS (¹³C) and CFCl₃ (¹⁹F) in CDCl₃. J values are approximate.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment requires meticulous sample preparation and parameter selection.
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3] Using a consistent, high-purity solvent is crucial as solvent interactions can influence chemical shifts.[4][5][6] Transfer the solution to a clean, high-quality 5 mm NMR tube.[1][7]
-
¹H NMR Acquisition : Utilize a 400 MHz (or higher) spectrometer. Acquire the spectrum with a spectral width of approximately 15 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds to ensure full signal relaxation.
-
¹³C NMR Acquisition : On the same instrument, acquire the spectrum with proton decoupling. Use a spectral width of around 240 ppm and accumulate a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[8]
-
¹⁹F NMR Acquisition : Acquire the spectrum with a spectral width of about 50 ppm. Use an external standard like CFCl₃ for accurate chemical shift referencing.[8]
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Caption: Workflow for Spectroscopic Isomer Differentiation.
Infrared (IR) Spectroscopy: Corroborating Evidence
While NMR provides the most detailed picture, Fourier Transform Infrared (FTIR) spectroscopy offers rapid and valuable corroborating evidence by probing the vibrational frequencies of functional groups. The positions of the substituents will subtly influence the key stretching frequencies.
Key IR Absorptions for Isomer Comparison
The most diagnostic peaks in the IR spectrum of these isomers will be the carbonyl (C=O) stretch of the aldehyde and the C-F and C-O stretches.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| C=O Stretch (Aldehyde) | 1700 - 1720 | The electronic effect of the substituents in the ortho, meta, or para position relative to the aldehyde will slightly shift this frequency. Conjugation generally lowers the frequency.[9] |
| Aromatic C-H Stretch | > 3000 | Confirms the presence of the aromatic ring. |
| Aldehydic C-H Stretch | 2720 - 2820 (often a doublet) | A characteristic feature of aldehydes, helping to distinguish them from ketones.[9][10] |
| C-F Stretch | 1200 - 1300 | A strong absorption confirming the presence of the fluoro group. |
| C-O-C Stretch (-OCF₃) | 1100 - 1250 | Strong absorptions associated with the trifluoromethoxy group. |
| Aromatic C=C Bending | 750 - 900 | The pattern of these "out-of-plane" bending vibrations in the fingerprint region can be indicative of the substitution pattern on the benzene ring. |
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[11]
-
Sample Analysis : Place a small drop of the neat liquid sample directly onto the diamond ATR crystal.[8]
-
Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) serves two critical functions: it confirms the molecular weight of the compound and provides a unique fragmentation pattern that can act as a chemical fingerprint.
Expected Fragmentation Patterns
Using Electron Ionization (EI) at 70 eV, the isomers will all show a molecular ion (M⁺) peak at the same mass-to-charge ratio (m/z), confirming the molecular formula. However, the relative abundances of the fragment ions will differ based on the stability of the resulting fragments, which is influenced by the substituent positions.
-
Molecular Ion (M⁺) : A prominent peak at m/z = 208, corresponding to the molecular weight of C₈H₄F₄O. Aromatic aldehydes typically show a strong molecular ion peak.[13]
-
[M-1]⁺ Peak : Loss of the aldehydic hydrogen (H•) results in a strong peak at m/z = 207. This is a very common fragmentation for aromatic aldehydes.[14][15]
-
[M-29]⁺ Peak : Loss of the entire formyl radical (•CHO) leads to a peak at m/z = 179.[16]
-
Loss of CO : The [M-1]⁺ ion can further lose carbon monoxide to give a peak at m/z = 179.
-
Further Fragmentation : Subsequent fragmentation will involve the loss of F• or •CF₃, with the pathways and resulting ion abundances being specific to each isomer's structure.
Experimental Protocol for GC-MS
-
Sample Preparation : Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation : Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program that effectively separates the analyte from any impurities.
-
MS Detection : The column eluent is introduced into the mass spectrometer. Use a standard electron ionization energy of 70 eV.[17][18] Scan a mass range of m/z 40-300.
Caption: Structures of this compound and two of its constitutional isomers.
Conclusion: A Multi-faceted Approach to Certainty
The confident differentiation of this compound from its constitutional isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While IR and MS provide rapid confirmation of functional groups and molecular weight, NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, offers the definitive and unambiguous evidence required for structural elucidation. The distinct chemical shifts and coupling patterns observed in the NMR spectra serve as unique fingerprints for each isomer, directly reflecting the influence of the substituent positions on the electronic environment of the molecule. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the structural integrity of their materials, a critical step in advancing scientific discovery.
References
-
Reddit. How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Available at: [Link].
-
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link].
-
NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link].
-
UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. Available at: [Link].
-
Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride. Available at: [Link].
-
J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link].
-
Innovatech Labs. How Does FTIR Analysis Work?. Available at: [Link].
-
PubMed. Fourier Transform Microwave Spectroscopic and Ab Initio Study of the Rotamers of 2-Fluorobenzaldehyde and 3-Fluorobenzaldehyde. Available at: [Link].
-
Scribd. NMR Sample Preparation Guide. Available at: [Link].
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link].
-
Optica Publishing Group. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Available at: [Link].
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link].
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link].
-
OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link].
-
How to make an NMR sample. Available at: [Link].
-
Royal Society of Chemistry. Rotational isomerism in monofluorobenzaldehydes. Journal of the Chemical Society, Faraday Transactions 2. Available at: [Link].
-
IntechOpen. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link].
-
Mass Spectrometry: Fragmentation. Available at: [Link].
-
Semantic Scholar. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Available at: [Link].
-
Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). Available at: [Link].
-
ACS Publications. Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. Available at: [Link].
-
Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [Link].
-
PubMed Central. Computational mass spectrometry for small molecules. Available at: [Link].
-
AIP Publishing. IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. Available at: [Link].
-
Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link].
-
SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link].
-
PubChem. (Trifluoromethoxy)benzene. Available at: [Link].
-
Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. Available at: [Link].
-
Wikipedia. Fluorobenzaldehyde. Available at: [Link].
-
Gas Chromatography-Mass Spectroscopy. Available at: [Link].
-
National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). Available at: [Link].
-
Whitman People. GCMS Section 6.11.4. Available at: [Link].
-
SpectraBase. Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link].
-
Shimadzu Scientific Instruments. Gas Chromatography Mass Spectrometry (GCMS). Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
Wikipedia. 4-Trifluoromethylbenzaldehyde. Available at: [Link].
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link].
-
SpectraBase. 4-Trifluoromethoxy-benzaldehyde. Available at: [Link].
-
Supporting Information. Available at: [Link].
-
Supporting Information. Available at: [Link].
Sources
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. GCMS Section 6.11.4 [people.whitman.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cires1.colorado.edu [cires1.colorado.edu]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Compounds Derived from 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
January 17, 2026
Introduction: The Strategic Advantage of the 4-Fluoro-3-(trifluoromethoxy)phenyl Scaffold in Medicinal Chemistry
To the discerning researcher in drug discovery, the selection of a core scaffold is a critical decision that dictates the future trajectory of a research program. The 4-Fluoro-3-(trifluoromethoxy)benzaldehyde scaffold is a prime example of a starting material engineered for success. The strategic placement of the fluorine and trifluoromethoxy groups on the phenyl ring imparts a unique combination of properties to its derivatives. The trifluoromethoxy group, a bioisostere for larger lipophilic groups, enhances metabolic stability and membrane permeability, while the fluorine atom can modulate pKa and improve binding affinity to target proteins.[1][2] This guide provides a comparative overview of the synthesis and biological evaluation of several key classes of compounds that can be derived from this versatile starting material, offering insights into their potential therapeutic applications and the experimental workflows required to assess their efficacy.
This guide is structured to provide not just protocols, but the strategic thinking behind the experimental choices. We will delve into the synthesis and evaluation of four major classes of derivatives: Chalcones, Schiff Bases, Pyrazoles, and Hydrazones. For each class, we will provide a representative synthesis protocol, detailed in vitro and in vivo evaluation methods, and comparative data to guide your research efforts.
I. Chalcones: Versatile Intermediates with Broad Biological Activity
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] The electron-withdrawing nature of the 4-fluoro-3-(trifluoromethoxy)phenyl moiety can significantly influence the biological activity of the resulting chalcone derivatives.
A. Synthesis of Chalcone Derivatives: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and straightforward method for the synthesis of chalcones.[5] The reaction involves the base-catalyzed condensation of an appropriate acetophenone with this compound.
Experimental Protocol: Synthesis of a Representative Chalcone Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of a substituted acetophenone (e.g., 4'-hydroxyacetophenone) in ethanol.
-
Base Addition: Slowly add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide, to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is then filtered, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.
B. In Vitro Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening the cytotoxic effects of potential anticancer compounds.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. Comparative Data: Anticancer Activity of Chalcone Derivatives
The following table presents representative IC50 values for chalcone derivatives against various cancer cell lines, illustrating the potential of this compound class. While not derived from the exact target benzaldehyde, these data from structurally similar fluorinated chalcones provide a valuable benchmark for expected potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Chalcone | (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.8 |
| Chalcone | (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | A549 (Lung) | 2.5 |
| Chalcone | 4′-fluoro-2′-hydroxychalcone derivative | WiDr (Colon) | 3.1 |
Note: The data presented are illustrative and sourced from studies on closely related fluorinated chalcones.
II. Schiff Bases: Privileged Structures in Medicinal Chemistry
Schiff bases, containing an imine or azomethine group (-C=N-), are another class of compounds that are readily synthesized from aldehydes and have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[7][8] The 4-fluoro-3-(trifluoromethoxy)phenyl moiety can enhance the lipophilicity and, consequently, the antimicrobial and cytotoxic potential of Schiff base derivatives.
A. Synthesis of Schiff Base Derivatives
The synthesis of Schiff bases is typically a straightforward condensation reaction between an aldehyde and a primary amine.[8][9]
Experimental Protocol: Synthesis of a Representative Schiff Base
-
Reactant Mixing: Dissolve equimolar amounts of this compound and a primary amine (e.g., sulfanilamide) in a suitable solvent such as ethanol or methanol.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 2-6 hours.
-
Isolation: After cooling, the precipitated Schiff base is filtered, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.
B. In Vitro Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized Schiff bases in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
C. Comparative Data: Antimicrobial Activity of Schiff Base Derivatives
The following table provides representative MIC values for Schiff base derivatives against common bacterial strains. These data, from analogous fluorinated Schiff bases, highlight the potential of this class of compounds as antimicrobial agents.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) |
| Schiff Base | N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazide | S. aureus | 16 |
| Schiff Base | N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazide | E. coli | 32 |
| Schiff Base | 2-((4-fluorobenzylidene)amino)phenol | S. aureus | 12.5 |
Note: The data presented are illustrative and sourced from studies on closely related fluorinated Schiff bases.
III. Pyrazoles: A Scaffold for Potent Anticancer Agents
Pyrazoles are five-membered heterocyclic compounds that are well-established pharmacophores in anticancer drug discovery.[6][10][11] The synthesis of pyrazole derivatives often involves the cyclization of chalcones with hydrazine derivatives.
A. Synthesis of Pyrazole Derivatives from Chalcones
Experimental Protocol: Synthesis of a Representative Pyrazole
-
Chalcone Precursor: Start with the chalcone derivative synthesized from this compound as described in Section I.A.
-
Cyclization Reaction: Dissolve the chalcone in glacial acetic acid. Add hydrazine hydrate and reflux the mixture for 6-8 hours.
-
Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude pyrazole can be purified by recrystallization from ethanol.
B. In Vivo Evaluation of Antitumor Efficacy: Xenograft Mouse Model
To assess the in vivo efficacy of promising anticancer compounds, a xenograft mouse model is often employed.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign the mice to treatment groups (e.g., vehicle control, positive control drug, and different doses of the test pyrazole derivative). Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Efficacy Assessment: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
C. Comparative Data: In Vivo Antitumor Activity of Pyrazole Derivatives
The following table provides illustrative data on the in vivo antitumor activity of pyrazole derivatives in a xenograft model.
| Compound Class | Derivative | Tumor Model | Dose | Tumor Growth Inhibition (%) |
| Pyrazole | Celecoxib (a known pyrazole-containing drug) | Colon Cancer Xenograft | 10 mg/kg | 50-60 |
| Pyrazole | Substituted Pyrazole Derivative | Breast Cancer Xenograft | 25 mg/kg | 45 |
Note: The data presented are illustrative and sourced from studies on pyrazole-containing anticancer agents.
IV. Hydrazones: Versatile Compounds with Diverse Bioactivities
Hydrazones, characterized by the R1R2C=NNH2 structure, are another important class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[12][13][14] They are readily synthesized from aldehydes and hydrazides.
A. Synthesis of Hydrazone Derivatives
Experimental Protocol: Synthesis of a Representative Hydrazone
-
Reactant Preparation: Dissolve this compound and a hydrazide (e.g., isoniazid) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours.
-
Isolation: The resulting hydrazone often precipitates upon cooling. The solid is collected by filtration, washed with cold ethanol, and dried.
B. In Vitro and In Vivo Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of hydrazone derivatives can be assessed using both in vitro and in vivo models.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use commercially available cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzyme kits.
-
Assay Procedure: Perform the assay according to the manufacturer's instructions, which typically involves measuring the production of prostaglandin E2 (PGE2) in the presence of arachidonic acid and different concentrations of the test hydrazone.
-
Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition to assess the compound's potency and selectivity.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Model: Use rats or mice.
-
Compound Administration: Administer the test hydrazone derivative or a control vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
C. Comparative Data: Anti-inflammatory Activity of Hydrazone Derivatives
The following table provides representative data on the anti-inflammatory activity of hydrazone derivatives.
| Compound Class | Derivative | In Vitro Assay | IC50 (µM) | In Vivo Model | % Inhibition of Edema |
| Hydrazone | N'-(4-fluorobenzylidene)benzohydrazide | COX-2 Inhibition | 5.2 | Carrageenan-induced paw edema | 45% at 20 mg/kg |
| Hydrazone | Substituted Hydrazone | COX-2 Inhibition | 8.7 | Carrageenan-induced paw edema | 38% at 20 mg/kg |
Note: The data presented are illustrative and sourced from studies on structurally related fluorinated hydrazones.
Visualization of Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Caption: Generalized synthetic workflow for derivatives.
Caption: In vitro screening cascade for novel compounds.
Caption: General workflow for in vivo efficacy studies.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine and a trifluoromethoxy group provides a strong foundation for synthesizing derivatives with enhanced pharmacological properties. This guide has provided a comparative framework for the synthesis and evaluation of four key classes of compounds: chalcones, Schiff bases, pyrazoles, and hydrazones.
The provided protocols and illustrative data serve as a robust starting point for researchers entering this exciting area of medicinal chemistry. The key to success lies in the systematic synthesis of a focused library of derivatives for each class, followed by rigorous in vitro and in vivo screening to identify lead compounds with optimal potency, selectivity, and pharmacokinetic profiles. Future work should focus on elucidating the structure-activity relationships for each compound class to guide the rational design of next-generation drug candidates.
References
Sources
- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. schiff bases synthesis: Topics by Science.gov [science.gov]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epstem.net [epstem.net]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives [mdpi.com]
A Strategic Cost-Benefit Analysis: The Utility of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde in Advanced Synthesis
In the landscape of modern drug discovery and materials science, the judicious selection of building blocks is paramount to achieving desired molecular properties and optimizing synthetic efficiency. Among the vast arsenal of reagents available to the discerning researcher, fluorinated benzaldehydes stand out for their ability to impart unique electronic characteristics to target molecules. This guide presents an in-depth cost-benefit analysis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde , a highly functionalized aromatic aldehyde, in comparison to viable alternatives. Through an objective lens, we will explore its performance, supported by theoretical principles and available experimental data, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Strategic Advantage of Fluorination: A Physicochemical Perspective
The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its strong electron-withdrawing nature and high lipophilicity. When appended to a benzaldehyde scaffold, these properties synergistically enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can translate to faster reaction times, milder reaction conditions, and potentially higher yields in key synthetic transformations such as Wittig reactions and aldol condensations.
Comparative Analysis of Benzaldehyde Derivatives
To provide a comprehensive evaluation, we will compare this compound with two structurally related and commercially available alternatives: 4-Fluoro-3-(trifluoromethyl)benzaldehyde and 4-Fluorobenzaldehyde . The key distinction between these molecules lies in the nature and position of the electron-withdrawing groups, which directly impacts their reactivity and cost.
Cost Analysis
A critical factor in any synthetic endeavor is the cost of starting materials. The following table provides a comparative cost analysis based on currently available market prices from various suppliers. Prices are presented on a per-gram basis to facilitate a direct comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Representative Price (USD/g) |
| This compound | C₈H₄F₄O₂ | 208.11 | ~$311.60 |
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 192.11 | ~$21.00 - $65.90 |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | ~$0.18 - $3.23 |
Disclaimer: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for research-grade quantities and are intended for comparative purposes only.
As evidenced by the data, this compound is the most expensive of the three, reflecting the complexity of its synthesis. This significant cost differential necessitates a careful consideration of the potential benefits it offers in terms of synthetic performance.
Performance and Reactivity
The primary benefit of employing highly fluorinated benzaldehydes lies in their enhanced reactivity in nucleophilic addition reactions. The strong electron-withdrawing effects of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups significantly increase the partial positive charge on the carbonyl carbon, accelerating the rate of attack by nucleophiles.
Theoretical Reactivity Hierarchy:
Based on the inductive effects of the substituents, the expected order of reactivity towards nucleophiles is:
This compound > 4-Fluoro-3-(trifluoromethyl)benzaldehyde > 4-Fluorobenzaldehyde
This increased reactivity can lead to several practical advantages:
-
Faster Reaction Times: Increased electrophilicity can lead to a significant reduction in reaction times, improving throughput and reducing operational costs.
-
Milder Reaction Conditions: The enhanced reactivity may allow for the use of milder bases or lower reaction temperatures, which can improve the functional group tolerance of the reaction and reduce the formation of byproducts.
-
Higher Yields: In some cases, the increased propensity for the desired reaction pathway can lead to higher isolated yields of the target molecule.[1][2]
Experimental Protocols and Expected Outcomes
To illustrate the practical implications of this enhanced reactivity, we provide generalized protocols for two common and synthetically important reactions: the Wittig reaction and the Aldol condensation.
Representative Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. The enhanced electrophilicity of the fluorinated benzaldehydes is expected to facilitate the initial nucleophilic attack by the phosphorus ylide.[2]
Caption: Generalized workflow for the Wittig reaction.
Experimental Protocol:
-
Ylide Generation: To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.05 eq.) dropwise. Allow the resulting deep red solution to stir at 0 °C for 1 hour.
-
Reaction with Aldehyde: To the ylide solution, add a solution of the respective benzaldehyde (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Due to its higher electrophilicity, the reaction with this compound is anticipated to proceed faster than with the other two alternatives. While high yields are generally expected for all three aldehydes in this type of reaction, the use of the more reactive starting materials may allow for a reduction in the excess of the ylide required or a shorter reaction time to achieve a comparable yield. For instance, Wittig reactions with electron-deficient benzaldehydes, such as 4-nitrobenzaldehyde and 4-chlorobenzaldehyde, have been reported to yield products in the range of 88-95%.[1]
Representative Aldol Condensation
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a classic method for the formation of α,β-unsaturated ketones (chalcones). The electrophilicity of the aldehyde is a key factor in the success of this reaction.
Caption: Generalized workflow for the Aldol condensation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq.) and a ketone such as acetophenone (1.0 eq.) in ethanol.
-
Base Addition: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (2.0 eq.) at room temperature.
-
Reaction Monitoring: Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC. The formation of a precipitate is often observed.
-
Workup: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Expected Outcome: The higher reactivity of this compound is expected to favor a more rapid and complete reaction, potentially leading to a higher yield of the chalcone product compared to the less electron-deficient alternatives.[3] The self-condensation of the ketone can be a competing side reaction, and the use of a more reactive aldehyde can help to minimize this by promoting the desired crossed condensation.[4]
Synthesis of this compound
A plausible synthetic route to this compound would involve the trifluoromethoxylation of a suitable precursor, such as 4-fluoro-3-hydroxybenzaldehyde. Modern methods for trifluoromethoxylation often employ electrophilic trifluoromethoxylating reagents.[1]
Proposed Synthetic Protocol:
-
Preparation of the Phenoxide: To a solution of 4-fluoro-3-hydroxybenzaldehyde (1.0 eq.) in an anhydrous aprotic solvent such as DMF, add a suitable base like sodium hydride (1.1 eq.) at 0 °C to generate the corresponding phenoxide in situ.
-
Trifluoromethoxylation: To the resulting phenoxide solution, add an electrophilic trifluoromethoxylating reagent (e.g., Togni's reagent or Umemoto's reagent) (1.2 eq.) and a suitable catalyst if required.
-
Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to afford this compound.
Conclusion and Recommendations
The decision to use this compound in a synthetic campaign is a trade-off between its high cost and its enhanced reactivity.
-
For early-stage discovery and lead optimization , where the exploration of novel chemical space and the rapid synthesis of target molecules are critical, the higher reactivity of this compound can be a significant advantage. The potential for faster reactions and milder conditions may outweigh the higher material cost, especially when working on a small scale.
-
For large-scale synthesis and process development , the cost of this compound may be prohibitive. In such cases, a thorough process optimization with the less expensive alternatives, such as 4-Fluoro-3-(trifluoromethyl)benzaldehyde or 4-Fluorobenzaldehyde, would be more economically viable. It may be possible to achieve comparable results with these alternatives by adjusting reaction conditions, such as using a stronger base, a higher temperature, or a longer reaction time.
Ultimately, the choice of reagent should be made on a case-by-case basis, taking into account the specific goals of the synthesis, the scale of the reaction, and the overall budget. This guide provides the necessary data and theoretical framework to enable researchers to make an informed decision.
References
- BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem. Accessed January 17, 2026.
- Sigma-Aldrich. 4-Fluorobenzaldehyde. Sigma-Aldrich. Accessed January 17, 2026.
- BenchChem. A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation. BenchChem. Accessed January 17, 2026.
- BenchChem. A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. BenchChem. Accessed January 17, 2026.
- Chem-Impex. 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
- Sigma-Aldrich. 4-Fluorobenzaldehyde 98%. Sigma-Aldrich. Accessed January 17, 2026.
- Thermo Fisher Scientific. 4-Fluorobenzaldehyde, 98%. Thermo Fisher Scientific. Accessed January 17, 2026.
- Fluoryx Labs. 4-Fluorobenzaldehyde. Fluoryx Labs. Accessed January 17, 2026.
- CP Lab Safety. 4-Fluoro-3-(trifluoromethyl)benzaldehyde, 1 gram. CP Lab Safety. Accessed January 17, 2026.
- BenchChem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. BenchChem. Accessed January 17, 2026.
- Sigma-Aldrich. 3-fluoro-4-(trifluoromethoxy)benzaldehyde. Sigma-Aldrich. Accessed January 17, 2026.
- BenchChem. A Comparative Study of 2-Naphthaldehyde and Benzaldehyde in Aldol Reactions. BenchChem. Accessed January 17, 2026.
- BenchChem. Minimizing self-condensation in aldol reactions of 4-Fluorobenzaldehyde. BenchChem. Accessed January 17, 2026.
- The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Accessed January 17, 2026.
- BenchChem. A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers. BenchChem. Accessed January 17, 2026.
- Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. Accessed January 17, 2026.
- ResearchGate. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes.
- ChemicalBook. 4-(Trifluoromethyl)benzaldehyde synthesis. ChemicalBook. Accessed January 17, 2026.
- Oakwood Chemical. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. Oakwood Chemical. Accessed January 17, 2026.
- Sigma-Aldrich. 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97%. Sigma-Aldrich. Accessed January 17, 2026.
- ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Williamson, K. L.; Minard, R. U.; Masters, K. M. Macroscale and Microscale Organic Experiments, 6th ed.; Brooks/Cole: Belmont, CA, 2011.
- ResearchGate. Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides.
- BenchChem. A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals. BenchChem. Accessed January 17, 2026.
- Reddit. Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. Reddit. Accessed January 17, 2026.
- BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. BenchChem. Accessed January 17, 2026.
- PubChem. 4-(Trifluoromethyl)benzaldehyde.
- Santa Cruz Biotechnology. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde. Santa Cruz Biotechnology, Inc. Accessed January 17, 2026.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation. The trifluoromethoxy group also places it in the broader category of fluorinated organic compounds, which can require special consideration for final disposal due to their environmental persistence.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | |
| Combustible Liquid | H227 | Combustible liquid. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This process is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal
1. Don Appropriate Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE. This includes:
2. Select a Compatible Waste Container:
-
Choose a container that is chemically resistant to halogenated organic compounds.[3][4]
-
A high-density polyethylene (HDPE) or glass container is recommended.[5][6] Avoid metal containers, as halogenated compounds can degrade to form acidic byproducts that may corrode the metal.[3]
-
The container must have a secure, leak-proof cap.
3. Prepare the Hazardous Waste Label:
-
The label must be affixed to the container before any waste is added.[7]
-
The label must include the following information:
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The accumulation start date (the date the first drop of waste is added).[7][8][9][10]
-
Hazard warnings: "Combustible," "Skin Irritant," "Eye Irritant," "Respiratory Irritant".
-
Your name, laboratory, and contact information.
4. Transfer Waste to the Container:
-
Carefully pour the waste into the labeled container, using a funnel to prevent spills.
-
Do not mix this waste with other incompatible chemicals, such as strong oxidizing agents or bases.[11][12]
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[6]
5. Securely Seal the Container:
-
Tightly cap the container immediately after adding the waste.
6. Store in a Designated Hazardous Waste Accumulation Area:
-
Store the sealed container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[11][13]
-
Ensure the storage area has secondary containment to capture any potential leaks.[10]
7. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[14]
-
Follow their specific procedures for waste hand-off.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial.
For Minor Spills (a few milliliters):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Wear PPE: Don the appropriate PPE as described above.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[13][15]
-
Collect Residue: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS and, if necessary, emergency services.
-
Restrict Access: Prevent entry to the spill area.
-
Allow trained professionals to handle the cleanup.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your research community. The careful management of chemical waste is a direct reflection of the precision and integrity that are the hallmarks of scientific excellence.
References
-
Hazardous Waste Container Labeling Requirements. (2020, December 1). Hazardous Waste Experts. [Link]
-
Hazardous Waste Label Requirements. (2021, July 27). GAIACA. [Link]
-
Hazardous Waste Label Requirements, Design, Compliance, and More. (2024, November 6). ACTenviro. [Link]
-
Label requirements for hazardous waste. (2018, September 23). Safety+Health. [Link]
-
Hazardous Waste Storage & Labeling. (2020, April 17). UC Davis Safety Services. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
Halogenated Solvents Safety Information. Washington State University. [Link]
-
Benzaldehyde Safety Data Sheet. Kasturi Aromatics. [Link]
-
Chemical Hygiene Plan & Compliance. University of Tennessee, Knoxville. [Link]
-
Spill Clean up Procedure. University of British Columbia. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
What Goes in Chemical Waste Containers. National Institutes of Health. [Link]
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
-
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
-
Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. [Link]
-
4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Chemical Compatibility Chart. Walchem. [Link]
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde Product Page. Oakwood Chemical. [Link]
Sources
- 1. 4-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 5. What Goes in Chemical Waste Containers [orf.od.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. actenviro.com [actenviro.com]
- 9. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. kasturiaromatics.com [kasturiaromatics.com]
- 15. qmul.ac.uk [qmul.ac.uk]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
For the innovative researcher, 4-Fluoro-3-(trifluoromethoxy)benzaldehyde presents a unique building block in the design of novel therapeutics and advanced materials. Its distinct substitution pattern offers exciting possibilities, but also necessitates a rigorous approach to laboratory safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, ensuring that your focus remains on scientific advancement, securely grounded in a culture of safety.
The following recommendations are synthesized from the safety data of structurally analogous compounds, a standard practice for ensuring the highest degree of safety when a specific Safety Data Sheet (SDS) is not available. The principles of hazard mitigation for substituted benzaldehydes, particularly those bearing electron-withdrawing fluorine moieties, form the authoritative basis for these procedures.
Immediate Hazard Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][3][6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][4][7]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable to minimize exposure. The selection of appropriate barriers is critical and should be based on a thorough risk assessment of the specific experimental procedure.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a risk of splashing or explosion. | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. This protects against accidental splashes and airborne particles. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat. | Inspect gloves for any signs of degradation before use. A lab coat should be fully buttoned to provide maximum skin coverage.[8] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated and a fume hood is not feasible, a NIOSH-approved respirator with an appropriate filter is mandatory. | Engineering controls are the primary method of exposure reduction. Respirator use requires a formal program including fit-testing and training.[8][9] |
| Footwear | Closed-toe, closed-heel shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Engineering Controls and Pre-Handling Checks
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3]
-
Material Inspection: Upon receipt, inspect the container for any damage or leaks.
Step-by-Step Handling Procedure
-
Don PPE: Before opening the container, put on all required personal protective equipment as detailed in the table above.
-
Dispensing: Carefully weigh and dispense the required amount of the compound within the fume hood. Avoid generating dust. If the compound is a solid, handle it gently.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood. Keep the container sealed when not in use.
-
Post-Handling: After dispensing, securely seal the container. Decontaminate the spatula and any other equipment used.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][6]
Spill Management
-
Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent material such as vermiculite or sand.[1] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
Emergency Procedures: A Calm and Prepared Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4][5] |
| Skin Contact | Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4][11] |
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1][2][7] Do not dispose of it down the drain or in regular trash.[1]
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
References
- Benchchem. (2025). Personal protective equipment for handling 4-(Isoindolin-2-yl)benzaldehyde.
- Fisher Scientific. (2025). 4-(Trifluoromethyl)
- Thermo Fisher Scientific. (2025). p-(Trifluoromethoxy)
- Synquest Labs. (2016). 4-Hydroxy-3-(trifluoromethyl)
- Fisher Scientific. (2024). 4-Hydroxy-3-(trifluoromethyl)
- Benchchem. (2025). Personal protective equipment for handling 3-(4-Hydroxy-phenoxy)-benzaldehyde.
- Thermo Fisher Scientific. (2025).
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.es [fishersci.es]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
